Technical Documentation Center

5-ethyl-1H-pyrrole-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-ethyl-1H-pyrrole-2-carbaldehyde
  • CAS: 52115-68-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-ethyl-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 5-ethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document outline...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-ethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document outlines its chemical properties, a detailed synthetic protocol, characterization parameters, and its reactivity, with a focus on its potential in the synthesis of complex molecular architectures.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs.[1] The pyrrole ring is an electron-rich aromatic system, making it amenable to a variety of chemical transformations. The introduction of substituents onto the pyrrole core allows for the fine-tuning of its steric and electronic properties, which is a critical aspect of rational drug design. 5-ethyl-1H-pyrrole-2-carbaldehyde, in particular, offers a unique combination of a reactive aldehyde functionality and an ethyl group that can influence solubility and binding interactions, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical compound.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₉NOPubChem[3]
Molecular Weight 123.15 g/mol PubChem[3]
IUPAC Name 5-ethyl-1H-pyrrole-2-carbaldehydePubChem[3]
CAS Number 52115-68-1Scent.vn[2]
Appearance Solid (predicted)Sigma-Aldrich
Boiling Point (est.) 249 °CScent.vn[2]
Flash Point (est.) 121.66 °CScent.vn[2]
SMILES CCC1=CC=C(N1)C=OPubChem[3]
InChI Key DGWZGZSZVXVVPK-UHFFFAOYSA-NPubChem[3]
Solubility Data (Estimated at 25°C)

The solubility of 5-ethyl-1H-pyrrole-2-carbaldehyde in various solvents is a crucial parameter for its use in synthesis and purification.

SolventSolubility (g/L)
Dimethylformamide (DMF)583.4
Tetrahydrofuran (THF)373.8
Acetone347.14
Methanol263.7
Ethanol192.29
Ethyl Acetate180.15
Water3.08

Data sourced from Scent.vn[2]

Safety and Hazard Information

5-ethyl-1H-pyrrole-2-carbaldehyde is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde

The most common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Synthetic Pathway Overview

The synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde is achieved through the formylation of 2-ethylpyrrole using the Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

G start 2-Ethylpyrrole reagents 1. DMF, POCl₃ 2. Aqueous Workup start->reagents Vilsmeier-Haack Formylation product 5-ethyl-1H-pyrrole-2-carbaldehyde reagents->product

Caption: Synthetic workflow for 5-ethyl-1H-pyrrole-2-carbaldehyde.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the formylation of pyrrole.[5]

Materials:

  • 2-Ethylpyrrole (95.14 g/mol )

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride, anhydrous

  • Sodium acetate trihydrate

  • Sodium carbonate, saturated aqueous solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane

  • Hexanes

  • Ethyl acetate

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (1.1 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C. After the addition is complete, remove the ice bath and stir the mixture for an additional 30 minutes at room temperature.

  • Formylation: Re-cool the mixture to 0-5 °C and add anhydrous ethylene dichloride. To this stirring mixture, add a solution of 2-ethylpyrrole (1.0 equivalent) in anhydrous ethylene dichloride dropwise over 1 hour, ensuring the temperature remains below 10 °C.

  • Reaction Completion and Quenching: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 15-30 minutes. Cool the mixture to room temperature.

  • Hydrolysis: Cautiously add a solution of sodium acetate trihydrate (5.5 equivalents) in water. Heat the mixture to reflux with vigorous stirring for 15 minutes to hydrolyze the intermediate iminium salt.

  • Work-up and Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate, followed by brine.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 5-ethyl-1H-pyrrole-2-carbaldehyde can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[6] Alternatively, recrystallization from a suitable solvent system such as hexanes/ethyl acetate can be employed.

Spectroscopic Characterization

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~9.5 (s, 1H, CHO), ~9.0 (br s, 1H, NH), ~6.9 (m, 1H, pyrrole H), ~6.2 (m, 1H, pyrrole H), ~2.7 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~180 (C=O), ~145 (pyrrole C), ~132 (pyrrole C), ~124 (pyrrole C), ~110 (pyrrole C), ~22 (-CH₂-), ~14 (-CH₃)
IR (KBr, cm⁻¹)~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1650-1680 (C=O stretch, aldehyde), ~1500-1600 (C=C stretch, aromatic)
Mass Spec (EI) Predicted [M]⁺ at m/z = 123.07. Fragmentation pattern may show loss of CHO (m/z = 94) and C₂H₅ (m/z = 94).
HRMS (ESI) Predicted [M+H]⁺ at m/z = 124.0757

Reactivity and Applications in Drug Discovery

The aldehyde functionality at the 2-position of the pyrrole ring is a versatile handle for a wide range of chemical transformations, making 5-ethyl-1H-pyrrole-2-carbaldehyde a valuable precursor in the synthesis of more complex molecules.

Key Reactions of the Aldehyde Group
  • Reductive Amination: The aldehyde can be converted to a primary amine via reductive amination, providing a site for further functionalization.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

  • Knoevenagel Condensation: Condensation with active methylene compounds, such as malonates, yields α,β-unsaturated systems that are precursors to a variety of heterocyclic structures.[4]

  • Henry Reaction: Reaction with nitroalkanes produces β-nitro alcohols, which can be further transformed into other functional groups.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalities.

Role in the Synthesis of Bioactive Molecules

Pyrrole-2-carbaldehydes are key intermediates in the synthesis of a wide array of biologically active compounds, including:

  • Prodiginines: A family of natural products with immunosuppressive and anticancer activities.

  • Porphyrins and Phthalocyanines: Used in photodynamic therapy and as catalysts.

  • Kinase Inhibitors: The pyrrole scaffold is present in several approved and investigational kinase inhibitors for the treatment of cancer.[1]

The ethyl group at the 5-position can serve to enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability of the final drug candidate.

Conclusion

5-ethyl-1H-pyrrole-2-carbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich reactivity of the aldehyde group, provides a powerful platform for the construction of complex molecular architectures. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

  • Taylor & Francis Online. (2006, August 16). SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS. Retrieved March 11, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-Ethylpyrrole. Retrieved March 11, 2026, from [Link]

  • Chem-Impex. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. Retrieved March 11, 2026, from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved March 11, 2026, from [Link]

  • PubChemLite. (n.d.). 5-ethyl-1h-pyrrole-2-carbaldehyde (C7H9NO). Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. Retrieved March 11, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved March 11, 2026, from [Link]

  • Scent.vn. (n.d.). 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 5-ethyl-1H-pyrrole-2-carbaldehyde. Retrieved March 11, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2025, September 27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved March 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 11, 2026, from [Link]

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved March 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved March 11, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde

Introduction: The Significance of 5-ethyl-1H-pyrrole-2-carbaldehyde in Modern Drug Discovery The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-ethyl-1H-pyrrole-2-carbaldehyde in Modern Drug Discovery

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules. Within this class, 5-ethyl-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable building block. The presence of both a reactive aldehyde group and an ethyl substituent allows for diverse and strategic molecular elaborations. The aldehyde functionality serves as a versatile handle for the introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations. The ethyl group at the 5-position provides a lipophilic anchor, which can be crucial for modulating a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a comprehensive overview of a robust and widely applicable synthetic route to 5-ethyl-1H-pyrrole-2-carbaldehyde, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, field-proven experimental protocols, and offer insights into the characterization of the target molecule.

Synthetic Strategy: A Two-Step Approach from Simple Precursors

The most logical and efficient pathway to 5-ethyl-1H-pyrrole-2-carbaldehyde involves a two-step sequence:

  • Knorr Pyrrole Synthesis to construct the 2-ethylpyrrole core.

  • Vilsmeier-Haack Formylation to introduce the aldehyde group at the C2 position.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity of each reaction.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Knorr Pyrrole Synthesis Start->Step1 Intermediate 2-Ethylpyrrole Step1->Intermediate Step2 Vilsmeier-Haack Formylation Intermediate->Step2 Product 5-Ethyl-1H-pyrrole-2-carbaldehyde Step2->Product

Caption: Overall synthetic workflow for 5-ethyl-1H-pyrrole-2-carbaldehyde.

Part 1: Synthesis of the Precursor - 2-Ethylpyrrole via Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles from α-amino-ketones and β-dicarbonyl compounds.[2][3] Due to the instability of α-amino-ketones, they are typically generated in situ. In our case, we will utilize the reaction of 3-aminopentan-2-one (generated in situ from its hydrochloride salt) with ethyl acetoacetate.

Reaction Mechanism: Knorr Pyrrole Synthesis

The mechanism involves the initial condensation of the amine and the ketone to form an enamine, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Knorr_Mechanism Reactants 3-Aminopentan-2-one + Ethyl Acetoacetate Intermediate1 Enamine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Ethyl-4-ethoxycarbonyl-5-methyl-1H-pyrrole (Followed by saponification and decarboxylation) Intermediate2->Product Dehydration & Tautomerization

Caption: Simplified mechanism of the Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 2-Ethylpyrrole

This protocol is adapted from established procedures for the Knorr synthesis.[2][3]

Materials:

  • 3-Aminopentan-2-one hydrochloride

  • Ethyl acetoacetate

  • Zinc dust

  • Glacial acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Reaction Mixture: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 3-aminopentan-2-one hydrochloride (0.1 mol) and ethyl acetoacetate (0.1 mol).

  • Reaction Initiation: To the stirred mixture, add glacial acetic acid (200 mL).

  • Reduction and Cyclization: While stirring vigorously, add zinc dust (0.2 mol) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 80°C using an ice-water bath if necessary.

  • Reaction Completion: After the addition of zinc is complete, heat the mixture to reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water. The crude product, ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate, will precipitate. Collect the solid by filtration and wash with water.

  • Saponification: Transfer the crude ester to a round-bottom flask containing a solution of sodium hydroxide (0.3 mol) in water (200 mL) and ethanol (100 mL). Heat the mixture to reflux for 3 hours.

  • Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 3-4. Heat the mixture to reflux for 1 hour to effect decarboxylation.

  • Isolation of 2-Ethylpyrrole: Cool the mixture and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 2-ethylpyrrole can be purified by vacuum distillation.

Part 2: Vilsmeier-Haack Formylation of 2-Ethylpyrrole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6]

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrrole ring, followed by hydrolysis.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Two_Ethylpyrrole 2-Ethylpyrrole Two_Ethylpyrrole->Iminium_Salt Electrophilic Attack Final_Product 5-Ethyl-1H-pyrrole-2-carbaldehyde Iminium_Salt->Final_Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-ethylpyrrole.

Experimental Protocol: Synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde

This protocol is based on general procedures for the Vilsmeier-Haack formylation of pyrroles.[4]

Materials:

  • 2-Ethylpyrrole

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate trihydrate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (0.055 mol). Cool the flask to 0°C in an ice bath. Add POCl₃ (0.055 mol) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Addition of 2-Ethylpyrrole: Dilute the Vilsmeier reagent with anhydrous DCE (50 mL). To this cooled solution, add a solution of 2-ethylpyrrole (0.05 mol) in anhydrous DCE (50 mL) dropwise over 1 hour, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 1 hour.

  • Hydrolysis: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully add a solution of sodium acetate trihydrate (0.275 mol) in water (200 mL) dropwise. The initial addition should be slow to control the exothermic reaction.

  • Work-up: After the addition is complete, heat the mixture at reflux for 30 minutes with vigorous stirring. Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by vacuum distillation to afford 5-ethyl-1H-pyrrole-2-carbaldehyde as a solid.

Characterization of 5-ethyl-1H-pyrrole-2-carbaldehyde

Technique Expected Observations
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₉NO[10]
Molecular Weight 123.15 g/mol [10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.5 (s, 1H, CHO), ~9.0 (br s, 1H, NH), ~6.8 (d, 1H, Ar-H), ~6.1 (d, 1H, Ar-H), ~2.7 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~180 (CHO), ~140 (C-5), ~132 (C-2), ~125 (C-4), ~110 (C-3), ~22 (CH₂), ~14 (CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2950 (C-H stretch, alkyl), ~1650 (C=O stretch, aldehyde), ~1550 (C=C stretch, aromatic)
Mass Spec (EI) m/z (%): 123 (M⁺), 94, 66

Best Practices and Troubleshooting

  • Moisture Sensitivity: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during its preparation and the subsequent addition of the pyrrole is crucial to prevent side reactions.

  • Work-up: The hydrolysis step can be vigorous. Slow and careful addition of the aqueous sodium acetate solution is recommended.

  • Purification: While distillation can be effective, column chromatography often provides a higher purity product, especially if minor impurities are present.

Conclusion

The synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde via the Knorr pyrrole synthesis followed by Vilsmeier-Haack formylation represents a reliable and scalable route to this valuable building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize novel and impactful molecules for drug discovery and development.

References

  • PubChem. (n.d.). 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 5-Ethyl-1H-pyrrole-2-carbaldehyde AldrichCPR.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 5-ethyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • BenchChem. (2025). Application Notes and Protocols for the Knorr Synthesis of Substituted Pyrroles.
  • ResearchGate. (2015). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Scent.vn. (n.d.). 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5) obtained from a 60 MHz Pulsar Oxford benchtop NMR at 400 MHz (fleft) and from a 400 MHz Bruker Ascend TM (right).
  • Sigma-Aldrich. (n.d.). 5-Ethyl-1H-pyrrole-2-carbaldehyde AldrichCPR.
  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • FooDB. (2010). Showing Compound 1-Ethyl-1H-pyrrole-2-carboxaldehyde (FDB014880).
  • BenchChem. (2025). Characterization of 3,4-diethyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide to Analytical Techniques.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST Chemistry WebBook.

Sources

Foundational

A Technical Guide to 5-ethyl-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Applications

Executive Summary: 5-ethyl-1H-pyrrole-2-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics, stemming from the e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 5-ethyl-1H-pyrrole-2-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics, stemming from the electron-rich pyrrole ring, dictate its reactivity and make it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and key applications, with a focus on the underlying chemical principles and practical experimental methodologies for researchers in drug discovery and materials science.

Introduction: The Significance of Pyrrole-2-carbaldehydes

The pyrrole ring is a fundamental scaffold in a vast number of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives are integral to vital biological molecules like heme, chlorophyll, and vitamin B12.[2] In medicinal chemistry, the pyrrole nucleus is a privileged structure, appearing in drugs with activities ranging from anti-inflammatory (tolmetin) to anticancer (sunitinib).[3]

Among pyrrole derivatives, those bearing a carbaldehyde group at the 2-position are particularly versatile synthetic intermediates.[4] The aldehyde functionality serves as a handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. The 5-ethyl substituent on the pyrrole ring, as in the title compound, provides a specific point of steric and electronic modulation, influencing the molecule's overall reactivity and the properties of its downstream products. This guide focuses specifically on 5-ethyl-1H-pyrrole-2-carbaldehyde, a representative and important member of this chemical class.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 5-ethyl-1H-pyrrole-2-carbaldehyde .[5] The "-1H-" designation specifies the position of the hydrogen atom on the nitrogen, which is the standard tautomer for unsubstituted pyrroles. The numbering of the pyrrole ring begins at the heteroatom (N) as position 1 and proceeds sequentially around the ring, giving the ethyl group the 5-position and the carbaldehyde (or formyl) group the 2-position.

Key Structural Identifiers:

  • Molecular Formula: C7H9NO[5]

  • Molecular Weight: 123.15 g/mol [5]

  • CAS Number: 52115-68-1[6]

  • SMILES: CCC1=CC=C(N1)C=O[5][7]

  • InChIKey: DGWZGZSZVXVVPK-UHFFFAOYSA-N[5]

Synthesis Methodologies

The introduction of a formyl group onto an electron-rich pyrrole ring is most effectively achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the preeminent method for this transformation.[8][9]

The Vilsmeier-Haack Reaction

This reaction employs a Vilsmeier reagent, a mild electrophile generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl3).[8][10] The reaction is highly effective for electron-rich aromatic and heteroaromatic systems, including pyrroles.[8][11]

The formylation of pyrroles preferentially occurs at the more electron-rich α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom.[11][12] For a 2-substituted pyrrole like 2-ethylpyrrole, the reaction will direct the formyl group to the vacant C5 position.

Workflow for Vilsmeier-Haack Formylation:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Pyrrole 2-Ethylpyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product 5-ethyl-1H-pyrrole- 2-carbaldehyde Intermediate->Product Hydrolysis (e.g., NaOAc solution)

Caption: General workflow for the synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrroles.[13]

Materials:

  • 2-Ethylpyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Ethylene dichloride (or other suitable solvent)

  • Sodium acetate trihydrate

  • Petroleum ether

  • Anhydrous sodium carbonate

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, cool DMF in an ice bath. Add POCl3 dropwise with stirring, maintaining the temperature between 10-20°C.

  • Reaction Mixture: Remove the ice bath and stir the mixture for an additional 15 minutes. Re-cool the flask in an ice bath and add ethylene dichloride.

  • Pyrrole Addition: Prepare a solution of 2-ethylpyrrole in ethylene dichloride. Add this solution dropwise to the stirred, cooled Vilsmeier reagent mixture over approximately 1 hour, keeping the temperature below 5°C.

  • Reaction Completion: After addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Hydrolysis (Work-up): Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux the two-phase mixture with vigorous stirring for another 15 minutes to hydrolyze the iminium intermediate.[11]

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ether or ethylene dichloride.

  • Washing and Drying: Combine the organic extracts and wash cautiously with a saturated sodium carbonate solution, followed by water. Dry the organic layer over anhydrous sodium carbonate.

  • Purification: Remove the solvents by rotary evaporation. The crude product can be purified by vacuum distillation or by recrystallization from a solvent like petroleum ether to yield the final product.[13]

Spectroscopic and Physicochemical Properties

Characterization of the synthesized product is crucial for confirming its identity and purity.

PropertyDescription
Appearance Typically a pale yellow to light brown liquid or crystalline solid.[4]
Solubility Slightly soluble in water; soluble in common organic solvents like ethanol and diethyl ether.[4]
¹H NMR Expected signals would include a downfield singlet for the aldehyde proton (~9.5 ppm), distinct signals for the two pyrrole ring protons (~6.0-7.0 ppm), a quartet for the methylene (-CH2-) protons of the ethyl group, and a triplet for the methyl (-CH3) protons.
¹³C NMR Key signals would include the carbonyl carbon of the aldehyde (~180 ppm), carbons of the pyrrole ring, and the two carbons of the ethyl group.
IR Spectroscopy A strong absorption band for the C=O stretch of the aldehyde group is expected around 1650-1680 cm⁻¹. A broad N-H stretching band may also be visible around 3200-3400 cm⁻¹.
Mass Spectrometry The monoisotopic mass is 123.068 Da.[5] Electron ionization mass spectrometry would show a prominent molecular ion peak (M+) at m/z = 123.

Note: Specific chemical shifts and absorption frequencies can vary based on the solvent and instrument used.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-ethyl-1H-pyrrole-2-carbaldehyde is dominated by two features: the aldehyde group and the electron-rich pyrrole ring.

Reactions at the Aldehyde Group

The pyrrole ring acts as an electron-donating group, which increases the electron density on the carbonyl carbon of the aldehyde.[14] This reduces its electrophilicity compared to benzaldehyde, making it generally less reactive towards nucleophiles.[14] However, it remains a versatile functional group capable of undergoing standard aldehyde chemistry:

  • Knoevenagel Condensation: Reaction with active methylene compounds.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.[14]

  • Schiff Base Formation: Condensation with primary amines to form imines.[14]

  • Reduction: Conversion to the corresponding alcohol (pyrrol-2-yl)methanol) using reducing agents like sodium borohydride.

  • Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents.

Reactions Involving the Pyrrole Ring

The pyrrole ring itself can participate in various reactions. The N-H proton is weakly acidic and can be deprotonated by strong bases. The ring can also undergo further electrophilic substitution, although the existing electron-withdrawing aldehyde group can influence the position of the next substitution. Furthermore, the entire molecule can act as a diene or dienophile in cycloaddition reactions under specific conditions.[15]

Logical Pathway for Application:

Application_Pathway cluster_reactions Chemical Transformations cluster_products Intermediate Products cluster_applications Final Applications Start 5-ethyl-1H-pyrrole-2-carbaldehyde Condensation Condensation (e.g., Knoevenagel, Schiff Base) Start->Condensation Reduction Reduction Start->Reduction Oxidation Oxidation Start->Oxidation Cycloaddition Cycloaddition Start->Cycloaddition Heterocycles Complex Heterocycles Condensation->Heterocycles Alcohols Pyrrole Methanols Reduction->Alcohols Acids Pyrrole Carboxylic Acids Oxidation->Acids Fused_Rings Fused Ring Systems Cycloaddition->Fused_Rings Pharma Pharmaceuticals Heterocycles->Pharma Agro Agrochemicals Heterocycles->Agro Materials Functional Materials / Dyes Heterocycles->Materials Alcohols->Pharma Acids->Pharma Fused_Rings->Pharma

Caption: Synthetic pathways from 5-ethyl-1H-pyrrole-2-carbaldehyde to diverse applications.

Applications in Research and Development

The utility of 5-ethyl-1H-pyrrole-2-carbaldehyde stems from its role as a versatile building block.

  • Pharmaceuticals: Pyrrole-2-carbaldehydes are precursors to a wide array of biologically active molecules. They are used in the synthesis of compounds targeting infectious diseases, cancer, and inflammatory conditions.[3][16] The scaffold allows for the systematic modification and exploration of structure-activity relationships (SAR) to optimize drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, the pyrrole core is found in various fungicides and herbicides.[4]

  • Materials Science: The pyrrole ring is the monomer unit of polypyrrole, a conductive polymer. Derivatives like 5-ethyl-1H-pyrrole-2-carbaldehyde can be used to synthesize functionalized polymers, dyes, and molecular sensors.[2][17]

  • Flavor and Fragrance: This compound and its derivatives can also serve as intermediates in the fragrance and flavor industry.[6]

Conclusion

5-ethyl-1H-pyrrole-2-carbaldehyde is a compound of significant synthetic value. Its preparation is reliably achieved through the Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry. The dual reactivity of its aldehyde function and the pyrrole core provides chemists with a powerful platform for constructing complex molecular architectures. For researchers in drug development and materials science, a thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the creation of novel and functional molecules.

References

  • Reactivity Face-Off: Pyrrole-2-Carbaldehyde vs. Benzaldehyde Derivatives in Nucleophilic Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA03kvHc-Nq8E17jus91S3rdbeLsSo7wA74U-k8w5cyht4l-ao4qAqRcE0u10VUKtMCfVx3qbl6wBLkUC5p27wIKuXnYhdbbBXfMx_E6Z1N2Nbso3bCzID8NKlvh8LzUK-i79-nT-oXWmGpPRWsg3RQ1ZrhSKk5U091cAhvVvCR4wGWbJWd5roJbIBI1V45XXg5aVRSFcirObR4kSN-BKWHAhgBXMUo1XiL_DAis6X_EUXSTn8-8Hq8VL4yoc=]
  • Buy Pyrrole-2-Carbaldehyde at Affordable Price, Grade - Industrial Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1d4qxN6geFSGgatGvJucDgYJPhdCm-nc9ioUMl3V0yzI32Za3dmoIjyNUkI_Vxrj7V7aqASxMrAv2flr-GsQYQVvDK1ft9Gna6NJ1ByZ8A3nIctah7rSwMYnIMmb8_kAycDGITZ-0F7CAcuJ8t300YYjllBEZI8Pg8udIgReE]
  • Vilsmeier-Haack Reaction - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/vilsmeier-haack-reaction/]
  • 5-ethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 11073410 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11073410]
  • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941852/]
  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v92-045]
  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/08/synthesis-reactions-and-medicinal-uses-of-pyrrole.html]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • HALOGENATED PYRROLE-2-CARBALDEHYDES. 2. SYNTHETIC POTENTIAL AND SOME APPLICATION ASPECTS | Chemistry of Heterocyclic Compounds. [URL: https://link.springer.com/article/10.1007/s10593-026-03738-4]
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/28/6/2599]
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. [URL: https://typeset.io/papers/pyrrole-a-resourceful-small-molecule-in-key-medicinal-2q8j2k11]
  • Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • Therapeutic Significance of Pyrrole in Drug Delivery | SciTechnol. [URL: https://www.scitechnol.com/peer-review/therapeutic-significance-of-pyrrole-in-drug-delivery-iJgV.php?article_id=7410]
  • 5-ethyl-1h-pyrrole-2-carbaldehyde (C7H9NO) - PubChemLite. [URL: https://pubchemlite.org/compound/CID11073410]
  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0831]
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/053.shtm]
  • 5-Ethyl-1H-pyrrole-2-carbaldehyde AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/12352200]
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation | Organic Letters - ACS Publications - ACS.org. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b03889]
  • (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics - ResearchGate. [URL: https://www.researchgate.
  • Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd. [URL: https://www.scribd.
  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v77-491]
  • 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1 - Scent.vn. [URL: https://scent.vn/en/ingredients/52115-68-1/5-ethyl-1H-pyrrole-2-carbaldehyde]

Sources

Exploratory

An In-depth Technical Guide to 5-ethyl-1H-pyrrole-2-carbaldehyde: Structure, Synthesis, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the molecular architecture, synthesis, and utility of the versatile heterocyclic building block, 5-ethyl-1H-pyrrole-2-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the molecular architecture, synthesis, and utility of the versatile heterocyclic building block, 5-ethyl-1H-pyrrole-2-carbaldehyde.

Abstract

5-ethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative featuring an ethyl group at the C5 position and a formyl (aldehyde) group at the C2 position. This arrangement of functional groups on the electron-rich pyrrole core makes it a valuable and versatile intermediate in organic synthesis.[1] Its structure allows for a wide range of chemical transformations, enabling the construction of more complex heterocyclic systems. This guide provides a comprehensive overview of its molecular structure, detailed spectroscopic characterization, established synthetic protocols, and known applications, particularly in the fields of medicinal chemistry and materials science.

Molecular Structure and Properties

The foundation of 5-ethyl-1H-pyrrole-2-carbaldehyde's utility lies in its distinct molecular architecture. The molecule consists of a five-membered aromatic pyrrole ring, which imparts significant chemical characteristics.

Systematic Identifiers:

  • IUPAC Name: 5-ethyl-1H-pyrrole-2-carbaldehyde[2]

  • CAS Number: 52115-68-1[1][2]

  • Molecular Formula: C₇H₉NO[1][2]

  • Molecular Weight: 123.15 g/mol [2][3]

1.1. Core Structural Features

The pyrrole ring is an electron-rich heteroaromatic system. The nitrogen atom's lone pair of electrons participates in the π-system, creating a region of high electron density. This has two major consequences:

  • It activates the ring towards electrophilic substitution, primarily at the carbon atoms.

  • It donates electron density to the C2-carbaldehyde group, which modulates its reactivity.[4]

The ethyl group at the C5 position is a simple alkyl substituent that influences the molecule's lipophilicity and steric profile. The aldehyde group at the C2 position is the primary site for a vast array of synthetic transformations, including nucleophilic additions, condensations, and oxidations.

1.2. Electronic Effects and Reactivity

The electron-donating nature of the pyrrole ring reduces the electrophilicity of the aldehyde's carbonyl carbon compared to benzaldehyde.[4] This means that while it readily undergoes typical aldehyde reactions, it is generally less reactive towards nucleophiles than aromatic aldehydes bearing electron-withdrawing groups.[4] This nuanced reactivity is critical for selective chemical design.

Physicochemical Properties Summary:

PropertyValueSource
Molecular Weight 123.15 g/mol [2][3]
Molecular Formula C₇H₉NO[1][2]
Physical Form Solid
XLogP3-AA (Lipophilicity) 1.3[1][2]
Flash Point (est.) 121.7 °C[1]
Vapor Pressure (est.) 0.013 hPa @ 25°C[1]
Synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde

The most common and efficient method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as pyrrole or its derivatives.

2.1. The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[7]

  • Electrophilic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. The starting material, 2-ethylpyrrole, directs the formylation to the adjacent, electronically-favored C2 position.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack Vilsmeier-Haack Formylation Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_reaction 2. Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrrole 2-Ethylpyrrole Iminium Iminium Salt Intermediate Pyrrole->Iminium + Vilsmeier Reagent Product 5-ethyl-1H-pyrrole-2-carbaldehyde Iminium->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

2.2. Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the formylation of pyrrole.[8]

Caution: This reaction is exothermic and evolves hydrogen chloride gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 2-Ethylpyrrole

  • Ethylene dichloride (or another suitable solvent)

  • Ice, water, saturated sodium carbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF, ensuring the internal temperature is maintained between 10-20°C.[8][9] The reaction is exothermic. After addition, stir the mixture for an additional 15 minutes.

  • Pyrrole Addition: Dilute the Vilsmeier reagent with ethylene dichloride. Cool the mixture to below 10°C. Add a solution of 2-ethylpyrrole in ethylene dichloride dropwise over one hour, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 15-20 minutes.[8]

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Carefully and slowly add a pre-prepared aqueous solution of sodium carbonate or sodium acetate to hydrolyze the intermediate. This step can be highly exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a brine wash.[8] Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-ethyl-1H-pyrrole-2-carbaldehyde.

Troubleshooting: A common side reaction is the over-oxidation of the aldehyde to the corresponding carboxylic acid, which can be minimized by maintaining low temperatures and avoiding prolonged exposure to air during workup.[9]

Spectroscopic Characterization

Predicted Spectroscopic Data:

TechniqueFeatureExpected Chemical Shift / SignalRationale
¹H NMR Aldehyde proton (-CHO)~9.5 ppm (singlet)The aldehyde proton is highly deshielded by the electronegative oxygen and the aromatic ring current.[10]
Pyrrole N-H~11.0-12.0 ppm (broad singlet)The N-H proton is acidic and often exchanges, leading to a broad signal.[10]
Pyrrole H3, H4~6.3-7.3 ppm (doublets)These protons are on the aromatic ring, with distinct coupling constants to each other.[10]
Ethyl -CH₂-~2.7 ppm (quartet)Methylene protons adjacent to the aromatic ring.
Ethyl -CH₃~1.3 ppm (triplet)Terminal methyl protons.
¹³C NMR Carbonyl carbon (C=O)~175-180 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.
Pyrrole C2, C5~130-140 ppmCarbons directly attached to the nitrogen and the electron-withdrawing/donating groups.
Pyrrole C3, C4~110-125 ppmPyrrole ring carbons.
Ethyl -CH₂-~22 ppm
Ethyl -CH₃~14 ppm
IR Spectroscopy N-H stretch~3200-3400 cm⁻¹ (broad)Typical for N-H bond stretching in pyrroles.
C=O stretch (aldehyde)~1650-1670 cm⁻¹ (strong)Strong, characteristic absorption for a conjugated aldehyde.
C=C stretch (aromatic)~1470-1550 cm⁻¹Aromatic ring stretching vibrations.
Chemical Reactivity and Synthetic Utility

5-ethyl-1H-pyrrole-2-carbaldehyde is a bifunctional molecule, offering two primary sites for chemical modification: the aldehyde group and the pyrrole ring itself.

4.1. Reactions at the Aldehyde Group

The formyl group is a gateway to numerous functional group transformations:

  • Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases (imines) and with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Wittig-type reactions.[4]

  • Reduction: The aldehyde can be selectively reduced to an alcohol (5-ethyl-1H-pyrrol-2-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: It can be oxidized to the corresponding carboxylic acid (5-ethyl-1H-pyrrole-2-carboxylic acid) using standard oxidizing agents.

  • Nucleophilic Addition: It reacts with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

Reactivity Key Reactions of 5-ethyl-1H-pyrrole-2-carbaldehyde cluster_aldehyde Reactions of the Aldehyde Group cluster_ring Reactions of the Pyrrole Ring Start 5-ethyl-1H-pyrrole-2-carbaldehyde Condensation Schiff Base / Alkene Start->Condensation R-NH₂ or Active Methylene Reduction Primary Alcohol Start->Reduction NaBH₄ Oxidation Carboxylic Acid Start->Oxidation [O] N_Alkylation N-Alkylated Pyrrole Start->N_Alkylation Base, R-X Electrophilic_Sub Further Ring Substitution (e.g., Halogenation) Start->Electrophilic_Sub Electrophile (E⁺)

Caption: Synthetic transformations of the title compound.

4.2. Reactions Involving the Pyrrole Ring

The pyrrole N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. Furthermore, the electron-rich ring can undergo further electrophilic substitution, although the existing substituents will direct the position of the incoming electrophile.

Applications in Drug Discovery and Materials Science

Pyrrole and its derivatives are a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[11] The pyrrole-2-carbaldehyde scaffold is a key building block for creating molecules with diverse biological activities.

  • Pharmaceutical Intermediates: The compound serves as a crucial starting material for the synthesis of more complex heterocyclic systems.[1] Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[11][12] For example, related pyrrole derivatives with carbaldehyde fragments have shown potent inhibitory activity against COX-2 enzymes, a key target in anti-inflammatory drug design.[11]

  • Agrochemicals: The pyrrole motif is also prevalent in agrochemicals, and this compound can be used in the development of new pesticides and herbicides.[1]

  • Flavor and Fragrance: Due to its aromatic nature, it can be used as an intermediate in the synthesis of compounds for the flavor and fragrance industry.[1][12]

  • Materials Science: The pyrrole ring is the fundamental unit of polypyrrole, a conductive polymer. Functionalized pyrroles like 5-ethyl-1H-pyrrole-2-carbaldehyde can be used to synthesize specialized polymers and dyes with tailored electronic or optical properties.

Conclusion

5-ethyl-1H-pyrrole-2-carbaldehyde is a structurally rich and synthetically versatile molecule. Its value stems from the electron-rich nature of the pyrrole ring combined with the reactivity of the strategically placed aldehyde group. A thorough understanding of its synthesis, primarily via the Vilsmeier-Haack reaction, and its predictable reactivity patterns allows scientists to leverage this compound as a key building block. Its continued application in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials underscores its importance in modern organic chemistry. Future research will likely focus on developing even more efficient and greener synthetic routes and exploring its use in creating novel, complex molecular architectures for a widening array of applications.

References
  • 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1. (n.d.). Scent.vn. Retrieved from [Link]

  • PubChem. (n.d.). 5-ethyl-1H-pyrrole-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • 5-ethyl-1H-pyrrole-2-carbaldehyde. (2021). Moshang Chemical. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Ethyl-1H-pyrrole-2-carbaldehyde AldrichCPR. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). Pyrrole-2-Carbaldehyde. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Saliyeva, L. M., et al. (2026). HALOGENATED PYRROLE-2-CARBALDEHYDES. 2. SYNTHETIC POTENTIAL AND SOME APPLICATION ASPECTS. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Lin, H.-W., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Bray, B. L., et al. (1990). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Silverstein, R. M., et al. (1953). Pyrrole-2-carboxaldehyde. Organic Syntheses. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Sharma, A., et al. (2021). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Retrieved from [Link]

Sources

Foundational

5-ethyl-1H-pyrrole-2-carbaldehyde molecular weight

An In-Depth Technical Guide to 5-ethyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery Introduction Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-cont...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-ethyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing rings being particularly prominent in the architecture of numerous therapeutic agents.[1][2] Among these, the pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure found in many naturally occurring and synthetic bioactive compounds.[1] This guide focuses on a specific, highly versatile derivative: 5-ethyl-1H-pyrrole-2-carbaldehyde .

With its ethyl group at the C5 position and a reactive carbaldehyde at C2, this molecule serves as a crucial building block for elaborating more complex chemical entities. Its structure is a nexus of desirable features: the pyrrole core offers a flat, aromatic system capable of engaging in various biological interactions, while the aldehyde provides a reactive handle for a multitude of chemical transformations. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of its physicochemical properties, robust synthetic methodologies, and strategic applications in the quest for novel therapeutics.

Part 1: Physicochemical Properties and Characterization

The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. These parameters influence everything from reaction conditions and solubility to metabolic stability and bioavailability in downstream applications. The key properties of 5-ethyl-1H-pyrrole-2-carbaldehyde are summarized below.

PropertyValueSource
Molecular Weight 123.15 g/mol [3][4][5]
Molecular Formula C₇H₉NO[3][4][5]
CAS Number 52115-68-1[3][4]
IUPAC Name 5-ethyl-1H-pyrrole-2-carbaldehyde[4]
SMILES CCC1=CC=C(N1)C=O[3]
Boiling Point (est.) 249°C[3]
Flash Point (est.) 121.66 °C[3]
XLogP3-AA 1.3[3][4]
pKa (est.) 6.73 (neutral)[3]

Expert Insights:

  • The molecular weight of 123.15 g/mol places it well within the range for fragment-based drug discovery and as a starting material for more complex lead compounds.

  • The XLogP3-AA value of 1.3 indicates moderate lipophilicity.[3][4] This is a favorable starting point in drug design, suggesting a balance between aqueous solubility and the ability to permeate biological membranes, a critical factor for oral bioavailability.

  • The aldehyde functional group is the molecule's primary reactive center, making it susceptible to nucleophilic attack and a key precursor for reactions like reductive amination, Wittig olefination, and condensation chemistry to build molecular diversity.

Part 2: Synthesis and Mechanistic Insights

The reliable and scalable synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde is paramount for its use in research and development. The Vilsmeier-Haack reaction stands out as the most common and efficient method for the formylation of electron-rich heterocycles like pyrroles.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

This reaction introduces a formyl group (-CHO) onto an aromatic ring using a phosphorus halide (like phosphorus oxychloride, POCl₃) and a substituted amide (typically N,N-dimethylformamide, DMF).

Causality of Experimental Choice: The Vilsmeier-Haack reaction is preferred for several reasons. First, pyrrole is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. Second, the electrophile generated in this reaction, the Vilsmeier reagent (chloroiminium ion), is moderately reactive, which allows for selective formylation without leading to polymerization or decomposition of the sensitive pyrrole ring. The reaction is generally high-yielding and uses readily available, cost-effective reagents.[6]

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrrole 2-Ethylpyrrole Vilsmeier_Reagent->Pyrrole Electrophile Intermediate Iminium Salt Intermediate Pyrrole->Intermediate attacks Hydrolysis H₂O Workup Intermediate->Hydrolysis undergoes Final_Product 5-ethyl-1H-pyrrole- 2-carbaldehyde Hydrolysis->Final_Product yields

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Experimental Protocol (Adapted from Organic Syntheses Procedure) [6]

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, cool N,N-dimethylformamide (DMF, 1.2 equivalents) in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the cooled DMF with stirring. An exothermic reaction occurs. After the addition is complete, remove the ice bath and stir for an additional 15 minutes.

  • Pyrrole Addition: Cool the mixture again to below 10°C and dilute with a suitable solvent like ethylene dichloride. Add a solution of 2-ethylpyrrole (1.0 equivalent) in the same solvent dropwise over 1 hour, maintaining the low temperature.

  • Hydrolysis: After the addition, heat the mixture to reflux for 15-20 minutes. Cool the mixture and add a solution of sodium acetate trihydrate in water to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic extracts, wash with a saturated sodium bicarbonate solution, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the final 5-ethyl-1H-pyrrole-2-carbaldehyde.

Part 3: Applications in Research and Drug Development

The true value of 5-ethyl-1H-pyrrole-2-carbaldehyde lies in its role as a versatile scaffold for generating novel molecules with therapeutic potential. Its derivatives have been explored for a wide range of biological activities.[3][7]

A Gateway to Bioactive Molecules

The pyrrole-2-carbaldehyde motif is a key component in molecules investigated for various biological functions.[8] The aldehyde group acts as a linchpin for synthetic diversification.

  • Anti-inflammatory and Analgesic Drugs: The scaffold is used as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[7]

  • Antibacterial Agents: Nitrogen heterocycles are critical structural elements in antibacterial drugs.[1] The pyrrole core can be elaborated to mimic natural products or design novel compounds that target bacterial processes.

  • Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the development of new agrochemicals, leveraging the biological activity of the pyrrole motif.[3][7]

Workflow for Drug Discovery

The journey from a simple building block to a potential drug candidate is a structured process. 5-ethyl-1H-pyrrole-2-carbaldehyde is an ideal starting point for such a campaign, enabling the rapid generation of a chemical library for screening.

Drug_Discovery_Workflow Start 5-ethyl-1H-pyrrole- 2-carbaldehyde Synth Library Synthesis (e.g., Reductive Amination, Wittig Reaction) Start->Synth Screen High-Throughput Screening (HTS) (In Vitro Assays) Synth->Screen Hit_ID Hit Identification Screen->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Hits to Leads Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A typical drug discovery workflow starting from the title compound.

Trustworthiness through Self-Validation: The protocol described for synthesis includes purification steps (distillation, recrystallization) and implies standard analytical validation (NMR, MS) to confirm the structure and purity of the intermediate.[6][8] This ensures that subsequent biological screening is conducted on a well-characterized compound, a cornerstone of reliable and reproducible scientific research.

Part 4: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 5-ethyl-1H-pyrrole-2-carbaldehyde is essential to ensure laboratory safety.

GHS Hazard Classification

The compound is associated with several hazards that require careful management.[4][5]

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation
Safe Handling Protocol

A strict protocol should be followed to minimize exposure and risk.[9][10][11]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat. Ensure no skin is exposed.

  • Handling Procedures: Avoid all personal contact, including inhalation of dust or vapors.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Spill Response: In case of a minor spill, clean up immediately using dry procedures to avoid generating dust.[11] Wear full PPE during cleanup.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion: Clean mouth with water and seek immediate medical attention.[10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

5-ethyl-1H-pyrrole-2-carbaldehyde is more than just a chemical compound; it is a potent tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, accessible synthesis via robust methods like the Vilsmeier-Haack reaction, and the reactive versatility of its aldehyde functional group make it an exemplary starting point for the development of novel molecular entities. By understanding its characteristics, synthesis, and safe handling, researchers can effectively leverage this valuable building block to explore new chemical space and accelerate the discovery of the next generation of therapeutic agents.

References

  • 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1 - Scent.vn. Available from: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. Available from: [Link]

  • 5-ethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 11073410 - PubChem. Available from: [Link]

  • 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde | C6H7NO2 | CID 12416228 - PubChem. Available from: [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. Available from: [Link]

  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Available from: [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery | SciTechnol. Available from: [Link]

Sources

Exploratory

The Physicochemical Landscape of Substituted Pyrroles: A Technical Guide for Drug Development

Executive Summary The pyrrole scaffold is a fundamental heterocyclic motif embedded in a vast array of natural products, pharmaceuticals, and functional materials[1]. For drug development professionals, the precise modul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole scaffold is a fundamental heterocyclic motif embedded in a vast array of natural products, pharmaceuticals, and functional materials[1]. For drug development professionals, the precise modulation of a pyrrole ring's physical properties—specifically its acid dissociation constant ( pKa​ ), lipophilicity ( LogP ), and spectroscopic signatures—is paramount. This whitepaper provides an in-depth mechanistic analysis of how electronic and steric effects of substituents dictate these physicochemical properties. Furthermore, it establishes field-proven, self-validating experimental workflows for the synthesis and characterization of substituted pyrroles, ensuring robust data generation for structure-activity relationship (SAR) studies.

Mechanistic Foundations: Electronic and Steric Causality

The unique physical properties of pyrrole stem from its 6- π electron aromatic system. The nitrogen atom contributes its lone pair to the aromatic sextet, making the unsubstituted pyrrole an exceptionally weak base (conjugate acid pKa​≈−3.8 ) and a weak acid ( pKa​≈16.5 ). Because the lone pair is delocalized, protonation at the nitrogen disrupts aromaticity, which is thermodynamically unfavorable[2].

When substituents are introduced to the ring, they fundamentally alter this delicate electronic balance:

  • Electron-Withdrawing Groups (EWGs): Substituents such as halogens ( −F , −Cl ), nitro ( −NO2​ ), or carbonyl groups exert a strong inductive or resonance pull, depleting electron density from the aromatic core. This stabilizes the conjugate base (the pyrrolide anion), thereby drastically lowering the pKa​ of the N-H bond[2]. Furthermore, halogenation—particularly fluorination—increases the lipophilicity ( LogP ) and metabolic stability of the molecule due to the low polarizability and high bond dissociation energy of the C-F bond[3].

  • Electron-Donating Groups (EDGs): Alkyl ( −CH3​ ) or alkoxy ( −OR ) groups push electron density into the ring. This slight increase in electron density destabilizes the pyrrolide anion, increasing the N-H pKa​ while simultaneously shielding the ring protons during Nuclear Magnetic Resonance (NMR) analysis[1].

SubstituentEffects Core Unsubstituted Pyrrole (Electron-Rich Core) EWG Electron-Withdrawing Groups (-F, -NO2) Core->EWG Substitution EDG Electron-Donating Groups (-CH3, -OR) Core->EDG Substitution PropEWG Decreased N-H pKa Increased Lipophilicity Deshielded NMR Shifts EWG->PropEWG Inductive Pull PropEDG Increased Basicity Decreased Lipophilicity Shielded NMR Shifts EDG->PropEDG Electron Push

Logical relationship between pyrrole substitution and physical properties.

Quantitative Property Modulation: pKa​ and Lipophilicity

In drug design, the ionization state of a molecule at physiological pH dictates its solubility, membrane permeability, and target binding affinity. Substituted pyrroles offer a highly tunable platform for optimizing these parameters.

Table 1: Physicochemical Property Shifts Based on Substituent Type
Substituent TypeExampleEffect on N-H pKa​ Effect on Lipophilicity ( LogP )Primary Mechanistic Driver
Unsubstituted −H Baseline ( ∼16.5 )Baseline ( ∼0.75 )N/A
Halogen (EWG) −F , −Cl Significant DecreaseSignificant IncreaseInductive electron withdrawal; low polarizability of C-F bond[3]
Carbonyl (EWG) −COR Moderate DecreaseVariable (depends on R)Resonance stabilization of the pyrrolide anion
Alkyl (EDG) −CH3​ Slight IncreaseModerate IncreaseInductive electron donation; increased hydrophobic surface area

Spectroscopic Signatures: NMR and IR Characterization

The unambiguous characterization of substituted pyrroles relies heavily on NMR and Infrared (IR) spectroscopy. The symmetry of an unsubstituted pyrrole results in distinct α -protons (H2/H5) and β -protons (H3/H4)[1].

Causality in Spectral Shifts: The chemical shifts of these nuclei are highly sensitive to the electronic nature of the substituents. EWGs deshield the ring nuclei, resulting in a downfield shift to higher ppm values. Conversely, EDGs shield the ring nuclei, causing an upfield shift[1]. In IR spectroscopy, the secondary amino ( >N−H ) group presents a strong stretching band, which is highly sensitive to intermolecular hydrogen bonding and the electronic pull of adjacent substituents[4].

Table 2: Typical 1H NMR Chemical Shifts for Pyrroles ( CDCl3​ )
PositionUnsubstituted (ppm)Effect of EDG (e.g., −CH3​ )Effect of EWG (e.g., −NO2​ )
N-H ∼8.0−9.0 (broad)Upfield shift (shielded)Downfield shift (deshielded)
α -H (H2/H5) ∼6.8 ∼6.5 (Upfield) ∼7.2 (Downfield)
β -H (H3/H4) ∼6.2 ∼5.9 (Upfield) ∼6.8 (Downfield)

Experimental Protocols and Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the why) to empower researchers to troubleshoot and adapt the methodology.

Protocol A: NMR-Based Determination of Pyrrole pKa​

Potentiometric titration can be challenging for highly lipophilic or very weakly acidic/basic pyrroles due to solubility limits[5]. NMR spectroscopy offers a robust alternative by tracking the chemical shift of ring protons as a function of pH, which directly correlates with the protonation state of the molecule[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the substituted pyrrole in Deuterium Oxide ( D2​O ). Rationale: D2​O prevents the massive solvent proton signal from obscuring the pyrrole ring protons.

  • Internal Standard Addition: Add a pH-independent reference standard (e.g., tetramethylammonium iodide) rather than TMS, as TMS is insoluble in water[6].

  • pH Adjustment: Divide the solution into multiple aliquots. Adjust the pH of each aliquot across a range (e.g., pH 2 to 12) using dilute DCl or NaOD . Rationale: Generating a wide pH gradient ensures the capture of the full protonation/deprotonation curve.

  • NMR Acquisition: Acquire 1H NMR spectra for each pH-adjusted sample. Track the chemical shift of a specific, well-resolved ring proton (e.g., the α -proton).

  • Data Analysis: Plot the chemical shift ( δ ) versus pH. The resulting sigmoidal curve represents the titration. Calculate the pKa​ by identifying the inflection point of the curve using the Henderson-Hasselbalch equation[6].

NMRpKa S1 Sample Prep (Pyrrole + D2O) S2 pH Titration (Adjust & Record) S1->S2 S3 NMR Acquisition (Track 1H Shifts) S2->S3 S4 Data Plotting (Shift vs. pH) S3->S4 S5 pKa Calculation (Inflection Point) S4->S5

Experimental workflow for determining pyrrole pKa via NMR chemical shifts.

Protocol B: Microwave-Assisted Paal-Knorr Synthesis

The Paal-Knorr synthesis is the most robust method for constructing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The reaction proceeds through a cyclic hemiaminal intermediate, which subsequently dehydrates to yield the aromatic ring[7].

Step-by-Step Methodology:

  • Reagent Combination: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv). Rationale: A slight excess of amine ensures complete consumption of the dicarbonyl, simplifying downstream purification[7].

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., Acetic Acid or a Lewis Acid). Rationale: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

  • Microwave Irradiation: Seal the vial and irradiate at 120-150 °C for 2-10 minutes. Rationale: Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times compared to conventional reflux and minimizing the formation of thermodynamic byproducts[7].

  • Isolation: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over MgSO4​ , and concentrate under vacuum.

  • Validation: Recrystallize the crude product and verify purity via 1H NMR, ensuring the disappearance of the dicarbonyl peaks and the emergence of the characteristic pyrrole α/β proton signals.

Conclusion

The physical properties of substituted pyrroles are not isolated metrics; they are an interconnected system driven by fundamental electronic and steric rules. By understanding how electron-withdrawing and electron-donating groups modulate the aromatic core, researchers can rationally design pyrrole derivatives with optimized pKa​ , lipophilicity, and target binding profiles. Utilizing self-validating experimental workflows, such as NMR-based pKa​ determination and microwave-assisted synthesis, ensures that the empirical data driving drug development pipelines remains robust, reproducible, and scientifically sound.

References

  • "Substituted Pyrroles", MDPI,
  • "Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide", PMC,
  • "A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles", Benchchem,
  • "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential", PMC,
  • "An Easy Synthesis of Monofluorinated Derivatives of Pyrroles
  • "Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited", DigitalCommons@UNO,
  • "Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Applic

Sources

Foundational

The Discovery and Synthesis of Pyrrole-2-Carboxaldehydes: A Technical Guide for Drug Development

Executive Summary The pyrrole-2-carboxaldehyde (Py-2-C) scaffold is a privileged pharmacophore and a critical building block in modern medicinal chemistry. As a highly functionalized N-heterocycle, it acts simultaneously...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole-2-carboxaldehyde (Py-2-C) scaffold is a privileged pharmacophore and a critical building block in modern medicinal chemistry. As a highly functionalized N-heterocycle, it acts simultaneously as a proton donor (via the pyrrole N-H) and a proton acceptor (via the carbonyl group), allowing it to form distinct monomeric and dimeric states depending on the phase environment. This technical whitepaper explores the biological origins of Py-2-Cs, details the causality behind their synthetic methodologies—specifically the Vilsmeier-Haack paradigm—and provides self-validating protocols for their application in drug discovery.

Biological Origins and Physiological Significance

Before leveraging Py-2-Cs in synthetic drug design, it is crucial to understand their endogenous roles. Pyrrole-2-carboxaldehyde derivatives are not merely synthetic artifacts; they are widely distributed in nature and have been isolated from fungi, plant roots, leaves, seeds, and various microorganisms[1].

In human physiology, the Py-2-C skeleton serves as a critical biomarker. During the advanced stages of diabetes, the condensation of glucose and amino acids in vivo (via the Amadori and Maillard reactions) produces advanced glycation end products (AGEs)[1]. One of the most prominent of these molecular markers is pyrraline , which contains a core Py-2-C skeleton[1]. Understanding this natural generation pathway provides researchers with a biomimetic blueprint for synthesizing highly functionalized pyrrole derivatives in vitro using strong acid-catalyzed condensations.

Strategic Functionalization: The Vilsmeier-Haack Paradigm

Synthesizing Py-2-Cs requires precise control over electron density. Pyrrole is an electron-rich, five-membered aromatic ring that is highly susceptible to polymerization under strongly acidic conditions. Therefore, formylation requires a mild, highly regioselective electrophile.

The Causality of Regioselectivity: Electrophilic aromatic substitution on the pyrrole ring preferentially occurs at the C2 (or C5) position rather than C3/C4[2]. This is dictated by the thermodynamic stability of the intermediate. Attack at the C2 position generates a resonance-stabilized cationic intermediate (the sigma complex or arenium ion) where the positive charge is delocalized across three distinct resonance structures. Conversely, an attack at C3 only affords two resonance structures[2].

To exploit this, the Vilsmeier-Haack (VH) reaction is the gold standard. By reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF), we generate a chloromethyleniminium ion (the Vilsmeier reagent)[2]. This bulky, mild electrophile attacks the C2 position without triggering the catastrophic ring-opening or polymerization seen with harsher Lewis acids.

VH_Mechanism DMF DMF + POCl3 (Reagent Prep) VR Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->VR 0-5°C Sigma Sigma Complex (Arenium Ion) VR->Sigma Electrophile Pyrrole Pyrrole Ring (Nucleophile) Pyrrole->Sigma C2 Attack Iminium Iminium Salt Intermediate Sigma->Iminium -HCl Hydrolysis Alkaline Hydrolysis (Base/H2O) Iminium->Hydrolysis Quench Product Pyrrole-2-carboxaldehyde (Target) Hydrolysis->Product Yields Aldehyde

Mechanistic workflow of the Vilsmeier-Haack formylation of pyrrole.

Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation

As an application scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry provides real-time feedback to the operator to ensure success.

Reagents: Pyrrole (1.0 eq), POCl₃ (1.2 eq), DMF (1.2 eq), Aqueous NaOH or Sodium Acetate.

Step-by-Step Methodology:

  • Electrophile Generation (0–5 °C):

    • Action: Charge a dry, argon-flushed flask with DMF. Slowly add POCl₃ dropwise while maintaining the internal temperature between 0–5 °C using an ice bath.

    • Causality & Validation: The stoichiometric ratio of DMF:POCl₃ (typically 1:1.2) is critical to minimize side reactions[2]. The reaction is highly exothermic. A successful formation of the Vilsmeier reagent is visually validated by the appearance of a pale yellow, viscous complex. If the solution turns dark brown, thermal degradation has occurred due to rapid addition.

  • Substrate Addition (0 °C to Room Temp):

    • Action: Dilute the pyrrole in a minimal amount of cold DMF and add it dropwise to the Vilsmeier reagent. Allow the mixture to warm to room temperature and stir for 45 minutes.

    • Causality & Validation: Slow addition prevents localized heating, preserving the C2 regioselectivity. Validate completion via Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mobile phase[2]. The highly non-polar pyrrole spot should completely disappear, replaced by a baseline-bound iminium intermediate.

  • Hydrolysis and Quench:

    • Action: Pour the reaction mixture over crushed ice. Slowly add a mild base (e.g., saturated aqueous sodium acetate or dilute NaOH) until the pH reaches 7.0–7.5. Extract with ethyl acetate.

    • Causality & Validation: The iminium salt must be hydrolyzed to yield the final carbaldehyde[2]. If the pH remains acidic, the hydrolysis will stall, drastically reducing the yield. The phase separation during extraction serves as the final validation; the aldehyde will partition cleanly into the organic layer.

Quantitative Data: Synthetic Route Comparison

To optimize process chemistry, researchers must weigh yield against environmental and safety metrics. The table below summarizes the quantitative data for Py-2-C synthesis routes.

Synthetic RoutePrimary ReagentsTemp (°C)Typical Yield (%)Mechanistic PathwayKey Advantage / Limitation
Vilsmeier-Haack DMF, POCl₃0–575–85Electrophilic Aromatic SubstitutionHigh C2 regioselectivity / Uses toxic POCl₃[2]
Reimer-Tiemann CHCl₃, Strong Base60–7010–30Carbene InsertionAccessible reagents / Poor yield, risk of ring expansion
Oxidation MnO₂, 2-Methylpyrrole20–8040–60Radical OxidationAvoids POCl₃ / Risk of over-oxidation to carboxylic acid

Downstream Pharmaceutical Applications

Once synthesized, Py-2-Cs serve as highly versatile intermediates in drug discovery:

  • Schiff Base Synthesis: Pyrrole-2-carboxaldehydes are readily condensed with various aromatic amines to form Schiff bases. These compounds are heavily investigated for their broad-spectrum biological activities, including potent antimicrobial, fungicidal, and herbicidal properties[3].

  • Diagnostic Probes: The unique electronic characteristics of the Py-2-C ring allow it to be integrated into pyrimidine-based fluorescent organic nanoparticles. These specific probes have been successfully deployed in microbiology to detect pathogens like Pseudomonas aeruginosa, significantly enhancing diagnostic capabilities.

  • Macrocycle Precursors: Highly functionalized Py-2-Cs are critical intermediates in the creation of oligopyrrole macrocycles, such as porphyrins and related structures used in photodynamic therapy.

References

  • [1] Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC (nih.gov) URL:

  • [2] 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde - Benchchem URL:

  • Pyrrole-2-carboxaldehyde 2-Formylpyrrole - Sigma-Aldrich URL:

  • [3] Synthesis and Spectroscopic Studies of New Schiff Bases - ResearchGate URL:

Sources

Exploratory

The Natural Occurrence and Isolation of Pyrrole Aldehydes: A Technical Guide for Drug Discovery

Executive Summary While unsubstituted pyrrole is virtually non-existent in nature, its functionalized derivatives are fundamental to biological life, forming the core of porphyrins, heme, chlorophyll, and vitamin B12[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While unsubstituted pyrrole is virtually non-existent in nature, its functionalized derivatives are fundamental to biological life, forming the core of porphyrins, heme, chlorophyll, and vitamin B12[1]. Among these derivatives, pyrrole-2-carboxaldehydes (Py-2-Cs) have emerged as a critical class of secondary metabolites isolated from fungi, marine sponges, and higher plants[2]. This whitepaper provides an in-depth mechanistic analysis of the natural occurrence, biosynthetic pathways, and field-proven isolation protocols for Py-2-C derivatives, designed for researchers in pharmacognosy and drug development.

Biogenic Sources and Structural Diversity

Pyrrole aldehydes exhibit remarkable structural diversity depending on their ecological origin.

  • Fungi: Edible mushrooms, such as Basidiomycetes-X (Echigoshirayukidake), synthesize highly specific Py-2-C homologs. Recent fractionations have identified 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid as a major component of its alkaloid profile[3].

  • Marine Sponges: The marine environment, particularly sponges of the Agelas and Stylissa genera, is a prolific source of brominated pyrrole-2-carboxamides and pyrrole-imidazole alkaloids (PIAs)[4][5]. These compounds often serve as chemical defenses against predation and biofouling[4].

  • Plants: Terrestrial plants also produce Py-2-C derivatives. For instance, the Formosan plant Zanthoxylum simulans yields pyrrolezanthine, while the seeds of Allium fistulosum contain Py-2-C-1-butanoic acid derivatives[6].

Table 1: Quantitative Data on Naturally Occurring Pyrrole Aldehydes
CompoundNatural SourceYield / ConcentrationBiological Activity / Significance
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid Basidiomycetes-X (Fungus)825 µg/g (dry powder)Macrophage activation / Nutritional supplement[3]
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanamide Basidiomycetes-X (Fungus)484 µg/g (dry powder)Novel homolog; specific biomarker for this mushroom[3]
Z-3-bromohymenialdisine Stylissa carteri (Marine Sponge)Variable (Subfractionation)Cytotoxicity (L5178Y, HCT116); Kinase inhibition[5]
Pyrrolezanthine Zanthoxylum simulans (Plant)Minor alkaloid fractionAntioxidant / Plant secondary metabolite[6]

Biosynthetic Pathways: Enzymatic CO₂ Fixation

The biogenesis of pyrrole aldehydes in certain microorganisms provides a fascinating model for biocatalytic carbon fixation. The production of Py-2-C from unsubstituted pyrrole can be achieved via a linked UbiD-CAR enzymatic system[6][7].

Mechanistic Causality: To achieve carbon fixation at ambient conditions, a decarboxylase enzyme (e.g., HudA/PA0254 from Pseudomonas aeruginosa) is utilized to carboxylate pyrrole into pyrrole-2-carboxylate[7]. However, to yield the aldehyde, this intermediate must be precisely reduced. The coupling of Segniliparus rotundus carboxylic acid reductase (CAR) ensures that the carboxylate is reduced strictly to the aldehyde (Py-2-C) without over-reduction to the corresponding alcohol, thereby optimizing cellular cofactor economy[6][7].

Biosynthesis Pyrrole Pyrrole (Substrate) CO2 CO2 Fixation (HudA/PA0254) Pyrrole->CO2 Pyrrole2Carboxylate Pyrrole-2-carboxylate (Intermediate) CO2->Pyrrole2Carboxylate Reduction Reduction (S. rotundus CAR) Pyrrole2Carboxylate->Reduction Py2C Pyrrole-2-carboxaldehyde (Py-2-C) Reduction->Py2C

Enzymatic biosynthesis pathway of pyrrole-2-carboxaldehyde via CO2 fixation.

Experimental Methodologies: Isolation and Validation Protocol

Extracting amphiphilic pyrrole alkaloids from complex biological matrices requires a highly selective, self-validating workflow. The following protocol details the isolation of Py-2-C derivatives from fungal biomass (e.g., Basidiomycetes-X)[3].

Step-by-Step Extraction Protocol:
  • Aqueous Extraction: Suspend dry fungal powder in distilled water and heat to 80°C for 2 hours.

    • Causality: Hot water effectively penetrates the chitinous fungal cell wall, solubilizing polar secondary metabolites, glycosides, and water-soluble pyrrole alkaloids[3].

  • Centrifugation & Filtration: Centrifuge the homogenate at 21,000 × g for 2 minutes and filter the supernatant through a 0.45-µm PTFE syringe filter.

    • Causality: High-speed centrifugation precipitates insoluble polysaccharides and cellular debris, preventing emulsion formation in the subsequent liquid-liquid extraction[3].

  • Liquid-Liquid Partitioning: Extract the aqueous filtrate with an equal volume of ethyl acetate (EtOAc) three times. Collect and concentrate the organic layer under reduced pressure.

    • Causality: EtOAc is specifically chosen for its moderate polarity. It selectively partitions the amphiphilic Py-2-C derivatives away from highly polar, water-soluble primary metabolites (e.g., free sugars and amino acids)[3].

  • RP-18 Chromatographic Fractionation: Subject the concentrated EtOAc fraction to Reversed-Phase (RP-18) HPLC using an isocratic elution system of Acetonitrile/H₂O (e.g., 3:7 v/v).

    • Causality: RP-18 stationary phases separate pyrrole homologs based on subtle differences in hydrophobicity (e.g., separating butanoic acid derivatives from butanamide derivatives)[3][5].

  • Self-Validating Quality Control: Monitor the eluent continuously via a diode-array detector (DAD). Target fractions must exhibit a characteristic UV absorption maximum at 295 nm, with a distinct shoulder at 260 nm, which is the spectroscopic fingerprint of the Py-2-C chromophore[3]. Confirm molecular mass via DART-MS (e.g., m/z 125 for 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde)[3].

Extraction Biomass Raw Biomass (e.g., Basidiomycetes-X) WaterExt Aqueous Extraction (Hot Water, Centrifugation) Biomass->WaterExt EtOAc Liquid-Liquid Partition (Ethyl Acetate) WaterExt->EtOAc Supernatant Chromatography RP-18 HPLC / MPLC (Acetonitrile/H2O) EtOAc->Chromatography Organic Layer Validation Validation (UV 295nm, MS, NMR) Chromatography->Validation Elution PureCompound Purified Py-2-C Derivatives Validation->PureCompound Confirmed

Step-by-step extraction and validation workflow for natural pyrrole aldehydes.

Pharmacological Implications and Drug Development

The evolutionary conservation of the Py-2-C skeleton across kingdoms translates to significant pharmacological potential. In human physiology, the Py-2-C motif is a structural hallmark of pyrraline, a well-documented advanced glycation end-product (AGE) and molecular marker for diabetes[2][8].

In marine pharmacognosy, brominated pyrrole derivatives isolated from the Red Sea sponge Stylissa carteri (such as Z-3-bromohymenialdisine and ageliferin) have demonstrated potent cytotoxicity against HCT116 colon carcinoma and L5178Y lymphoma cell lines[5]. Furthermore, these marine pyrrole alkaloids act as moderate to strong inhibitors of critical protein kinases, including AURORA-A, CDK2, and VEGF-R2, making them highly attractive scaffolds for targeted oncology therapeutics[5].

References

  • Pyrrole - Wikipedia Source: Wikipedia URL:[Link]

  • PYRROLE - Ataman Kimya Source: Ataman Chemicals URL:[Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: MDPI (Molecules) URL:[Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: PubMed (NIH) URL:[Link]

  • One-pot production of pyrrole-2-carbaldehyde, via a linked UbiD-CAR system Source: ResearchGate URL:[Link]

  • Identification of a Novel Pyrrole Alkaloid from the Edible Mushroom Basidiomycetes-X Source: Semantic Scholar URL:[Link]

  • A Submarine Journey: The Pyrrole-Imidazole Alkaloids Source: MDPI (Marine Drugs) URL:[Link]

  • Bioactive pyrrole alkaloids isolated from the Red Sea: Marine sponge Stylissa carteri Source: ResearchGate URL:[Link]

  • Pyrrole-2-carbaldehyde yield obtained from 10 mM pyrrole Source: ResearchGate URL:[Link]

Sources

Foundational

5-Ethyl-1H-pyrrole-2-carbaldehyde (CAS 52115-68-1): Structural Dynamics, Synthesis, and Advanced Applications

5-Ethyl-1H-pyrrole-2-carbaldehyde (CAS 52115-68-1) is a highly functionalized, privileged heterocyclic scaffold. In modern synthetic chemistry, it serves as a critical intermediate for the development of advanced photoph...

Author: BenchChem Technical Support Team. Date: March 2026

5-Ethyl-1H-pyrrole-2-carbaldehyde (CAS 52115-68-1) is a highly functionalized, privileged heterocyclic scaffold. In modern synthetic chemistry, it serves as a critical intermediate for the development of advanced photopharmaceuticals, symmetric BODIPY fluorophores, and complex metalloporphyrins[1]. By leveraging the unique electronic properties of the pyrrole core and the steric influence of the C5-ethyl group, researchers can design molecules with highly tuned photophysical and biological profiles.

Physicochemical Profiling

Understanding the baseline physical parameters of this building block is essential for optimizing reaction conditions, particularly in moisture-sensitive or temperature-dependent condensation reactions.

PropertyValue
Chemical Name 5-Ethyl-1H-pyrrole-2-carbaldehyde
CAS Number 52115-68-1
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
SMILES CCC1=CC=C(N1)C=O
Appearance White to pale yellow semi-solid / solid
Estimated Boiling Point ~121.66 °C

Data synthesized from standard chemical inventories and spectral databases[1][2].

Synthetic Methodology: Regioselective Vilsmeier-Haack Formylation

The standard and most efficient route to synthesize 5-ethyl-1H-pyrrole-2-carbaldehyde is via the Vilsmeier-Haack formylation of 2-ethylpyrrole[3][4]. As a Senior Application Scientist, I emphasize that the success of this reaction relies heavily on strict temperature control and the precise selection of quenching reagents to prevent the degradation of the sensitive pyrrole core.

Step-by-Step Protocol & Mechanistic Causality
  • Generation of the Vilsmeier Reagent:

    • Action: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve anhydrous N,N-dimethylformamide (DMF, 1.2 equiv) in dry dichloromethane (DCM). Cool the system to 0 °C using an ice bath. Add Phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise over 10–15 minutes[4][5].

    • Causality: POCl₃ reacts with DMF to form the highly electrophilic chloromethylene-N,N-dimethyliminium chloride (the Vilsmeier reagent). This reaction is highly exothermic. Dropwise addition at 0 °C is mandatory to prevent the thermal degradation of the reactive iminium salt before the substrate is introduced.

  • Electrophilic Aromatic Substitution:

    • Action: Dissolve 2-ethylpyrrole (1.0 equiv) in a minimal volume of dry DCM and add it dropwise to the cold Vilsmeier reagent. Allow the mixture to warm to room temperature and stir for 2 to 4 hours[3][4].

    • Causality: The pyrrole ring is inherently electron-rich. The ethyl group at the C2 position acts as an electron-donating group, hyperconjugatively activating the ring further. More importantly, the C2-ethyl group sterically blocks the adjacent positions, directing the bulky iminium electrophile exclusively to the less hindered C5 position, ensuring near-perfect regioselectivity.

  • Buffered Hydrolysis:

    • Action: Quench the reaction by slowly adding an aqueous solution of Sodium Acetate (NaOAc, 5.0 equiv). Heat the biphasic mixture to 85 °C for 30 minutes, or stir vigorously at room temperature for 1.5 hours[3][5].

    • Causality: The intermediate iminium species must be hydrolyzed to yield the final aldehyde. Using NaOAc instead of a strong base (like NaOH) is a critical experimental choice. NaOAc provides a mild, buffered alkaline environment (pH ~8). A stronger base would trigger Cannizzaro-type disproportionation or cause the electron-rich pyrrole to polymerize into intractable "pyrrole black" tars.

  • Extraction & Self-Validation:

    • Action: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 3:1)[3].

    • Self-Validating System: The reaction's success is self-validating via Thin Layer Chromatography (TLC). The conversion of the non-polar 2-ethylpyrrole to the highly polar, UV-active 5-ethyl-1H-pyrrole-2-carbaldehyde results in a significant drop in the Rf​ value. For definitive structural validation, ¹H NMR (CDCl₃) will show the disappearance of the C5 proton and the emergence of a distinct aldehyde singlet far downfield at δ 9.34–9.37 ppm[2][6].

Downstream Applications in Advanced Therapeutics & Materials

Photopharmacology (Tubulin Photoswitches)

Modulating microtubule (MT) dynamics is a major objective in cancer therapy and cell biology. However, global MT manipulation via traditional systemic drugs causes severe off-target toxicity. 5-Ethyl-1H-pyrrole-2-carbaldehyde is a critical precursor in the synthesis of Hemithioindigo (HTI) photoswitches[4][7]. By undergoing aldol condensation with indanone derivatives, the pyrrole aldehyde forms a photoswitchable scaffold. Unlike traditional azobenzenes, HTIs avoid phototoxic UV light and offer near-quantitative photoisomerization. This allows researchers to toggle tubulin binding on and off with single-cell precision using visible light, revolutionizing spatiotemporal control in biological assays[8].

Advanced Fluorophores (BODIPY Dyes & Porphyrins)

The compound is widely utilized to synthesize symmetric BODIPY (boron-dipyrromethene) dyes and tetrapyrazolylporphyrins[2][6]. Condensation of 5-ethyl-1H-pyrrole-2-carbaldehyde with pyrrole under acidic conditions (e.g., Amberlyst 15 / TFA) yields dipyrromethane intermediates[2]. The presence of the ethyl group at the 5-position is not merely structural; it provides essential steric shielding. In solid-state material applications, this steric bulk reduces detrimental intermolecular π-π stacking (aggregation-caused quenching), allowing for the creation of pure BODIPY thin films with high dye concentrations and strong exciton-photon coupling[6].

Mechanistic Pathway & Workflow Visualization

G Start 2-Ethylpyrrole (Starting Material) Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to RT) Start->Vilsmeier CAS 5-Ethyl-1H-pyrrole-2-carbaldehyde (CAS: 52115-68-1) Vilsmeier->CAS Branch1 Condensation with Pyrrole (Amberlyst 15 / TFA) CAS->Branch1 Branch2 Aldol Condensation (Hemithioindigo synthesis) CAS->Branch2 Dipyrromethane Dipyrromethane Intermediates Branch1->Dipyrromethane BODIPY Symmetric BODIPY Dyes (Advanced Imaging) Dipyrromethane->BODIPY Photoswitch Tubulin Photoswitches (Photopharmacology) Branch2->Photoswitch

Figure 1: Synthetic workflow and downstream applications of CAS 52115-68-1.

References

  • Scent.vn. 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1: Odor profile, Molecular properties, Regulation. Retrieved from:[Link]

  • Sailer, A. (2022). Hemithioindigos for cellular tubulin photopharmacology: From proof of concept to near-quantitatively photoswitchable tools with single-cell precision. LMU München (Dissertation). Retrieved from:[Link]

  • Farhanullah, & Ram, V. J. (2009). An Efficient and Concise Synthesis of Heteroaryldipyrromethanes, Tetrapyrazolylporphyrins and Metalloporphyrins. The Open Organic Chemistry Journal, 3, 42-48. Retrieved from: [Link]

  • The Royal Society of Chemistry. Supplementary Information: Design, synthesis, in silico and in vitro evaluation of pyrrole-indole hybrids as dual tubulin and aro inhibitors. Retrieved from:[Link]

  • Wu, L., & Burgess, K. Supplementary Information: A New Synthesis of Symmetric Boraindacene (BODIPY) Dyes. The Royal Society of Chemistry. Retrieved from: [Link]

Sources

Exploratory

The Alchemist's Guide to Pyrrole: A Deep Dive into Electrophilic Substitution

Foreword For the organic chemist, the pyrrole ring is a canvas of immense potential. Its electron-rich nature makes it a prized heterocyclic core in pharmaceuticals, natural products, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For the organic chemist, the pyrrole ring is a canvas of immense potential. Its electron-rich nature makes it a prized heterocyclic core in pharmaceuticals, natural products, and materials science. However, this high reactivity, while a boon for synthetic efficiency, presents a unique set of challenges. Unlike its more stoic aromatic cousin, benzene, pyrrole is sensitive and prone to polymerization under harsh acidic conditions. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to perform reactions, but to understand the intricate dance of electrons that governs the electrophilic substitution of pyrrole. Herein, we will move beyond mere protocols to explore the causality behind experimental choices, ensuring that each reaction is a self-validating system built on a foundation of mechanistic understanding.

The Innate Reactivity of the Pyrrole Ring: An Electronic Perspective

Pyrrole's heightened reactivity towards electrophiles is a direct consequence of its electronic structure. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating a π-electron system with six electrons, satisfying Hückel's rule of aromaticity.[1][2] This delocalization significantly increases the electron density of the ring carbons, making them far more nucleophilic than the carbons of benzene.[1][3]

The established order of reactivity towards electrophilic aromatic substitution is: Pyrrole > Furan > Thiophene > Benzene.[4] Pyrrole's superior reactivity stems from the lower electronegativity of nitrogen compared to oxygen (in furan), allowing it to better stabilize the positive charge that develops in the transition state (the σ-complex or arenium ion) during electrophilic attack.[4]

Regioselectivity: The Unwavering Preference for the α-Position

Electrophilic substitution on an unsubstituted pyrrole ring overwhelmingly occurs at the C2 (or α) position.[1][2][5] This regioselectivity is a direct result of the superior stability of the carbocation intermediate formed upon attack at this position. Attack at the C2 position allows for the delocalization of the positive charge across three atoms, including the nitrogen, resulting in three stabilizing resonance structures. In contrast, attack at the C3 (β) position only allows for delocalization over two carbon atoms, leading to a less stable intermediate with only two resonance contributors.[2][5]

Navigating the Synthetic Landscape: Key Electrophilic Substitution Reactions

The high reactivity of pyrrole necessitates the use of mild reagents and carefully controlled conditions to avoid polymerization and other side reactions.[1] The following sections provide in-depth guides to the most crucial electrophilic substitution reactions of pyrrole, complete with mechanistic insights and field-proven protocols.

Vilsmeier-Haack Formylation: A Gateway to Functionalization

The Vilsmeier-Haack reaction is a cornerstone of pyrrole chemistry, providing a mild and efficient method to introduce a formyl group, a versatile handle for further synthetic transformations. The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][6][7] The Vilsmeier reagent is a weaker electrophile than those used in many other formylation reactions, making it ideal for the sensitive pyrrole ring.[6]

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack of the pyrrole ring on the reagent and subsequent hydrolysis.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination of Cl₂PO₂⁻ Sigma_Complex σ-Complex Vilsmeier_Reagent->Sigma_Complex Pyrrole Pyrrole Pyrrole->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Formylpyrrole 2-Formylpyrrole Iminium_Salt->Formylpyrrole Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

This protocol details the formylation of a 3,4-disubstituted pyrrole, where the reaction proceeds regioselectively at an unsubstituted α-position.

Materials:

  • 3,4-Diethylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 3,4-Diethylpyrrole: Dissolve 3,4-diethylpyrrole in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to a temperature between 40-60 °C and stirred for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

ParameterValueRationale
Stoichiometry (Vilsmeier Reagent:Pyrrole) 1.1 to 1.5 : 1.0A slight excess of the Vilsmeier reagent ensures complete consumption of the starting pyrrole, but a large excess can lead to diformylation or polymerization.[8]
Vilsmeier Reagent Formation Temperature 0–10 °CThe formation of the Vilsmeier reagent is exothermic and must be controlled to prevent decomposition.[8]
Pyrrole Addition Temperature 0–5 °CMaintaining a low temperature during the addition of the pyrrole is critical to prevent its decomposition and polymerization.[8]
Reaction Temperature (Post-Addition) Room Temperature to 40–60 °CGentle heating can be used to drive the reaction to completion, with progress monitored by TLC.[3]
Reaction Time 2–4 hoursReaction progress should be monitored by TLC to determine the optimal reaction time.[3]
Nitration: Taming a Powerful Electrophile

The direct nitration of pyrrole with strong acids like nitric acid and sulfuric acid is not feasible as it leads to extensive polymerization and decomposition.[1] Therefore, milder nitrating agents are essential. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is the reagent of choice for the controlled nitration of pyrrole.[4][9]

Materials:

  • Pyrrole

  • Acetic anhydride

  • Concentrated nitric acid

  • Ice-salt bath

Procedure:

  • Preparation of Acetyl Nitrate: In a flask equipped with a stirrer and a dropping funnel, cool acetic anhydride to below -10 °C using an ice-salt bath. Add concentrated nitric acid dropwise with vigorous stirring, ensuring the temperature does not rise above -10 °C.

  • Nitration: To the cold solution of acetyl nitrate, add a solution of pyrrole in acetic anhydride dropwise, maintaining the low temperature.

  • Work-up: After the addition is complete, pour the reaction mixture onto crushed ice. The 2-nitropyrrole will precipitate and can be collected by filtration.

Halogenation: Achieving Selectivity

Pyrrole is highly reactive towards halogens, and the reaction can readily lead to polyhalogenated products.[10] To achieve selective monohalogenation at the 2-position, milder halogenating agents and controlled conditions are necessary.

For selective monohalogenation, reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often preferred over the elemental halogens.

Materials:

  • Pyrrole

  • N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve pyrrole in an anhydrous solvent and cool the solution in an ice bath.

  • Add a solution of NCS or NBS in the same solvent dropwise with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be washed with water to remove the succinimide byproduct. The organic layer is then dried and the solvent removed to yield the 2-halopyrrole.

Sulfonation: A Reversible Transformation

Sulfonation of pyrrole also requires mild conditions to prevent polymerization. The use of a sulfur trioxide-pyridine complex (Py·SO₃) is the standard method for introducing a sulfonic acid group onto the pyrrole ring.[9][11] Interestingly, recent studies have shown that the sulfonation of pyrrole and its 1-methyl derivatives with a sulfur trioxide–pyridine complex can yield 3-sulfonated pyrroles, challenging the long-held belief that 2-sulfonates are the exclusive products.[12] This highlights the importance of careful product characterization.

Materials:

  • Pyrrole

  • Sulfur trioxide-pyridine complex

  • Pyridine (as solvent)

Procedure:

  • Dissolve pyrrole in pyridine.

  • Add the sulfur trioxide-pyridine complex portion-wise with stirring.

  • Heat the reaction mixture to approximately 100 °C for a few hours.

  • After cooling, the reaction mixture is worked up to isolate the pyrrolesulfonic acid.

Friedel-Crafts Acylation: Catalyst-Free Acetylation

Due to its high reactivity, pyrrole can undergo Friedel-Crafts acylation with acetic anhydride at elevated temperatures without the need for a Lewis acid catalyst, which would otherwise promote polymerization.[9][11]

Materials:

  • Pyrrole

  • Acetic anhydride

Procedure:

  • Heat a mixture of pyrrole and acetic anhydride to 250 °C.

  • The reaction proceeds to give 2-acetylpyrrole.

  • The product can be purified by distillation or recrystallization.

Mannich Reaction: Aminomethylation of the Pyrrole Ring

The Mannich reaction is a three-component condensation reaction that allows for the introduction of an aminomethyl group onto the pyrrole ring.[13][14] This reaction typically involves formaldehyde, a secondary amine (like dimethylamine), and the active hydrogen-containing pyrrole.

The reaction begins with the formation of an electrophilic iminium ion from formaldehyde and the secondary amine. The electron-rich pyrrole ring then attacks this iminium ion, followed by deprotonation to restore aromaticity.

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Aminomethylation Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Condensation Sigma_Complex σ-Complex Iminium_Ion->Sigma_Complex Pyrrole Pyrrole Pyrrole->Sigma_Complex Electrophilic Attack Mannich_Base Mannich Base (2-(Dimethylaminomethyl)pyrrole) Sigma_Complex->Mannich_Base Deprotonation

Caption: Mechanism of the Mannich reaction on pyrrole.

The Influence of Substituents: Directing the Electrophilic Attack

The presence of substituents on the pyrrole ring can significantly influence the regioselectivity of subsequent electrophilic substitution reactions. Electron-donating groups generally activate the ring and direct incoming electrophiles to the vacant α- or β-positions, with the outcome often determined by a combination of electronic and steric factors.[15] Conversely, electron-withdrawing groups deactivate the ring, making electrophilic substitution more difficult. For instance, in 2-substituted pyrroles with an electron-withdrawing group, electrophilic attack is often directed to the C4 position.[15]

Conclusion: Mastering the Nuances of Pyrrole Chemistry

The electrophilic substitution of pyrrole is a rich and nuanced field of study. A thorough understanding of the electronic principles governing its reactivity and regioselectivity is paramount for the successful design and execution of synthetic strategies. By employing mild reagents and carefully controlled conditions, the inherent reactivity of the pyrrole ring can be harnessed to construct a diverse array of functionalized molecules with significant potential in drug discovery and materials science. This guide serves as a foundational resource, empowering researchers to not only follow protocols but to innovate with a deep appreciation for the underlying chemical principles.

References

  • Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved March 11, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved March 11, 2026, from [Link]

  • Pyrrole reaction. (n.d.). SlideShare. Retrieved March 11, 2026, from [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025, April 27). Name Reaction. Retrieved March 11, 2026, from [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+. Retrieved March 11, 2026, from [Link]

  • Heterocyclic Compounds Part -IV (Pyrrole) by Dr Pramod R Padole. (n.d.). SlideShare. Retrieved March 11, 2026, from [Link]

    • Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us. (n.d.). Course Hero. Retrieved March 11, 2026, from [Link]

  • (PDF) Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. (2025, August 6). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved March 11, 2026, from [Link]

  • Quantum chemical studies of sulfonation of pyrrole with pyridine sulfur trioxide. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved March 11, 2026, from [Link]

  • Mannich Reaction of Pyrrole and Dimethylpyrrole with Monoamines and Diamines. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?. (2025, August 6). ResearchGate. Retrieved March 11, 2026, from [Link]

    • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). Retrieved March 11, 2026, from [Link]

Sources

Foundational

aromaticity of substituted pyrroles

An In-Depth Technical Guide to the Aromaticity of Substituted Pyrroles Abstract The pyrrole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, appearing in numerous n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aromaticity of Substituted Pyrroles

Abstract

The pyrrole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] Its biological and chemical properties are intrinsically linked to its aromaticity. This guide provides a comprehensive exploration of the aromatic nature of pyrrole, focusing on how substituents modulate its electronic structure and, consequently, its aromatic character. We will delve into the theoretical underpinnings of pyrrole's aromaticity, detail the experimental and computational methodologies used for its quantification, and discuss the profound implications of these structural modifications on the reactivity and application of substituted pyrroles in drug development.

The Foundational Aromaticity of the Pyrrole Ring

Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar, and conjugated molecules.[3] This stability arises from the delocalization of π-electrons over the entire ring system. The criteria for aromaticity are succinctly defined by Hückel's Rule, which states that a molecule is aromatic if it is cyclic, planar, fully conjugated, and possesses (4n+2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[4][5][6]

Pyrrole is a five-membered aromatic heterocycle.[7] It meets the criteria for aromaticity as follows:

  • Cyclic and Planar: The five-membered ring structure is inherently cyclic and constrained to a planar conformation.[8]

  • Fully Conjugated: Each of the four carbon atoms contributes one p-orbital and one π-electron. The nitrogen atom undergoes sp² hybridization, placing its lone pair of electrons into a p-orbital that aligns with the carbon p-orbitals, thus completing the continuous ring of overlapping p-orbitals.[9]

  • Hückel's Rule (4n+2 π-electrons): The ring contains a total of six π-electrons (four from the carbons and two from the nitrogen's lone pair), satisfying the 4n+2 rule for n=1.[8][9]

This delocalization of the nitrogen's lone pair into the aromatic system makes the pyrrole ring electron-rich and is responsible for its unique chemical properties.[10] Compared to benzene, pyrrole has a lower resonance energy (88 kJ/mol vs. 152 kJ/mol for benzene), indicating a more modest, yet significant, aromatic stabilization.[7] Its aromaticity is generally considered to be greater than furan but less than thiophene.[10][11]

Modulating Aromaticity: The Role of Substituents

The introduction of substituents onto the pyrrole ring can significantly alter its electronic landscape and, by extension, its aromaticity. These effects are primarily governed by the interplay of inductive and resonance (mesomeric) effects. Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): These groups (e.g., -NH₂, -OH, -alkyl) donate electron density to the ring. While this increases the overall electron density, making the ring more reactive towards electrophiles, it can, in some cases, disrupt the uniformity of the cyclic π-electron delocalization, thereby slightly decreasing the aromaticity.[12]

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, -COR) pull electron density from the ring. This can enhance cyclic delocalization by reducing π-electron excess in the ring, potentially increasing aromaticity, although it deactivates the ring towards electrophilic attack.[12][13]

The precise impact of a substituent depends on its nature and its position on the ring. Quantum chemical models are often required to quantify the exact properties and their effect on electron delocalization.[12]

Figure 1. Electronic Effects of Substituents on the Pyrrole Ring.

Quantifying Aromaticity: A Multi-faceted Approach

Aromaticity is not a single, directly measurable property but a multidimensional concept.[14] Therefore, a combination of experimental and computational methods is typically employed to provide a comprehensive assessment.

Experimental Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing aromaticity. The delocalized π-electrons in an aromatic ring generate a "ring current" when placed in an external magnetic field. This current deshields the protons on the exterior of the ring, causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum.[15]

For unsubstituted pyrrole in CDCl₃, the α-protons (H2/H5) adjacent to the nitrogen appear around 6.68 ppm, and the β-protons (H3/H4) appear around 6.22 ppm.[7] The chemical shifts of these nuclei are highly sensitive to the electronic effects of substituents.[16]

Compound Substituent (at C2) ¹H Chemical Shift (ppm) - H5 ¹³C Chemical Shift (ppm) - C5 Effect
Pyrrole-H~6.68~118.5Reference
2-Methylpyrrole-CH₃ (EDG)~6.55~116.0Shielding (Upfield shift)
2-Acetylpyrrole-COCH₃ (EWG)~7.05~122.0Deshielding (Downfield shift)
Table 1. Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrroles. Data is illustrative and can vary with solvent and conditions.

Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted pyrrole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[16]

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or TMS).

  • Analysis: Integrate the proton signals and assign the peaks based on their chemical shift, multiplicity (coupling patterns), and comparison to known data for similar structures.[16]

B. X-ray Crystallography

A key structural hallmark of aromaticity is bond length equalization. In a fully delocalized system, the bond lengths between adjacent atoms in the ring are averaged, falling between the typical lengths of single and double bonds. X-ray crystallography provides precise measurements of atomic positions within a crystal lattice, allowing for the determination of these bond lengths.[17][18] A lower degree of bond length alternation in the pyrrole ring is indicative of higher aromaticity.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a high-quality single crystal of the substituted pyrrole. This is often the rate-limiting step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[19]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and positions of the diffracted beams are recorded by a detector as the crystal is rotated.[19]

  • Structure Solution: The diffraction data is processed to generate an electron density map of the crystal's unit cell. The positions of the atoms are determined from this map using computational methods.[20]

  • Structure Refinement: The initial atomic model is refined using least-squares techniques to achieve the best possible fit with the experimental diffraction data. This process yields highly accurate bond lengths and angles.[18]

  • Analysis: Analyze the refined structure to determine the C-C, C-N bond lengths within the pyrrole ring. Compare these values to assess the degree of bond equalization.

Computational Methodologies

Computational chemistry offers a suite of tools to quantify aromaticity based on magnetic, energetic, geometric, and electronic criteria.

  • Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion. It involves calculating the magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value indicates a diamagnetic ring current and is a signature of aromaticity, while a positive value suggests anti-aromaticity.[21]

  • Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. It is typically calculated using isodesmic or homodesmotic reactions.[22]

  • Geometric and Electronic Indices: Indices like the Harmonic Oscillator Model of Aromaticity (HOMA) assess aromaticity based on the degree of bond length equalization. Electronic indices, such as the Electron Density of Delocalized Bonds (EDDB), directly measure the extent of π-electron delocalization.[12]

Figure 2. Workflow for the Quantification of Aromaticity.

Implications for Reactivity and Drug Development

The is not merely a theoretical curiosity; it has profound consequences for their chemical behavior and utility, particularly in the pharmaceutical sciences.

Chemical Reactivity

The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophilic aromatic substitution (EAS), significantly more so than benzene.[8][13] The reaction proceeds preferentially at the C2 (α) position because the intermediate carbocation (the sigma complex) is stabilized by more resonance structures compared to attack at the C3 (β) position.[13][23]

Substituents play a critical role in directing subsequent reactions. Activating EDGs further enhance the rate of EAS, while deactivating EWGs slow it down. The position of the existing substituent dictates the position of the incoming electrophile, a key consideration in the multi-step synthesis of complex pyrrole derivatives.[13][24]

Role in Drug Design and Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2] This versatility has led to its incorporation into a wide range of clinically successful drugs, including the cholesterol-lowering agent Atorvastatin (Lipitor) and the multi-kinase inhibitor Sunitinib (Sutent), used in cancer therapy.[7][25]

The ability to tune the electronic properties and aromaticity of the pyrrole ring through substitution is a powerful strategy for drug discovery professionals. By strategically placing EDGs and EWGs, medicinal chemists can:

  • Optimize Target Binding: Modify the electron distribution of the ring to enhance interactions (e.g., hydrogen bonding, π-π stacking) with the target protein.

  • Modulate Physicochemical Properties: Adjust key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, N-substitution can be used to fine-tune polarity, which affects solubility and membrane permeability.[2]

  • Control Metabolism: Block or alter sites of metabolic attack to improve the drug's half-life and safety profile.

The high aromaticity of the heterocyclic ring can influence the interaction of a drug with biological targets like DNA or specific enzymes, making it a critical parameter in the design of new therapeutic agents.

Conclusion

The aromaticity of pyrrole is a fundamental property that dictates its stability, reactivity, and utility. This guide has demonstrated that the aromatic character is not static but can be rationally modulated through the introduction of substituents with varying electronic properties. A comprehensive understanding of these substituent effects, validated through a combination of advanced experimental techniques like NMR and X-ray crystallography and sophisticated computational methods, is essential. For researchers in materials science and drug development, the ability to manipulate the aromaticity of the pyrrole core provides a powerful lever to fine-tune molecular properties, leading to the design of novel functional materials and the next generation of therapeutic agents.

References

  • Huckel's 4n+2 Rule | OpenOChem Learn.
  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacyl
  • Pyrrole - Wikipedia. [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. [Link]

  • Hückel's Rule - Chemistry LibreTexts. [Link]

  • Quantification of Aromaticity of Heterocyclic Systems Using Interaction Coordinates. [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. [Link]

  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole - Chemistry LibreTexts. [Link]

  • Hückel's rule - Wikipedia. [Link]

  • Facile Synthesis of Substituted Pyrroles Using Silica Supported Catalysis - Taylor & Francis. [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. [Link]

  • Hückel's Rule Explained: Aromaticity in Organic Chemistry - Vedantu. [Link]

  • Simple Synthesis of Substituted Pyrroles | The Journal of Organic Chemistry. [Link]

  • 15.3: Aromaticity and the Huckel 4n + 2 Rule - Chemistry LibreTexts. [Link]

  • Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF - Slideshare. [Link]

  • Quantification of Aromaticity of Heterocyclic Systems Using Interaction Coordinates. [Link]

  • Pyrrole : Aromatic. [Link]

  • (PDF) Calculating the Aromaticity of Heterocycles - ResearchGate. [Link]

  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery | SciTechnol. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

  • Aromaticity as a Cornerstone of Heterocyclic Chemistry - AMyD. [Link]

  • Rules for Aromaticity: The 4 Key Factors - Master Organic Chemistry. [Link]

  • aromaticity study of heterocyclic anticancer compounds through computational s-nics method. [Link]

  • NICS – Nucleus Independent Chemical Shift - Poranne Research Group. [Link]

  • ABSTRACT - NBU-IR. [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • Pyrrole: Structure and Aromaticity Analysis | PDF | Amine - Scribd. [Link]

  • Overview of the computational methods to assess aromaticity - ResearchGate. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • Pyrrole reaction. [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole - ResearchGate. [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. [Link]

  • Single crystal X-ray diffraction studies of aromatic oligomers' resolution of the bond-angle anomaly in poly ( a rylet herketone ) s. [Link]

  • Pyrrole as an NMR probe molecule to characterise zeolite basicity - RSC Publishing. [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. [Link]

  • X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. [Link]

Sources

Exploratory

Introduction: The Significance of a Functionalized Pyrrole Scaffold

An In-depth Technical Guide to the Electronic Properties of 5-ethyl-1H-pyrrole-2-carbaldehyde Abstract: This technical guide provides a comprehensive analysis of the electronic properties of 5-ethyl-1H-pyrrole-2-carbalde...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of 5-ethyl-1H-pyrrole-2-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the electronic properties of 5-ethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic intermediate in pharmaceutical and materials science research. The document synthesizes theoretical predictions from computational chemistry with established experimental characterization techniques. We delve into the molecule's frontier molecular orbitals (HOMO-LUMO), electron density distribution, and spectroscopic signatures (UV-Vis, NMR, IR). The causality behind experimental choices and the interpretation of data are explained to provide researchers, scientists, and drug development professionals with actionable insights into the molecule's reactivity and potential applications.

Pyrrole-2-carboxaldehyde and its derivatives are a class of heterocyclic compounds of significant interest, found in natural products and serving as versatile building blocks in organic synthesis.[1] The molecule 5-ethyl-1H-pyrrole-2-carbaldehyde (CAS 52115-68-1) combines the aromatic pyrrole ring with two key functional groups: an electron-withdrawing aldehyde at the 2-position and an electron-donating ethyl group at the 5-position. This specific arrangement of substituents creates a unique electronic landscape that dictates its reactivity and potential for creating more complex molecular architectures.[2][3]

Understanding the electronic properties of this molecule is paramount for its effective utilization. For drug development professionals, these properties influence how the molecule interacts with biological targets. For materials scientists, they determine its potential use in polymers and functional coatings.[2] This guide elucidates these properties through a two-pronged approach: first, a theoretical examination using computational modeling, and second, a description of the experimental workflows used for empirical validation.

Part 1: Theoretical and Computational Analysis of Electronic Properties

Before undertaking laboratory experiments, in silico analysis provides a powerful, predictive framework for understanding molecular behavior. Density Functional Theory (DFT) is a robust method for modeling the electronic structure of organic molecules, offering insights into orbital energies and electron distribution.[4][5]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity and electronic transitions.[6]

  • HOMO: Represents the ability to donate an electron. A higher energy HOMO indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower energy LUMO indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.[7]

For 5-ethyl-1H-pyrrole-2-carbaldehyde, the π-system of the pyrrole ring, influenced by the opposing electronic nature of its substituents, dictates the FMO landscape. The electron-donating ethyl group and the nitrogen lone pair increase the energy of the HOMO, localizing electron density primarily on the pyrrole ring. Conversely, the electron-withdrawing carbaldehyde group lowers the energy of the LUMO, with significant orbital density on the C=O bond and adjacent ring carbons.

Protocol: In Silico DFT Calculation

This protocol describes a standard methodology for performing DFT calculations to determine FMO properties.

  • Structure Optimization:

    • Draw the 3D structure of 5-ethyl-1H-pyrrole-2-carbaldehyde using molecular modeling software.

    • Perform a geometry optimization using a standard DFT functional and basis set, such as B3LYP/6-31G(d). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[8]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structure to confirm it is at a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals, including HOMO and LUMO.

  • Data Analysis:

    • Extract the energy values for the HOMO, LUMO, and calculate the HOMO-LUMO energy gap.

    • Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution across the molecule.

Predicted Electronic Data and Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the total electron density distribution, revealing the electrophilic and nucleophilic sites of a molecule. For 5-ethyl-1H-pyrrole-2-carbaldehyde, the MEP would show:

  • Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbaldehyde group, indicating the primary site for electrophilic attack.

  • Positive Potential (Blue): Located around the N-H proton, making it the most acidic proton and a potential hydrogen bond donor.

  • Neutral/Slightly Negative Potential (Green): Distributed across the pyrrole ring, with the ethyl group contributing to the electron density.

The combination of FMO analysis and the MEP map predicts the molecule's reactivity. Nucleophiles are expected to attack the carbaldehyde carbon, while electrophiles will likely target the electron-rich pyrrole ring.[9]

ParameterPredicted Value (Representative)Implication
HOMO Energy ~ -5.5 eVModerate electron-donating capability (nucleophilic ring)
LUMO Energy ~ -1.0 eVGood electron-accepting capability (electrophilic aldehyde)
HOMO-LUMO Gap (ΔE) ~ 4.5 eVHigh stability, electronic transitions in the UV region

Note: These values are representative estimates based on DFT studies of similar pyrrole derivatives. Actual values would be determined from the specific DFT calculation described above.

FMO_Concept cluster_molecule 5-ethyl-1H-pyrrole-2-carbaldehyde cluster_orbitals Frontier Molecular Orbitals mol Pyrrole Ring -> C=O LUMO LUMO (Electron Acceptor) Localized on C=O mol->LUMO Electrophilic Reactivity HOMO HOMO (Electron Donor) Localized on Ring HOMO->mol Nucleophilic Reactivity

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Part 2: Experimental Characterization Workflows

The theoretical predictions must be validated through empirical spectroscopic analysis. The following sections detail the standard protocols for characterizing the electronic properties of 5-ethyl-1H-pyrrole-2-carbaldehyde.

UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from occupied to unoccupied molecular orbitals. For π-conjugated systems like pyrroles, the primary absorption bands correspond to π → π* transitions. The position of the maximum absorption (λ_max) is directly related to the HOMO-LUMO gap; a smaller gap results in a shift to longer wavelengths (a bathochromic or red shift).[10]

Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation:

    • Prepare a stock solution of 5-ethyl-1H-pyrrole-2-carbaldehyde of known concentration (e.g., 1 mM) in a UV-grade solvent such as ethanol or acetonitrile.

    • Create a dilute solution (e.g., 10-50 µM) from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one quartz cuvette with the pure solvent to serve as a blank.

    • Fill a second matched quartz cuvette with the sample solution.

  • Data Acquisition:

    • Calibrate the instrument by taking a baseline reading with the blank cuvette.

    • Scan the sample across a wavelength range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λ_max). Pyrrole-2-carboxaldehyde derivatives typically exhibit strong π → π* transitions in the 250-300 nm range.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the local electronic environment of atomic nuclei (¹H, ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to the shielding or deshielding effects of surrounding electrons. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

Protocol: ¹H and ¹³C NMR Spectrum Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of purified 5-ethyl-1H-pyrrole-2-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H spectrum on a 300 or 400 MHz NMR spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis:

    • Integrate the ¹H peaks to determine proton ratios.

    • Analyze coupling patterns (J-coupling) to establish connectivity.

    • Assign peaks based on predicted chemical shifts, which are heavily influenced by the electronic effects of the substituents.

Predicted NMR Chemical Shifts (¹H)
ProtonPredicted δ (ppm)Rationale
Aldehyde (-CHO)9.5 - 9.7Strongly deshielded by the electronegative oxygen atom.[12]
N-H> 10 (broad)Acidic proton, often broad due to exchange.[13]
Pyrrole H-37.0 - 7.2Deshielded by adjacent aldehyde group.
Pyrrole H-46.2 - 6.4Less deshielded than H-3, shielded by ethyl group.
Ethyl (-CH₂-)2.7 - 2.9Standard alkyl chemical shift, adjacent to aromatic ring.
Ethyl (-CH₃)1.2 - 1.4Standard alkyl chemical shift.

Note: Predicted shifts are based on data from pyrrole-2-carboxaldehyde and other 5-substituted derivatives.[13][14]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. The frequency of a specific vibration (e.g., a bond stretch) is determined by the bond strength and the masses of the atoms. The electronic environment influences bond strength; for example, conjugation can lower the frequency of a C=O stretch.

Protocol: IR Spectrum Acquisition (ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Press the sample firmly against the crystal to ensure good contact.

    • Acquire a background spectrum of the empty crystal.

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for key functional groups.

Key IR Vibrational Frequencies
Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch3200 - 3400 (broad)Characteristic of the pyrrole N-H bond.
C-H Stretch (Aromatic)3000 - 3100C-H bonds on the pyrrole ring.
C-H Stretch (Aliphatic)2850 - 3000C-H bonds of the ethyl group.
C=O Stretch (Aldehyde)1650 - 1680Lower than a typical aldehyde due to conjugation with the pyrrole ring.[15][16]

Part 3: Synthesis of Electronic Properties and Reactivity

The theoretical and experimental data converge to paint a clear picture of the molecule's reactivity, making it a valuable synthetic intermediate.

Reactivity_Summary cluster_properties Core Electronic Properties cluster_reactions Resulting Reactivity Molecule 5-ethyl-1H-pyrrole-2-carbaldehyde Prop1 Electron-rich Pyrrole Ring (HOMO Localization) Molecule->Prop1 Prop2 Electrophilic Aldehyde Carbon (LUMO Localization) Molecule->Prop2 Prop3 Acidic N-H Proton Molecule->Prop3 React1 Electrophilic Aromatic Substitution Prop1->React1 React2 Nucleophilic Addition to Aldehyde (e.g., Wittig, Grignard) Prop2->React2 React3 Condensation Reactions (e.g., Schiff Base Formation) Prop2->React3 React4 N-Alkylation / N-Acylation Prop3->React4

Sources

Protocols & Analytical Methods

Method

Vilsmeier-Haack Formylation of 2-Ethylpyrrole: A Detailed Guide for Researchers

Introduction The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This applic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of 2-ethylpyrrole, a reaction of significant interest in the synthesis of various biologically active molecules and functional materials. Pyrrole-2-carboxaldehydes are key structural motifs found in numerous natural products and pharmaceuticals.[2][3]

This document delves into the mechanistic underpinnings of the reaction, offers a detailed and field-proven experimental protocol, and provides essential data for the characterization of the target product, 2-ethyl-5-formylpyrrole. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Overview: The "Why" Behind the "How"

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrrole ring.[4][5]

Part 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[6][7] This process generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5][7] The oxygen atom of DMF acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chloride ion and intramolecular rearrangement leads to the formation of the reactive Vilsmeier reagent.

Part 2: Electrophilic Attack and Hydrolysis

The electron-rich pyrrole ring of 2-ethylpyrrole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4][6] For pyrroles, this attack preferentially occurs at the C2 or C5 (α) positions due to the electron-donating nature of the nitrogen atom, which stabilizes the resulting cationic intermediate (the sigma complex).[8][4] In the case of 2-ethylpyrrole, formylation is directed to the unsubstituted C5 position.

Following the electrophilic addition, the aromaticity of the pyrrole ring is restored by the loss of a proton. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, 2-ethyl-5-formylpyrrole.[1][4][5]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 2-ethylpyrrole.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ TwoEthylpyrrole 2-Ethylpyrrole Intermediate Iminium Salt Intermediate TwoEthylpyrrole->Intermediate + Vilsmeier Reagent Product 2-Ethyl-5-formylpyrrole Intermediate->Product + H₂O (Workup)

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for high yield and purity. Adherence to the described steps is crucial for a successful outcome.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-EthylpyrroleC₆H₉N95.151.0 g10.5Starting material
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-Anhydrous, solvent and reagent
Phosphorus oxychloride (POCl₃)POCl₃153.331.1 mL12.1Use with caution, corrosive
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-Anhydrous, solvent
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01As needed-For neutralization
Saturated Sodium Acetate (aq)NaOAc82.03As needed-For workup
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction
HexaneC₆H₁₄86.18As needed-For purification
Procedure
  • Vilsmeier Reagent Formation:

    • In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (10 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (1.1 mL, 12.1 mmol) dropwise to the stirred DMF over 15 minutes, ensuring the internal temperature does not exceed 10 °C.[8]

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with 2-Ethylpyrrole:

    • In a separate flask, dissolve 2-ethylpyrrole (1.0 g, 10.5 mmol) in anhydrous dichloromethane (20 mL).

    • Add the solution of 2-ethylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 40 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This step is exothermic and should be performed with caution.[8][7]

    • Stir the mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-ethyl-5-formylpyrrole as a solid.

Characterization of 2-Ethyl-5-formylpyrrole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₇H₉NO
Molar Mass 123.15 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.5 (s, 1H, -CHO), ~9.0 (br s, 1H, NH), ~6.8 (d, 1H, pyrrole-H), ~6.1 (d, 1H, pyrrole-H), ~2.7 (q, 2H, -CH₂CH₃), ~1.3 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~178 (-CHO), ~140 (C-2), ~132 (C-5), ~122 (C-4), ~110 (C-3), ~22 (-CH₂CH₃), ~14 (-CH₂CH₃)
Mass Spectrometry (EI) m/z (%) = 123 (M⁺)

Troubleshooting and Field-Proven Insights

  • Low Yield: Incomplete formation of the Vilsmeier reagent is a common issue. Ensure that anhydrous solvents are used and that the reaction is protected from moisture. The order of addition (POCl₃ to DMF) is critical.

  • Difficult Work-up: The quenching process can be highly exothermic.[7] A slow, controlled addition to a vigorously stirred solution of sodium acetate or ice is essential for safety and to prevent degradation of the product.[8][7]

  • Purification Challenges: The product can sometimes be challenging to purify. Careful column chromatography with a shallow solvent gradient is recommended.

Conclusion

The Vilsmeier-Haack formylation of 2-ethylpyrrole is a robust and scalable method for the synthesis of 2-ethyl-5-formylpyrrole, a valuable building block in medicinal chemistry and materials science. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can reliably obtain this key intermediate in high yield and purity. The insights and detailed procedures provided in this application note are intended to empower scientists to successfully implement this important transformation in their research and development activities.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). MDPI. Retrieved from [Link]

  • Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Vilsmeier-Haack Formylation of Pyrroles. (2013, March 28). Scribd. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic Vilsmeier-Haack Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. (n.d.). PMC. Retrieved from [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018, July 24). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019, October 7). Springer. Retrieved from [Link]

  • ethyl 5-formyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application

Protocol for the Synthesis of Pyrrole-2-carbaldehydes via Vilsmeier-Haack Formylation

Executive Summary & Mechanistic Rationale Pyrrole-2-carbaldehydes are indispensable building blocks in the synthesis of porphyrin-based photosensitizers, Boron-dipyrromethene (BODIPY) fluorescent dyes, and various pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrrole-2-carbaldehydes are indispensable building blocks in the synthesis of porphyrin-based photosensitizers, Boron-dipyrromethene (BODIPY) fluorescent dyes, and various pharmacologically active heterocyclic compounds [1]. The most reliable and widely adopted method for synthesizing these compounds is the Vilsmeier-Haack formylation[2].

Mechanistic Causality: The reaction relies on the in situ generation of a highly electrophilic halomethyleneiminium salt (the Vilsmeier reagent) formed by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) [2]. When the electron-rich pyrrole substrate is introduced, it undergoes electrophilic aromatic substitution. The reaction is highly regioselective for the α-position (C2). This selectivity is driven by thermodynamics: electrophilic attack at C2 generates a cationic intermediate (sigma complex) where the positive charge is stabilized by resonance across three atoms (including the nitrogen lone pair), whereas attack at the β-position (C3) only allows delocalization across two atoms [1].

Workflow Visualization

VilsmeierWorkflow DMF N,N-Dimethylformamide (1.1 eq) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0-10 °C POCl3 Phosphorus Oxychloride (1.1 eq) POCl3->Vilsmeier Dropwise Addition Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Substitution Pyrrole Pyrrole Substrate (1.0 eq in DCE) Pyrrole->Intermediate < 5 °C, Slow Addition Hydrolysis Aqueous Hydrolysis (NaOAc, Reflux) Intermediate->Hydrolysis Quench & Heat Product Pyrrole-2-carbaldehyde (Target Product) Hydrolysis->Product Extraction & Recrystallization

Figure 1: Logical workflow of the Vilsmeier-Haack formylation of pyrrole.

Stoichiometric Architecture

To ensure a self-validating and high-yielding reaction, strict adherence to stoichiometric ratios and thermodynamic control is required.

Table 1: Stoichiometric and Thermodynamic Parameters

ParameterValue / ReagentMechanistic Rationale
Pyrrole 1.0 EquivalentLimiting reagent; highly electron-rich aromatic substrate[2].
POCl₃ 1.1 EquivalentsSlight excess ensures complete conversion of DMF to the Vilsmeier reagent while minimizing diformylation [3].
DMF 1.1 EquivalentsActs as both the formyl source and a reactant for the chloroiminium ion [2].
Temperature (Step 1) 0–10 °CControls the highly exothermic formation of the Vilsmeier reagent [4].
Temperature (Step 2) < 5 °CPrevents acid-catalyzed polymerization of the pyrrole ring during addition [3].
Hydrolysis Base NaOAc (5.5 Eq)Provides a mild basic pH (~8-9) to hydrolyze the iminium salt without degrading the product [2].

Self-Validating Experimental Protocol

This protocol is adapted from the verified standards published in Organic Syntheses [2].

Phase 1: Generation of the Vilsmeier Reagent
  • Setup: Equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and an internal thermometer. Flush the system with inert gas (N₂ or Ar) [3].

  • Reagent Loading: Add 80.4 g (1.1 moles) of anhydrous N,N-dimethylformamide (DMF) to the flask and cool to 0 °C using an ice-salt bath[2].

  • Electrophile Activation: Place 168.6 g (1.1 moles) of phosphorus oxychloride (POCl₃) into the dropping funnel. Add POCl₃ dropwise over 15–20 minutes [2].

    • Causality & Validation: The reaction between DMF and POCl₃ is highly exothermic. The internal temperature must be strictly maintained between 0 °C and 10 °C to prevent the thermal degradation of the highly reactive chloroiminium intermediate[4]. A successful formation is validated by the appearance of a viscous, pale-yellow complex.

  • Maturation: Remove the ice bath and stir the complex for an additional 15 minutes at room temperature, then re-cool to 0 °C [2].

Phase 2: Electrophilic Aromatic Substitution
  • Dilution: Dilute the Vilsmeier reagent by adding 250 mL of anhydrous 1,2-dichloroethane (DCE). Ensure the internal temperature drops below 5 °C [2].

  • Substrate Preparation: Prepare a solution of 67.1 g (1.0 mole) of freshly distilled pyrrole in 250 mL of anhydrous DCE [2].

  • Addition: Add the pyrrole solution dropwise to the Vilsmeier reagent over a period of 1 hour[2].

    • Causality & Validation: Pyrrole is highly electron-rich and susceptible to acid-catalyzed polymerization (yielding "pyrrole blacks") [3]. Slow addition at < 5 °C prevents localized heating and high concentrations of acid [3].

  • Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the iminium salt is typically indicated by a significant darkening of the solution [2].

Phase 3: Hydrolysis and Isolation
  • Quenching: Prepare a hydrolysis solution by dissolving 750 g (5.5 moles) of sodium acetate trihydrate in 1 L of deionized water[2]. Add this aqueous solution to the reaction mixture cautiously at first, then rapidly.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the biphasic mixture to a gentle reflux for 15 minutes with vigorous mechanical stirring [2].

    • Causality & Validation: The iminium salt intermediate is remarkably stable. Heat is required to fully drive the hydrolysis to the final aldehyde [4]. Sodium acetate provides the optimal mild basic condition to facilitate this without causing product degradation [3].

  • Extraction: Cool the mixture to room temperature. Separate the organic (DCE) layer. Extract the aqueous phase with diethyl ether (3 × 150 mL) [2].

  • Purification: Combine the organic layers, wash cautiously with saturated aqueous sodium carbonate until the aqueous phase is neutral, and dry over anhydrous sodium carbonate [2].

    • Causality & Validation: Prompt extraction and neutralization are critical. Leaving the product in an acidic medium or exposing it to prolonged atmospheric oxygen can lead to over-oxidation to pyrrole-2-carboxylic acid [3].

  • Isolation: Evaporate the solvents under reduced pressure. Purify the crude product by recrystallization from boiling petroleum ether (40–60 °C)[2].

    • Expected Yield: 78–85% of pure pyrrole-2-carbaldehyde as pale yellow crystals (m.p. 44–45 °C)[2].

Troubleshooting & Optimization

  • Over-oxidation to Pyrrole-2-carboxylic acid:

    • Cause: Exposure to atmospheric oxygen during workup, exacerbated by residual reagents or non-optimal pH [3].

    • Solution: Ensure prompt extraction and washing. Do not leave the product in the acidic reaction medium for extended periods [3].

  • Product Discoloration and Polymerization:

    • Cause: High concentrations of acid and localized heating during the addition of the Vilsmeier reagent [3].

    • Solution: Strictly maintain the temperature below 5 °C during pyrrole addition and ensure vigorous mechanical stirring[3].

  • Low Yield / Incomplete Reaction:

    • Cause: Moisture contamination leading to the premature hydrolysis of the Vilsmeier reagent before electrophilic addition[4].

    • Solution: Use anhydrous solvents (e.g., freshly distilled DCE) and prepare the Vilsmeier reagent in situ under an inert atmosphere [4].

References

  • Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. "Pyrrole-2-carboxaldehyde." Organic Syntheses, Coll. Vol. 4, p. 831 (1963); Vol. 36, p. 74 (1956). URL:[Link]

  • Loader, C. E.; Barnett, G. H.; Anderson, H. J. "The Vilsmeier formylation and the cyanation of pyrrole acetals." Canadian Journal of Chemistry, 60(4), 383-389 (1982). URL:[Link]

Sources

Method

The Synthetic Versatility of 5-ethyl-1H-pyrrole-2-carbaldehyde: A Guide for Researchers

In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5-ethyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5-ethyl-1H-pyrrole-2-carbaldehyde has emerged as a versatile and valuable intermediate, particularly in the realms of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-rich pyrrole ring appended with a reactive aldehyde group and an ethyl substituent, provide a powerful platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of 5-ethyl-1H-pyrrole-2-carbaldehyde in synthesis, providing detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Core Attributes and Reactivity Profile

5-ethyl-1H-pyrrole-2-carbaldehyde is a solid at room temperature with a molecular weight of 123.15 g/mol .[1][2][3] Its structure, featuring a pyrrole nucleus, an aldehyde functional group, and an ethyl group at the 5-position, dictates its chemical behavior. The pyrrole ring, being an electron-rich aromatic system, influences the reactivity of the aldehyde group. This electron-donating nature of the pyrrole ring can modulate the electrophilicity of the carbonyl carbon, making it a nuanced substrate in various nucleophilic addition and condensation reactions.

PropertyValueSource
Molecular Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [1][2][3]
Appearance Solid[1]
CAS Number 52115-68-1[2][3]

Key Synthetic Applications and Protocols

The strategic placement of the aldehyde and ethyl groups on the pyrrole scaffold makes 5-ethyl-1H-pyrrole-2-carbaldehyde a sought-after precursor in several key synthetic transformations.

Knoevenagel Condensation: A Gateway to Bioactive Alkenes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[4][5] In the context of 5-ethyl-1H-pyrrole-2-carbaldehyde, this reaction provides a direct route to α,β-unsaturated systems, which are prevalent motifs in a wide range of biologically active molecules, including kinase inhibitors and antimicrobial agents.[4][6]

The reaction proceeds through the initial formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrrole-2-carbaldehyde. Subsequent dehydration yields the stable, conjugated product. The choice of base and solvent can significantly influence the reaction rate and yield.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general, environmentally friendly procedure for the Knoevenagel condensation of 5-ethyl-1H-pyrrole-2-carbaldehyde with malononitrile, a common active methylene compound.

Materials:

  • 5-ethyl-1H-pyrrole-2-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of 5-ethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.1 mmol).

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield the corresponding 2-((5-ethyl-1H-pyrrol-2-yl)methylene)malononitrile. The yields for Knoevenagel condensations involving pyrrole aldehydes are often good to excellent.[7]

Knoevenagel_Condensation cluster_workflow Reaction Workflow Pyrrole_Aldehyde 5-ethyl-1H-pyrrole-2-carbaldehyde Adduct Aldol-type Adduct Pyrrole_Aldehyde->Adduct Active_Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Intermediate Active_Methylene->Carbanion Base Base (e.g., Piperidine) Base->Carbanion Deprotonation Carbanion->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product - H₂O (Dehydration) Wittig_Reaction cluster_workflow Reaction Workflow Pyrrole_Aldehyde 5-ethyl-1H-pyrrole-2-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Pyrrole_Aldehyde->Oxaphosphetane Phosphonium_Ylide Phosphorus Ylide Phosphonium_Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide Reductive_Amination cluster_workflow Reaction Workflow Pyrrole_Aldehyde 5-ethyl-1H-pyrrole-2-carbaldehyde Imine Imine/Iminium Ion Intermediate Pyrrole_Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Condensation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product_Amine Substituted Amine Product Reducing_Agent->Product_Amine Reduction Imine->Product_Amine

Sources

Application

Application Note: 5-Ethyl-1H-pyrrole-2-carbaldehyde as a Versatile Heterocyclic Building Block in Advanced Synthesis

Executive Summary & Molecular Rationale 5-Ethyl-1H-pyrrole-2-carbaldehyde (CAS: 52115-68-1) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced fluorophores, targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

5-Ethyl-1H-pyrrole-2-carbaldehyde (CAS: 52115-68-1) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced fluorophores, targeted therapeutics, and functional macrocycles[1]. As a Senior Application Scientist, I frequently recommend this specific derivative over its unsubstituted or methyl-substituted analogs due to its unique steric and electronic profile.

The C2-formyl group acts as a highly reactive electrophilic handle for Knoevenagel condensations and dipyrromethane formation. Crucially, the C5-ethyl substitution serves a dual mechanistic purpose: it blocks the reactive C5 position to prevent unwanted polymerization during acid-catalyzed reactions, and it imparts enhanced lipophilicity to the final molecular architectures, which is critical for drug cell-permeability and dye solubility[2].

Physicochemical Profile

Understanding the physical properties of this building block is essential for optimizing reaction conditions and downstream purifications.

PropertyValuePractical Implication
CAS Number 52115-68-1Standard identifier for procurement.
Molecular Formula C7H9NO-
Molecular Weight 123.15 g/mol -
XLogP3 1.3Indicates moderate lipophilicity; soluble in DCM, EtOH, and DMF.
Topological Polar Surface Area 32.9 ŲFavorable for membrane permeability in drug design.
Boiling Point (Est.) ~249 °CLow volatility; requires high vacuum for solvent-free removal.
Safety Profile H302, H315, H319, H335Handle in a fume hood; causes skin/eye and respiratory irritation.

Application I: Synthesis of Symmetric BODIPY Fluorophores

Boron-dipyrromethene (BODIPY) dyes are premier fluorophores used in biological imaging. The use of 5-ethyl-1H-pyrrole-2-carbaldehyde allows for the synthesis of 3,5-diethyl substituted BODIPY cores. The ethyl groups sterically protect the boron center and fine-tune the emission wavelength via hyperconjugation, while significantly improving the dye's solubility in non-polar organic solvents[3].

Mechanistic Insights

The synthesis relies on an acid-catalyzed self-condensation activated by POCl3, which converts the aldehyde into a highly electrophilic intermediate. This is followed by neutralization and complexation with boron trifluoride etherate (BF3·OEt2). The rigidification of the dipyrromethene core by the BF2 bridge is what "turns on" the intense fluorescence[3].

BODIPY_Workflow A 5-Ethyl-1H-pyrrole- 2-carbaldehyde B Acid-Catalyzed Condensation A->B C Dipyrromethene Intermediate B->C D BF3·OEt2 / Base Complexation C->D E Diethyl-BODIPY Fluorophore D->E

Workflow for the synthesis of symmetric diethyl-BODIPY dyes.

Protocol: One-Pot BODIPY Synthesis

Self-Validating System: The success of this protocol can be visually tracked. The initial condensation turns the solution deep red, and successful boron complexation yields a product that fluoresces brilliantly under 365 nm UV light[3].

  • Activation: Dissolve 5-ethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous CH2Cl2 under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Condensation: Add POCl3 (1.2 eq) dropwise. Causality: POCl3 acts as a dehydrating agent, driving the self-condensation of the pyrrole into a dipyrromethene hydrochloride salt. Stir at room temperature for 2 hours.

  • Neutralization: Cool the mixture back to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (5.0 eq). Causality: A large excess of base is required to neutralize the HCl generated and to deprotonate the pyrrole nitrogens, preparing them for chelation.

  • Complexation: Add BF3·OEt2 (6.0 eq) dropwise over 5 minutes. Warm to room temperature and stir for 12 hours.

  • Validation & Workup: Check the reaction under a UV lamp; strong fluorescence indicates successful complexation. Pass the mixture through a short silica gel pad eluting with CH2Cl2 to remove polar boron impurities, then concentrate under reduced pressure[3].

Application II: Photopharmacology & Kinase Inhibitor Scaffolds

In medicinal chemistry, the pyrrole ring is a classic bioisostere for indoles. 5-Ethyl-1H-pyrrole-2-carbaldehyde is frequently subjected to Knoevenagel condensations with active methylene compounds (like oxindoles or benzothiophenones) to generate highly conjugated, biologically active hybrids. Recently, this exact building block has been utilized to create hemithioindigo-based photopharmaceuticals that reversibly inhibit cellular tubulin upon light irradiation[4].

Mechanistic Insights

The Knoevenagel condensation forms a double bond that acts as a molecular "hinge." In photopharmacology, irradiation with specific wavelengths of visible light causes this double bond to undergo Z→E isomerization. The C5-ethyl group provides critical steric bulk that interacts with the target protein's binding pocket, ensuring that only one photoisomer possesses high binding affinity[4].

Photopharmacology A Pyrrole-Hemithioindigo (Z-isomer) [Active] B Visible Light (λ1) A->B Photoisomerization C Pyrrole-Hemithioindigo (E-isomer) [Inactive] B->C D Thermal / Light (λ2) C->D Relaxation D->A

Photopharmacological switching cycle of pyrrole-hemithioindigo.

Protocol: Knoevenagel Condensation for Drug Hybrids

Self-Validating System: The reaction is thermodynamically driven toward the highly conjugated product, which typically exhibits a dramatic color shift and precipitates out of the reaction solvent upon cooling, allowing for isolation without chromatography.

  • Preparation: Combine 5-ethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and the active methylene compound (e.g., an oxindole derivative) (1.0 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine forms a transient, highly reactive iminium ion with the aldehyde, significantly lowering the activation energy for nucleophilic attack by the enolate.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–6 hours. Monitor the consumption of the aldehyde via TLC (UV active).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The increased lipophilicity imparted by the C5-ethyl group typically forces the Z -isomer product to precipitate.

  • Validation: Filter the precipitate and wash with cold ethanol. The distinct color change (e.g., yellow to deep orange/red) confirms extended conjugation.

Application III: Porphyrin and Dipyrromethane Precursors

Dipyrromethanes are the fundamental building blocks for synthesizing meso-substituted porphyrins and expanded macrocycles. 5-Ethyl-1H-pyrrole-2-carbaldehyde is reacted with unsubstituted pyrrole to yield asymmetric dipyrromethanes[2].

Mechanistic Insights

The synthesis requires an acid catalyst to activate the aldehyde. However, pyrroles are notoriously sensitive to strong acids and will rapidly polymerize into intractable black tars. Therefore, mild solid-supported acids (like Amberlyst 15) or carefully controlled amounts of Trifluoroacetic acid (TFA) are utilized. Using pyrrole as both the reactant and the solvent drives the equilibrium toward the dipyrromethane while suppressing higher-order oligomerization[2].

Protocol: Synthesis of 5-Ethyl-Substituted Dipyrromethanes

Self-Validating System: A successful reaction remains relatively pale or light brown. If the solution turns opaque black, uncontrolled polymerization has occurred due to excessive acid or oxygen exposure[2].

  • Solvent/Reactant Setup: Dissolve 5-ethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in a large molar excess of freshly distilled pyrrole (approx. 40 eq). Degas the solution with argon for 10 minutes to prevent oxidative side reactions.

  • Catalysis: Add Amberlyst 15 (solid catalyst) or a single drop of TFA. Causality: The mild acid activates the formyl group for electrophilic aromatic substitution by the unsubstituted pyrrole.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Quenching: If using Amberlyst 15, simply filter the solid catalyst. If using TFA, quench immediately with 0.1 M NaOH. Causality: Rapid removal/neutralization of the acid is critical to prevent the dipyrromethane from reverting to starting materials or polymerizing during concentration.

  • Purification: Remove the excess pyrrole under high vacuum (or via short-path distillation) and purify the crude residue via silica gel column chromatography (using CH2Cl2/Hexane 1:1 as eluent) to isolate the pure dipyrromethane[2].

References

  • PubChem: 5-ethyl-1H-pyrrole-2-carbaldehyde (CID 11073410) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • An Efficient and Concise Synthesis of Heteroaryldipyrromethanes, Tetrapyrazolylporphyrins and Metalloporphyrins Source: Bentham Open Archives URL:[Link]

  • A New Synthesis of Symmetric Boraindacene (BODIPY) Dyes Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • Hemithioindigos for cellular tubulin photopharmacology: From proof of concept to near-quantitatively photoswitchable tools Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

Sources

Method

Introduction: The Structural Significance of 5-Ethyl-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Ethyl-1H-pyrrole-2-carbaldehyde This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Ethyl-1H-pyrrole-2-carbaldehyde

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 5-ethyl-1H-pyrrole-2-carbaldehyde. This guide moves beyond a simple recitation of data to explain the underlying principles that govern the spectral output, ensuring a deeper understanding of the structure-spectrum relationship. The protocols described herein are designed to be self-validating, promoting accurate and reproducible results.

Pyrrole and its derivatives are foundational heterocyclic scaffolds in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The specific compound, 5-ethyl-1H-pyrrole-2-carbaldehyde, possesses key functional groups—an aldehyde, an ethyl substituent, and the pyrrole ring itself—that create a distinct and interpretable ¹H NMR spectrum. Accurate spectral analysis is paramount for confirming its identity, assessing its purity, and understanding its chemical environment, which are critical steps in any research or development pipeline.

Part 1: Spectroscopic Analysis and Interpretation

The chemical environment of each proton in 5-ethyl-1H-pyrrole-2-carbaldehyde is unique, giving rise to a characteristic set of signals in the ¹H NMR spectrum. The electron-rich nature of the pyrrole ring, combined with the electronic effects of the substituents, dictates the precise chemical shifts (δ) and coupling patterns.[1]

Electronic Effects and Predicted Chemical Shifts
  • Aldehyde Proton (-CHO): The aldehyde group is strongly electron-withdrawing. This property significantly deshields the attached proton, causing its signal to appear far downfield. It is expected to be a singlet as it has no adjacent protons with which to couple, though very weak long-range coupling to the N-H or ring protons can sometimes be observed.[2][3]

  • Pyrrole Ring Protons (H-3, H-4): The pyrrole ring is an aromatic system with two distinct protons at the 3 and 4 positions.[1]

    • The C2-carbaldehyde group acts as an electron-withdrawing group (EWG), which deshields both ring protons, shifting them downfield compared to unsubstituted pyrrole.[1] This effect is more pronounced on the adjacent H-3 proton.

    • The C5-ethyl group is a weak electron-donating group (EDG), which slightly shields the ring protons, causing a minor upfield shift.

    • The net result is two distinct signals for H-3 and H-4, which will appear as doublets due to their coupling to each other (J₃,₄).

  • N-H Proton: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[4]

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group will produce two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) protons.

    • The methylene (-CH₂) protons , being adjacent to the pyrrole ring, are more deshielded than the methyl protons. They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).[5]

    • The methyl (-CH₃) protons are further from the ring and will appear further upfield. They will be split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[5]

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for 5-ethyl-1H-pyrrole-2-carbaldehyde, typically recorded in a solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CHO~9.50Singlet (s)1H-
N-H9.0 - 11.0 (Broad)Broad Singlet (br s)1H-
H-3~6.95Doublet (d)1HJ₃,₄ ≈ 3.8 - 4.2 Hz
H-4~6.20Doublet (d)1HJ₄,₃ ≈ 3.8 - 4.2 Hz
-CH₂-CH₃~2.80Quartet (q)2HJ ≈ 7.6 Hz
-CH₂-CH₃~1.30Triplet (t)3HJ ≈ 7.6 Hz

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

Structural Visualization with Proton Assignments

The diagram below illustrates the molecular structure of 5-ethyl-1H-pyrrole-2-carbaldehyde with each unique proton environment clearly labeled, corresponding to the data in the table above.

Caption: Molecular structure of 5-ethyl-1H-pyrrole-2-carbaldehyde with proton labels.

Part 2: Experimental Protocols for Data Acquisition

A high-quality spectrum is contingent upon meticulous sample preparation and correct instrument parameterization.

I. Sample Preparation Protocol

The quality of the sample has a profound effect on the quality of the resulting spectrum.[6]

  • Materials Required:

    • 5-ethyl-1H-pyrrole-2-carbaldehyde (5-10 mg)[7]

    • High-quality 5 mm NMR tube[8]

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃), ~0.6-0.7 mL[9]

    • Internal Standard: Tetramethylsilane (TMS)

    • Glass Pasteur pipette and bulb

    • Small vial for dissolution

    • Glass wool (for filtration, if needed)

  • Step-by-Step Procedure:

    • Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial. For routine ¹H NMR, this amount provides excellent signal-to-noise in a reasonable time.[9]

    • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak that rarely interferes with signals of interest.[8]

    • Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely.[9]

    • Filtration (if necessary): If any solid particles are visible, filter the solution directly into the NMR tube. This is a critical step, as suspended particles distort the magnetic field homogeneity, leading to broad spectral lines.[6][10] A small plug of glass wool tightly packed into a Pasteur pipette serves as an effective filter. Do not use cotton wool, as it can leach impurities soluble in NMR solvents.[6]

    • Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. The final sample depth should be approximately 5 cm (0.7 mL).[8]

    • Internal Standard: Add a very small drop of TMS to the sample. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[5]

    • Capping and Labeling: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

II. NMR Instrument Setup and Data Acquisition

This protocol is based on a standard 300 or 400 MHz NMR spectrometer.

  • Standard ¹H Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm). This range is sufficient to cover all expected proton signals.

    • Acquisition Time (AQ): 1-2 seconds. This determines the digital resolution of the spectrum.[1]

    • Relaxation Delay (D1): 2 seconds. This delay allows protons to return to equilibrium between pulses, ensuring accurate signal integration.[1]

    • Number of Scans (NS): 8-16. This is typically adequate for a sample of this concentration to achieve good signal-to-noise.

  • Step-by-Step Acquisition Procedure:

    • Sample Insertion: Insert the NMR tube into a spinner turbine, check the depth with a gauge, and carefully place it into the spectrometer's magnet.

    • Locking: The instrument's software will use the deuterium signal from the solvent (e.g., CDCl₃ at 7.26 ppm) to "lock" the magnetic field, compensating for any drift.[11]

    • Shimming: Optimize the magnetic field homogeneity by "shimming." This process adjusts currents in the shim coils to produce sharp, symmetrical peaks. Automated shimming routines are highly effective.[12][13]

    • Tuning and Matching: Tune the probe to the ¹H frequency to ensure maximum signal transmission and sensitivity.[14]

    • Acquisition: Load the standard proton experiment parameters and execute the acquisition. The instrument will collect the Free Induction Decay (FID) data.

III. Data Processing
  • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline.[12]

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Calibration: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.[12]

  • Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.[15][16]

  • Peak Picking: Identify the precise chemical shift for each peak in the spectrum. Analyze the multiplicities and measure the coupling constants (J-values) in Hertz.

Experimental Workflow Diagram

The following flowchart outlines the complete process from sample preparation to final spectrum analysis.

Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL CDCl₃ weigh->dissolve filter Filter if Particulate (Optional) dissolve->filter transfer Transfer to NMR Tube & Add TMS filter->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate analyze Integrate & Analyze Spectrum calibrate->analyze

Caption: Workflow for ¹H NMR analysis of 5-ethyl-1H-pyrrole-2-carbaldehyde.

Conclusion

This guide provides a robust framework for the successful acquisition and expert interpretation of the ¹H NMR spectrum of 5-ethyl-1H-pyrrole-2-carbaldehyde. By understanding the influence of the molecular structure on the spectral output and by following a meticulous experimental protocol, researchers can confidently characterize this important heterocyclic compound. The presented data and methodologies serve as a reliable resource for applications in synthetic chemistry, quality control, and drug development.

References

  • University of Cambridge. NMR Sample Preparation. [Online] Available at: [Link]

  • Iowa State University. NMR Sample Preparation - Chemical Instrumentation Facility. [Online] Available at: [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Online] Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Online] Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Online] Available at: [Link]

  • Shima, T., Uematsu, T., & Shimoda, K. (1969). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 17(5), 459-469. [Online] Available at: [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Online] Available at: [Link]

  • Kolehmainen, E., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry, 38(1), 59-63. [Online] Available at: [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link]

  • Taylor & Francis Online. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. [Online] Available at: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Online] Available at: [Link]

  • University of Notre Dame. Stepbystep procedure for NMR data acquisition. [Online] Available at: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-872. [Online] Available at: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Online] Available at: [Link]

  • Rochester Institute of Technology. 1H-NMR Topspin Procedures on the RIT Bruker DRX-300 NMR. [Online] Available at: [Link]

  • University of Wisconsin-Platteville. NMR: Novice Level, Spectrum 18. [Online] Available at: [Link]

  • University of Wisconsin-Madison. 1H NMR Protocol for Beginners DRX-400. [Online] Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Online] Available at: [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the 1H NMR spectrum of ethyl ethanoate (ethyl acetate). [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Online] Available at: [Link]

Sources

Application

Advanced ^13^C NMR Analysis of Substituted Pyrroles: Mechanistic Insights and Experimental Protocols

Introduction: The Pyrrole Nucleus and NMR Sensitivity Pyrrole and its substituted derivatives are foundational scaffolds in medicinal chemistry, materials science, and natural product synthesis. The electron-rich, five-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Nucleus and NMR Sensitivity

Pyrrole and its substituted derivatives are foundational scaffolds in medicinal chemistry, materials science, and natural product synthesis. The electron-rich, five-membered heteroaromatic ring is highly sensitive to electronic perturbations. ^13^C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a premier analytical tool for evaluating these perturbations, as the carbon chemical shifts directly correlate with the local π -electron density of the ring[1].

This application note provides an authoritative guide on the mechanistic interpretation of ^13^C NMR spectra for substituted pyrroles and outlines self-validating protocols for acquiring high-fidelity data.

Mechanistic Causality: Electronic Effects on the Pyrrole Ring

The pyrrole ring is characterized by the delocalization of the nitrogen lone pair into the aromatic π -system, rendering the ring carbons significantly more electron-rich than typical benzenoid aromatics. In an unsubstituted pyrrole, this delocalization results in distinct chemical shifts for the α -carbons (C-2/C-5) and β -carbons (C-3/C-4)[1].

Causality of Chemical Shifts

When substituents are introduced, they exert inductive and resonance effects that drastically alter the electron density distribution:

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO2 or -CN pull electron density away from the ring. Crystallographic and ^13^C NMR investigations have demonstrated that N-substituted EWGs decrease the overall aromaticity of the pyrrole ring[2]. Because positions C-2 and C-4 act as formal anions in specific resonance contributors, EWGs reduce the population of these resonance forms. This leads to a marked decrease in electron density at C-2 and C-4, causing these carbons to experience a significant downfield shift (higher ppm)[2].

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as alkyl groups donate electron density into the ring, increasing shielding and causing an upfield shift (lower ppm)[1].

The predictability of these shifts allows for the use of Substituent Chemical Shift (SCS) additivity parameters to precalculate expected resonance frequencies[3].

Resonance_Effects N N Lone Pair C2 C2 / C5 (Anion) N->C2 Delocalization C3 C3 / C4 (Anion) N->C3 Delocalization EWG EWG on N (Pull) EWG->N Reduces Ring Electron Density

Electronic delocalization in pyrrole and the disruptive effect of N-substituted EWGs.

Data Presentation: Chemical Shifts and Additivity

The baseline shifts for the parent pyrrole and the empirical SCS values for 2-substituted derivatives are summarized below. To estimate the chemical shift of a specific carbon in a substituted pyrrole, the SCS value is added to the baseline shift of the unsubstituted parent[1].

Table 1: Typical ^13^C NMR Chemical Shifts for Unsubstituted Pyrrole (in CDCl3)

PositionCarbon TypeChemical Shift (ppm)
C-2, C-5 α -Carbons~118.0
C-3, C-4 β -Carbons~108.0

Table 2: Substituent Chemical Shifts (SCS) for ^13^C NMR of 2-Substituted Pyrroles (ppm)

SubstituentNatureC-2C-3C-4C-5
-CH3 EDG+10.6-0.7+0.2-2.8
-CO2CH3 EWG (Mild)+4.3+7.9+2.5+5.8
-COCH3 EWG (Mild)+9.4+8.5+2.5+6.7
-CHO EWG (Moderate)+10.1+11.2+3.5+8.8
-CN EWG (Strong)-15.4+10.9+3.6+7.0
-NO2 EWG (Strong)+21.0+3.0+5.0+8.0

(Note: Data adapted from foundational studies on pyrrole derivatives[1]. Positive values indicate a downfield shift; negative values indicate an upfield shift.)

Experimental Protocols: Self-Validating ^13^C NMR Workflows

Obtaining high-resolution ^13^C NMR spectra of pyrroles requires overcoming the low natural abundance of the ^13^C isotope (ngcontent-ng-c1977314119="" class="ng-star-inserted">1.1%) and the long longitudinal relaxation times (T1~) of unprotonated carbons.

Protocol 1: Sample Preparation
  • Sample Weighing: Weigh 50–100 mg of the substituted pyrrole derivative.

    • Causality: Higher concentrations are required for ^13^C NMR compared to ^1H NMR to achieve an adequate signal-to-noise (S/N) ratio within a reasonable timeframe[1].

  • Solvent Selection: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 for non-polar derivatives, DMSO-d6 for highly polar derivatives).

    • Validation Check: Ensure complete dissolution. Suspended particles will distort magnetic field homogeneity, leading to broadened lines.

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Referencing: Add 0.1% v/v Tetramethylsilane (TMS) if not already present in the solvent. This provides a self-validating 0.0 ppm reference point.

Protocol 2: Spectrometer Acquisition Parameters
  • Locking and Shimming: Insert the sample and lock onto the deuterium signal of the solvent. Perform gradient shimming until the lock level is stable and maximized.

  • Pulse Sequence Selection: Select a standard 1D ^13^C pulse sequence with broadband ^1H decoupling (e.g., WALTZ-16).

    • Causality: Decoupling simplifies the spectrum by collapsing ^13^C-^1H multiplets into sharp singlets, simultaneously enhancing the carbon signal via the Nuclear Overhauser Effect (NOE)[1].

  • Relaxation Delay (D1): Set D1 to 2.0–3.0 seconds.

    • Causality: Substituted pyrrole carbons (quaternary carbons) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal saturation[1].

  • Number of Scans (NS): Set NS between 256 and 1024, depending on sample concentration.

Protocol 3: Data Processing and Structural Elucidation
  • Fourier Transform (FT): Apply a line broadening (LB) factor of 1.0 Hz before FT.

    • Causality: This exponential multiplication suppresses high-frequency noise in the Free Induction Decay (FID) without significantly sacrificing the resolution of the sharp pyrrole carbon singlets.

  • Phase and Baseline Correction: Manually correct the zero-order and first-order phase to ensure all peaks are purely absorptive. Apply a polynomial baseline correction to flatten the spectrum.

  • Assignment: Correlate the observed peaks with predicted shifts using the SCS additivity rules (Table 2).

    • Validation Check: Verify that the sum of the expected substituent effects matches the experimental chemical shifts within a ±2.0 ppm margin of error[3].

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Processing & Elucidation Prep Weigh 50-100 mg Pyrrole Derivative Solvent Dissolve in 0.6 mL Deuterated Solvent Prep->Solvent Filter Filter into 5mm NMR Tube (Remove Particulates) Solvent->Filter Lock Lock & Shim (Optimize Field) Filter->Lock Insert Sample Params Set Parameters (D1 ≥ 2s, NS ≥ 256) Lock->Params Acquire Acquire 13C FID (1H Decoupled) Params->Acquire FT Fourier Transform & Phase Correction Acquire->FT Raw Data Assign Signal Assignment (Apply SCS Rules) FT->Assign Validate Structural Validation (Confirm Effects) Assign->Validate

Workflow for 13C NMR analysis of pyrroles, from sample preparation to structural validation.

Advanced Applications in Drug Development

In pharmaceutical development, the ^13^C NMR profile of a pyrrole derivative is not merely a proof of structure; it acts as a predictive tool for chemical reactivity. For instance, the nucleophilic substitution mechanisms of N-substituted pyrroles (e.g., SN2 vs. azafulvene pathways) are heavily dictated by the electron-withdrawing strength of the N-substituent. By analyzing the ^13^C chemical shifts of the C-2 and C-4 positions, researchers can quantify the degree of aromaticity loss and accurately predict which reaction pathway will dominate during late-stage functionalization[2].

References

  • American Chemical Society (ACS). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. URL:[Link]

  • Der Pharma Chemica. Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. URL:[Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. URL:[Link]

Sources

Method

Application Note: Structural Elucidation of 5-ethyl-1H-pyrrole-2-carbaldehyde using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Abstract This application note provides a comprehensive guide to the characterization of 5-ethyl-1H-pyrrole-2-carbaldehyde using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. Pyrrole-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the characterization of 5-ethyl-1H-pyrrole-2-carbaldehyde using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. Pyrrole-2-carbaldehyde derivatives are significant heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] Infrared spectroscopy is a powerful, non-destructive technique for the identification and structural analysis of such compounds by probing their molecular vibrations. This document outlines a detailed protocol for acquiring high-quality ATR-FTIR spectra of solid 5-ethyl-1H-pyrrole-2-carbaldehyde and provides an in-depth analysis of the expected vibrational modes. The causality behind experimental choices and spectral interpretation is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyrrole-2-Carbaldehydes and the Role of IR Spectroscopy

5-ethyl-1H-pyrrole-2-carbaldehyde is a member of the pyrrole-2-carbaldehyde family, a class of organic compounds that are pivotal in medicinal chemistry and drug discovery.[2] The pyrrole moiety is a key structural component in many natural products and synthetic drugs. The presence of both a reactive aldehyde group and a modifiable pyrrole ring makes these compounds valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications.[3][4][5]

The precise identification and structural confirmation of these intermediates are critical for ensuring the integrity of synthetic pathways and the quality of the final products. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's chemical bonds.[6] Each functional group within a molecule vibrates at a characteristic frequency, and these vibrations are observed as absorption bands in the IR spectrum. Attenuated Total Reflectance (ATR) is a sampling technique that has become a dominant method for analyzing both solid and liquid samples due to its minimal sample preparation and non-destructive nature.[6][7]

This guide will provide a robust framework for utilizing ATR-FTIR to confirm the identity and purity of 5-ethyl-1H-pyrrole-2-carbaldehyde, a crucial step in any research or development workflow involving this compound.

Principles of ATR-FTIR Spectroscopy

ATR-FTIR spectroscopy operates on the principle of measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[8] The infrared beam is directed into a crystal of high refractive index (the Internal Reflection Element, or IRE). The beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a short distance into the sample.[9] If the sample absorbs infrared radiation at specific frequencies, the evanescent wave is attenuated. The attenuated beam is then directed to a detector, and the resulting spectrum reveals the absorption characteristics of the sample.

Diagram of the ATR-FTIR Workflow:

ATR_FTIR_Workflow cluster_instrument FTIR Spectrometer cluster_atr_accessory ATR Accessory IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Polychromatic IR Beam ATR_Crystal ATR Crystal (IRE) Interferometer->ATR_Crystal Modulated IR Beam Detector Detector Computer Computer (Fourier Transform & Spectrum Display) Detector->Computer Interferogram ATR_Crystal->Detector Attenuated IR Beam Sample Sample: 5-ethyl-1H-pyrrole- 2-carbaldehyde Sample->ATR_Crystal Contact

Caption: A schematic of the ATR-FTIR experimental workflow.

Experimental Protocol: ATR-FTIR Analysis of 5-ethyl-1H-pyrrole-2-carbaldehyde

This protocol is designed for the analysis of 5-ethyl-1H-pyrrole-2-carbaldehyde in its solid form using a standard ATR-FTIR spectrometer.

Materials and Equipment
  • Sample: 5-ethyl-1H-pyrrole-2-carbaldehyde (solid)[10]

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • Solvent: Isopropanol or ethanol for cleaning.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for any atmospheric (e.g., CO2, water vapor) and instrumental absorptions.

  • Sample Application:

    • Place a small amount of the solid 5-ethyl-1H-pyrrole-2-carbaldehyde sample onto the center of the ATR crystal.

    • Use the ATR pressure arm to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[9][11]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks in the spectrum.

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent.

Spectral Interpretation: Unraveling the Molecular Structure

The infrared spectrum of 5-ethyl-1H-pyrrole-2-carbaldehyde is a composite of the vibrational modes of its constituent functional groups: the pyrrole ring, the N-H bond, the aldehyde group, and the ethyl group.

Molecular Structure with Key Vibrational Modes:

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Prodigiosin Analogues from Pyrrole Aldehydes

For: Researchers, scientists, and drug development professionals. Introduction: The Crimson Promise of Prodigiosins Prodigiosins are a family of natural tripyrrolic alkaloids, renowned for their vibrant red pigmentation...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Crimson Promise of Prodigiosins

Prodigiosins are a family of natural tripyrrolic alkaloids, renowned for their vibrant red pigmentation and, more importantly, their broad spectrum of biological activities.[1][2][3] These compounds have garnered significant interest in the pharmaceutical and biotechnology sectors due to their potent immunosuppressive, anticancer, antimicrobial, and antimalarial properties.[4][5][6] The core structure, a pyrrolyl-dipyrromethene skeleton, lends itself to chemical modification, allowing for the synthesis of a diverse library of analogues with potentially enhanced therapeutic efficacy and novel functionalities.[3][7]

This guide provides a detailed overview and practical protocols for the chemical synthesis of prodigiosin analogues, focusing on a convergent and widely adopted strategy: the acid-catalyzed condensation of a substituted pyrrole aldehyde with a bipyrrole precursor. By understanding the underlying chemistry and following these robust protocols, researchers can effectively generate novel prodigiosin derivatives for further investigation and drug development.

The Synthetic Blueprint: A Convergent Approach

The chemical synthesis of prodigiosin and its analogues typically follows a convergent route, wherein two key heterocyclic fragments are synthesized independently and then coupled in a final step.[8] This strategy offers flexibility and efficiency, allowing for the modular assembly of various analogues by simply changing the substitution patterns on either of the precursor fragments. The cornerstone of this approach is the acid-catalyzed condensation of a 2-unsubstituted pyrrole with a pyrrole-2-carbaldehyde (a pyrrole aldehyde).

The overall synthetic workflow can be visualized as follows:

prodigiosin_synthesis_workflow cluster_precursors Precursor Synthesis cluster_condensation Core Reaction cluster_product Product & Analysis pyrrole_aldehyde Substituted Pyrrole Aldehyde (e.g., 4-methoxy-2,2'-bipyrrole-5-carbaldehyde) condensation Acid-Catalyzed Condensation pyrrole_aldehyde->condensation Fragment A monopyrrole Substituted Monopyrrole (e.g., 2-methyl-3-pentylpyrrole) monopyrrole->condensation Fragment B prodigiosin_analogue Prodigiosin Analogue condensation->prodigiosin_analogue Crude Product purification Purification (Column Chromatography, HPLC) prodigiosin_analogue->purification characterization Characterization (NMR, MS, UV-Vis) purification->characterization

Caption: Overall workflow for the synthesis of prodigiosin analogues.

Mechanistic Insights: The Acid-Catalyzed Condensation

The key bond-forming reaction in this synthesis is the acid-catalyzed condensation between the pyrrole aldehyde and the monopyrrole. The reaction proceeds via an electrophilic substitution mechanism. The acid protonates the aldehyde, increasing its electrophilicity and making it susceptible to nucleophilic attack by the electron-rich pyrrole. Subsequent dehydration leads to the formation of a resonance-stabilized carbocation, which is then attacked by the second pyrrole ring, followed by elimination to yield the final tripyrrolic product.

condensation_mechanism reactants Pyrrole Aldehyde + Monopyrrole protonation Protonation of Aldehyde (Acid Catalyst, e.g., HCl) reactants->protonation nucleophilic_attack Nucleophilic Attack by Monopyrrole protonation->nucleophilic_attack intermediate1 Carbinolamine Intermediate nucleophilic_attack->intermediate1 dehydration Dehydration intermediate1->dehydration carbocation Resonance-Stabilized Carbocation dehydration->carbocation cyclization Intramolecular Electrophilic Aromatic Substitution carbocation->cyclization product Prodigiosin Analogue cyclization->product

Caption: Simplified mechanism of acid-catalyzed prodigiosin synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Bipyrrole Aldehyde Precursor (4-methoxy-2,2'-bipyrrole-5-carbaldehyde, MBC)

The synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is a crucial first step. Several synthetic routes have been reported, and one common method involves the coupling of two pyrrole units.[9][10]

Materials:

  • 4-methoxy-3-pyrrolin-2-one

  • Appropriate pyrrole boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvents (e.g., Dioxane, Water)

  • Reagents for formylation (e.g., POCl₃, DMF - Vilsmeier-Haack reaction)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Suzuki-Miyaura Coupling:

    • In a round-bottom flask, dissolve 4-methoxy-3-pyrrolin-2-one (1 equivalent) and the chosen pyrrole boronic acid (1.1 equivalents) in a mixture of dioxane and aqueous sodium carbonate solution.

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst (0.05 equivalents) and heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the bipyrrole intermediate.

  • Vilsmeier-Haack Formylation:

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

    • Slowly add a solution of the bipyrrole intermediate (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by pouring it onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

Protocol 2: Synthesis of the Monopyrrole Precursor (e.g., 2-methyl-3-pentylpyrrole)

The monopyrrole fragment provides the variability in the C-ring of the prodigiosin analogue. The synthesis of 2-methyl-3-pentylpyrrole is a representative example.

Materials:

  • 2-octenal

  • Pyruvic acid

  • Ammonia or an ammonium salt

  • Solvents (e.g., ethanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Paal-Knorr Pyrrole Synthesis (Illustrative):

    • Combine 2-octenal (1 equivalent), pyruvic acid (1 equivalent), and a source of ammonia (e.g., ammonium acetate, excess) in a suitable solvent like ethanol in a pressure vessel.

    • Heat the mixture at a temperature range of 100-150 °C for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, and perform an aqueous workup.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude 2-methyl-3-pentylpyrrole by vacuum distillation or column chromatography.

Protocol 3: Acid-Catalyzed Condensation and Analogue Synthesis

This final step brings together the two precursor fragments to form the prodigiosin scaffold.[8][9]

Materials:

  • 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

  • Substituted monopyrrole (e.g., 2-methyl-3-pentylpyrrole)

  • Anhydrous solvent (e.g., ethanol, dichloromethane)

  • Acid catalyst (e.g., concentrated HCl, trifluoroacetic acid)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Condensation Reaction:

    • Dissolve the MBC (1 equivalent) and the substituted monopyrrole (1.1 equivalents) in the chosen anhydrous solvent in a round-bottom flask.

    • Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated HCl).

    • Stir the reaction mixture at room temperature for 1-4 hours. The solution should develop a deep red color, characteristic of prodigiosin.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Purification:

    • Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the prodigiosin analogue with an organic solvent (e.g., chloroform or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude prodigiosin analogue.

    • Purify the crude product using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane or toluene.

    • For high-purity compounds required for biological assays, further purification by preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[5]

Characterization and Data

The synthesized prodigiosin analogues should be thoroughly characterized to confirm their structure and purity.

Standard Characterization Techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity. Prodigiosins are intensely colored, making them easy to visualize.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% formic acid) is commonly used. Detection is typically at the visible maximum absorbance around 535 nm.[5][11]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized analogue and confirm its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the connectivity of the pyrrole rings and substituents.

Table 1: Representative Yields for Prodigiosin Analogue Synthesis

Bipyrrole AldehydeMonopyrroleAcid CatalystYield (%)Reference
MBC2-methyl-3-pentylpyrroleHCl47-82[8]
MBC2,4-dimethylpyrroleHCl~75[12]
MBC2-undecylpyrroleHCl~60[9]

Troubleshooting and Key Considerations

  • Purity of Precursors: The purity of the pyrrole aldehyde and monopyrrole is critical for the success of the condensation reaction. Impurities can lead to side reactions and difficult purification.

  • Anhydrous Conditions: While not strictly necessary for all variations of the condensation, using anhydrous solvents can minimize side reactions.

  • Acid Catalyst: The choice and amount of acid catalyst can influence the reaction rate and yield. Excessive acid can lead to decomposition of the product.

  • Product Stability: Prodigiosins can be sensitive to light and strong acids or bases. Store purified compounds in the dark and at low temperatures.

Conclusion

The synthesis of prodigiosin analogues via the acid-catalyzed condensation of pyrrole aldehydes and monopyrroles is a robust and versatile strategy. By following the protocols outlined in this guide, researchers can efficiently generate a diverse range of these promising bioactive compounds for further investigation in drug discovery and development programs. The modular nature of this synthetic approach allows for systematic structure-activity relationship (SAR) studies, paving the way for the creation of next-generation therapeutics derived from this fascinating class of natural products.

References

  • Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers.
  • New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells. RSC Publishing.
  • Structure, Chemical Synthesis, and Biosynthesis of Prodiginine N
  • Prodigiosin from Serratia: Synthesis and potential applications. ResearchGate. [Link]

  • Prodigiosin and its potential applications. PMC. [Link]

  • Biotechnological Applications of Prodigiosin Produced by Serr
  • Two-step synthesis of the bipyrrole precursor of prodigiosins. ResearchGate. [Link]

  • Prodigiosin: a promising biomolecule with many potential biomedical applications. Taylor & Francis Online. [Link]

  • Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. ACS Publications. [Link]

  • Promising Prodiginins Biological Activities. PMC. [Link]

  • The Synthesis of Prodigiosin. Journal of the American Chemical Society. [Link]

  • PRODIGIOSIN PURIFICATION FROM SERRATIA MARCESCENS M10 AND ITS ANTITUMOR ACTIVITIES. VJS. [Link]

  • Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR. MDPI. [Link]

  • Extraction and purification of prodigiosin from P. putida. ResearchGate. [Link]

  • Mechanistic insight into the bioactivity of prodigiosin-entrapped lipid nanoparticles against triple-negative breast, lung and colon cancer cell lines. PMC. [Link]

  • Native Production of Prodigiosin in the Estuarine Bacterium, Vibrio gazogenes PB1, and Identification of the Associated pig Genes. Frontiers. [Link]

Sources

Method

Introduction: The Pyrrole Aldehyde as a Cornerstone Synthon

An In-Depth Guide to the Role of Pyrrole Aldehydes in Medicinal Chemistry: Applications and Protocols The pyrrole skeleton is a privileged heterocyclic framework, forming the structural core of a vast array of natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Role of Pyrrole Aldehydes in Medicinal Chemistry: Applications and Protocols

The pyrrole skeleton is a privileged heterocyclic framework, forming the structural core of a vast array of natural products and pharmaceutically active molecules.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it an invaluable component in the design of therapeutic agents.[3][4] Within this chemical family, pyrrole aldehydes—particularly pyrrole-2-carboxaldehydes—emerge as exceptionally versatile and powerful intermediates, or synthons, in medicinal chemistry.[1][5] They serve as foundational building blocks for complex macrocycles like porphyrins and prodiginines, and their reactive aldehyde group provides a crucial handle for diversification in drug discovery campaigns.[6][7][8] This guide offers a detailed exploration of the synthesis and application of pyrrole aldehydes, complete with field-proven protocols for the modern drug development professional.

I. Synthesis of Pyrrole Aldehydes: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for introducing a formyl (-CHO) group onto an electron-rich pyrrole ring is the Vilsmeier-Haack reaction.[9][10] This reaction is prized for its reliability and generally high yields.

Causality of the Method

The reaction's success hinges on the electron-donating nature of the pyrrole nitrogen, which activates the ring for electrophilic aromatic substitution.[9] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[11] Formylation occurs preferentially at the α-position (C2 or C5) because the cationic intermediate (the sigma complex) is better stabilized by resonance involving the nitrogen lone pair at this position compared to the β-position.[9] In cases where the α-positions are blocked, formylation may occur at a β-position, but often with lower efficiency.

Workflow for Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Reaction Pyrrole Substituted Pyrrole Pyrrole->Intermediate Electrophilic Attack Pyrrole_Aldehyde Pyrrole Aldehyde Intermediate->Pyrrole_Aldehyde Aqueous Workup (Hydrolysis)

Caption: General workflow of the Vilsmeier-Haack reaction.

Protocol 1: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole

This protocol details the synthesis of 3,4-diethylpyrrole-2-carbaldehyde, a valuable precursor for porphyrin-based photosensitizers and other complex molecules.[9] The procedure is adapted from established methods for substituted pyrroles.[9]

Materials
  • 3,4-Diethylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate (NaOAc) solution

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware (flame-dried), magnetic stirrer, ice bath, rotary evaporator

Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (1.2 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • With vigorous stirring, add POCl₃ (1.1 equivalents) dropwise, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 20-30 minutes to ensure complete formation of the reagent.[9]

  • Reaction with Pyrrole:

    • Dissolve 3,4-diethylpyrrole (1.0 equivalent) in anhydrous DCM.

    • Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to 40-50 °C and stir for 2-4 hours.[9]

  • Monitoring and Work-up:

    • Rationale: Thin-layer chromatography (TLC) is essential for determining reaction completion, preventing the formation of side products from prolonged heating.

    • Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Causality: The reaction is quenched by slowly adding a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the strongly acidic environment.[9] Stir vigorously for 30 minutes.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Dilute with diethyl ether and wash with a saturated aqueous solution of NaHCO₃ to remove any remaining acid.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • If necessary, purify the crude product via column chromatography on silica gel.

II. Application in Bioactive Macrocycle Synthesis

Pyrrole aldehydes are indispensable precursors for synthesizing complex macrocyclic structures that are often the basis for potent therapeutic agents.

A. Porphyrins and Carbaporphyrins

Porphyrins are central to biological processes (e.g., heme) and have applications in photodynamic therapy. Their synthesis frequently relies on the acid-catalyzed condensation of pyrroles and aldehydes.[6][12] Methodologies like the Lindsey or Adler-Longo synthesis use this strategy to create the tetrapyrrolic macrocycle.[12][13] Pyrrole dialdehydes are particularly useful in MacDonald-type "3+1" condensations for producing both porphyrins and carbaporphyrins, which are porphyrin analogues with a carbon atom replacing a nitrogen, imparting unique chemical properties relevant to drug development.[14]

G cluster_0 Precursors cluster_1 Macrocyclization Tripyrrane Tripyrrane Condensation Acid-Catalyzed Condensation Tripyrrane->Condensation Pyrrole_DA Pyrrole Dicarbaldehyde Pyrrole_DA->Condensation Porphyrinogen Porphyrinogen (Unstable Intermediate) Condensation->Porphyrinogen Oxidation Oxidation (e.g., DDQ, Air) Porphyrinogen->Oxidation Porphyrin Porphyrin Macrocycle Oxidation->Porphyrin

Caption: MacDonald-type "3+1" condensation for porphyrin synthesis.

Protocol 2: MacDonald-type "3+1" Porphyrin Synthesis

This protocol outlines the condensation of a tripyrrane with a pyrrole dicarbaldehyde, a robust method for creating unsymmetrically substituted porphyrins.[14]

  • Reaction Setup:

    • Dissolve the tripyrrane intermediate (1.0 equivalent) and the pyrrole dicarbaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane or a methanol/dichloromethane mixture.

    • Rationale: The reaction must be performed under high dilution to favor intramolecular cyclization over intermolecular polymerization, which would lead to linear oligomers.

    • Add the solution to a larger volume of the reaction solvent in a flask equipped with a magnetic stirrer.

  • Acid Catalysis:

    • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere, protecting it from light, as porphyrin precursors can be light-sensitive.

  • Oxidation:

    • Monitor the formation of the porphyrinogen intermediate by UV-Vis spectroscopy (it is typically colorless).

    • Causality: The porphyrinogen is not aromatic and must be oxidized to the stable, aromatic porphyrin. This is achieved by bubbling air through the solution or by adding an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][12] The appearance of a strong Soret band (~400 nm) in the UV-Vis spectrum signals porphyrin formation.

  • Purification:

    • Neutralize the acid catalyst with a base (e.g., triethylamine).

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography on silica or alumina, eluting with a non-polar solvent system (e.g., hexane/dichloromethane).

B. Prodiginines

Prodiginines are a family of tripyrrolic red pigments with potent immunosuppressive and anticancer activities.[7] Their synthesis is a landmark achievement in medicinal chemistry, where a key step involves the condensation of a bipyrrole aldehyde, such as 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC), with a substituted monopyrrole. This strategy was crucial in the development of the clinical trial candidate obatoclax, a synthetic prodigiosin analogue.

Protocol 3: Acid-Catalyzed Condensation for Prodiginine Synthesis

This protocol describes the final condensation step to form the prodiginine core.[15]

  • Reaction Setup:

    • Dissolve the bipyrrole aldehyde (e.g., MBC, 1.0 equivalent) and the substituted monopyrrole (e.g., 2,4-dimethylpyrrole, 1.1 equivalents) in an alcohol solvent like methanol or ethanol.

    • Stir the solution at room temperature to ensure complete dissolution.

  • Condensation:

    • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl), to the solution.[15]

    • A deep red color should develop almost immediately, indicating the formation of the prodiginine salt.

    • Stir the reaction at room temperature for 1-2 hours to ensure completion.

  • Isolation:

    • The prodiginine hydrochloride salt often precipitates from the reaction mixture.

    • Collect the precipitate by filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum. The resulting bright red solid is often pure enough for biological testing, but can be further purified by chromatography if needed.

III. The Aldehyde as a Versatile Functional Group Handle

Beyond macrocycle synthesis, the aldehyde group on the pyrrole ring is a gateway for extensive chemical modification, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.[16][17] Its reactivity allows for straightforward conversion into a wide range of other functional groups.

Key Transformations and Their Medicinal Chemistry Relevance
TransformationReagentsResulting Functional GroupApplication in Drug Design
Oxidation Ag₂O, KMnO₄, or other mild oxidantsCarboxylic AcidProvides a key hydrogen bond donor/acceptor and a handle for amide or ester formation.
Reductive Amination Amine (R-NH₂), NaBH(OAc)₃ or NaBH₃CNSecondary/Tertiary AmineIntroduces basic centers to improve solubility and allows for interaction with anionic residues in protein targets.
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)AlkeneExtends the carbon skeleton, allowing for the exploration of larger binding pockets and modulation of lipophilicity.
Knoevenagel Condensation Active methylene compound (e.g., malononitrile), base catalystα,β-Unsaturated systemCreates rigidified structures and introduces Michael acceptors for potential covalent inhibition.[1]
Reduction NaBH₄, LiAlH₄AlcoholIntroduces a hydrogen bond donor/acceptor site. Can be further functionalized to ethers or esters.

Conclusion

Pyrrole aldehydes are not merely synthetic intermediates; they are enabling tools in modern medicinal chemistry. Their straightforward synthesis via the Vilsmeier-Haack reaction and the high reactivity of the formyl group provide chemists with a reliable platform for building molecular complexity. From the construction of potent anticancer and immunosuppressive macrocycles to their role as a versatile scaffold for generating diverse compound libraries, pyrrole aldehydes have cemented their status as indispensable building blocks in the quest for novel therapeutics.[1][2] The protocols and principles outlined in this guide underscore their central role and provide a practical framework for their effective utilization in drug discovery and development.

References

  • How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? (2020). Google Cloud.
  • Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole - Benchchem. (n.d.). BenchChem.
  • Synthetic Protocols for Carbaporphyrin Synthesis Using Pyrrole Aldehydes: Application Notes - Benchchem. (n.d.). BenchChem.
  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace.
  • Two-step Mechanochemical Synthesis of Porphyrins. (n.d.). PMC - NIH.
  • Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. (n.d.). PMC.
  • Synthetic Routes to Pyrrole-Containing Bioactive Molecules: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biol. Mol. Chem..
  • Large-Scale Green Synthesis of Porphyrins. (2021). ACS Omega.
  • New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells. (2023). RSC Publishing.
  • Acid Catalysis in the Way to Porphyrins: Reaction of Pyrrole/Aldehydes in the Synthesis of meso-Substituted. (2013). Revista Virtual de Química.
  • Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. (2019). Frontiers.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (n.d.). Allied Academies.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC.
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate.
  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). MDPI.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Vilsmeier-Haack Formylation of Pyrroles. (2013). Scribd.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI.

Sources

Application

Application Notes &amp; Protocols for 5-ethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule 5-ethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative that serves as a versatile intermediate in or...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

5-ethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative that serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring an electron-rich pyrrole ring coupled with a reactive aldehyde functional group, makes it a valuable building block for the synthesis of complex heterocyclic compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The reactivity of the aldehyde is intrinsically linked to the electronic nature of the pyrrole ring, which can be modulated by substituents, influencing the design of synthetic pathways.[3] This guide provides a comprehensive overview of the critical aspects of handling, storage, and utilization of this compound, ensuring both the integrity of the material and the safety of the researcher.

I. Compound Profile and Safety Data

A thorough understanding of the physicochemical properties and associated hazards is the foundation of safe and effective laboratory work.

Physicochemical Data

The following table summarizes the key properties of 5-ethyl-1H-pyrrole-2-carbaldehyde.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[4]
Molecular Weight 123.15 g/mol [4]
Appearance Solid[4]
CAS Number 52115-68-1[1]
Estimated Boiling Point 121.66 °C[1]
Estimated Vapor Pressure 0.013 hPa @ 25°C[1]
GHS Hazard Classification and Safety Precautions

5-ethyl-1H-pyrrole-2-carbaldehyde is classified as a hazardous substance and requires careful handling.[4] The GHS classifications are summarized below, followed by a logical workflow for safe handling.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

(Source:[4])

The causality behind these classifications lies in the inherent reactivity of the aldehyde group and the nature of the pyrrole ring. Aldehydes can react with biological macromolecules, leading to irritation and toxicity.[5]

cluster_0 Risk Assessment & Preparation cluster_1 Handling & Dispensing cluster_2 Post-Handling & Cleanup ra Review SDS & Understand Hazards (Irritant, Harmful if Swallowed) ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles (EN 166) - Lab Coat ra->ppe dispense Dispense Solid Carefully (Avoid Dust Generation) ra->dispense Proceed to Handling hood Ensure Work is Performed in a Certified Chemical Fume Hood ppe->hood weigh Weigh into a Tared, Sealed Vial (Minimize Air Exposure) dispense->weigh solution Prepare Solutions Under Inert Atmosphere (N₂ or Ar) weigh->solution cleanup Clean Spills Immediately solution->cleanup Proceed to Cleanup decon Decontaminate Glassware & Surfaces cleanup->decon waste Dispose of Waste in Labeled, Sealed Containers decon->waste handwash Wash Hands Thoroughly waste->handwash cluster_0 Receiving & Initial Storage cluster_1 Aliquoting for Long-Term Storage receive Receive Compound in Manufacturer's Container inspect Inspect for Seal Integrity receive->inspect initial_store Store in a Cool, Dry, Dark Location (e.g., 2-8°C Refrigerator) inspect->initial_store inert_env Work in an Inert Atmosphere (Glovebox or Schlenk Line) initial_store->inert_env Prepare for Long-Term Storage aliquot Aliquot into Small, Pre-weighed Amber Glass Vials inert_env->aliquot purge Purge Vials with N₂ or Ar Gas aliquot->purge seal Seal Tightly with PTFE-lined Caps purge->seal label_vial Label with Compound Name, Date, and Concentration seal->label_vial freeze Store Aliquots at ≤ -20°C label_vial->freeze

Caption: Recommended long-term storage protocol.
Storage ConditionRecommendationRationale
Temperature ≤ -20°C for long-term storage; 2-8°C for short-term.Reduces the rate of degradation reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents oxidation of the aldehyde group.
Light Store in amber vials or in the dark.Minimizes light-induced degradation.
Container Tightly sealed glass vials with PTFE-lined caps.Prevents exposure to air and moisture.

III. Protocols for Laboratory Use

The following protocols provide step-by-step guidance for common laboratory procedures involving 5-ethyl-1H-pyrrole-2-carbaldehyde.

Protocol for Preparing a Stock Solution in an Anhydrous Solvent

This protocol is designed for preparing a stock solution for use in organic synthesis or other applications where water content must be minimized.

Materials:

  • 5-ethyl-1H-pyrrole-2-carbaldehyde

  • Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane)

  • Inert atmosphere (Glovebox or Schlenk line)

  • Sterile, dry syringes and needles

  • Volumetric flasks, dried in an oven

  • Septa

Procedure:

  • Preparation: Place the required number of volumetric flasks in a laboratory oven at >100°C for at least 4 hours to ensure they are dry. Allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inert Environment: Transfer all necessary materials, including the sealed vial of 5-ethyl-1H-pyrrole-2-carbaldehyde and the cooled volumetric flasks, into an inert atmosphere glovebox.

  • Weighing: Weigh the desired amount of 5-ethyl-1H-pyrrole-2-carbaldehyde directly into a volumetric flask.

  • Dissolution: Using a dry syringe, add a portion of the anhydrous solvent to the volumetric flask. Gently swirl to dissolve the solid completely.

  • Dilution to Volume: Carefully add the anhydrous solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: If the entire stock solution is not for immediate use, it can be aliquoted into smaller, pre-dried vials under an inert atmosphere. Seal the vials and store at ≤ -20°C.

Protocol for Use in Aqueous Buffers (for Screening Assays)

Given the compound's instability in aqueous environments, solutions for biological screening should be prepared fresh and used immediately.

Materials:

  • High-concentration stock solution of 5-ethyl-1H-pyrrole-2-carbaldehyde in DMSO.

  • Aqueous buffer of choice.

  • Sterile microcentrifuge tubes or plates.

Procedure:

  • Serial Dilution: Perform serial dilutions of the high-concentration DMSO stock solution with the aqueous buffer to achieve the desired final concentrations for the assay.

  • Immediate Use: Add the freshly prepared dilutions to the assay plate or reaction mixture immediately. Do not store the compound in aqueous buffer for extended periods.

  • Controls: It is crucial to include appropriate controls in the experiment to account for any potential degradation of the compound over the course of the assay. This may involve a time-course experiment to assess the stability of the compound under the specific assay conditions. [6]

IV. Chemical Reactivity and Incompatibilities

The aldehyde group on the pyrrole ring is the primary site of reactivity. It is susceptible to nucleophilic attack and can participate in a variety of condensation reactions. [3][7] Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chlorine) Can lead to vigorous, potentially explosive reactions and oxidation of the aldehyde to a carboxylic acid. [5]* Strong Bases: Can catalyze aldol-type condensation reactions and other degradation pathways. [8]* Strong Reducing Agents: Will reduce the aldehyde to the corresponding alcohol. [8]* Primary and Secondary Amines: Can react to form imines and enamines, respectively. [7] When planning reactions, it is essential to consider these incompatibilities to avoid unintended side reactions and potential safety hazards. [5]

V. Spill Management and Waste Disposal

Proper disposal of 5-ethyl-1H-pyrrole-2-carbaldehyde and associated waste is a critical component of laboratory safety and environmental responsibility.

Spill Cleanup
  • Minor Spills (Solid):

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. [5] 3. Place the spilled material into a clean, dry, labeled container for disposal. [5] 4. Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert the appropriate emergency response personnel.

    • Restrict access to the area.

Waste Disposal Protocol

All waste containing 5-ethyl-1H-pyrrole-2-carbaldehyde must be treated as hazardous chemical waste.

  • Unused Material: Collect unused or expired material in its original container or a clearly labeled, compatible waste container. [6]2. Contaminated Materials: Any materials used for cleanup (e.g., paper towels, gloves), as well as empty containers, should be collected in a labeled hazardous waste container. [6]3. Disposal: Dispose of all waste through your institution's environmental health and safety office or a licensed chemical waste disposal service. [9]Do not dispose of this chemical down the drain or in regular trash.

VI. References

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI. Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

  • Scent.vn. (n.d.). 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Retrieved from [Link]

  • Reddit. (2024). Reaction between pyrrole and aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Safe Handling of Pyrrole Aldehydes

A Guide for Researchers in Synthetic Chemistry and Drug Development Disclaimer: This document is intended as a guide and should not replace a thorough institutional safety review and adherence to all applicable local, st...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Disclaimer: This document is intended as a guide and should not replace a thorough institutional safety review and adherence to all applicable local, state, and federal regulations. All laboratory personnel must be trained on specific hazards and procedures before working with pyrrole aldehydes.

Introduction: The Significance and Hazards of Pyrrole Aldehydes

Pyrrole aldehydes are a class of organic compounds that feature a pyrrole ring substituted with at least one aldehyde group. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their presence in numerous natural products and their utility as versatile synthetic intermediates.[1] Many biologically active molecules, including some with antimicrobial, anti-inflammatory, and anticancer properties, contain the pyrrole scaffold.[2][3] The aldehyde functional group provides a reactive handle for a variety of chemical transformations, including condensations, oxidations, and reductions, making these compounds valuable building blocks in the synthesis of more complex molecules.[1]

However, the same reactivity that makes pyrrole aldehydes useful also contributes to their potential hazards. Aldehydes, in general, are known to be reactive and can pose health risks.[4] They can act as irritants and sensitizers, and some have been shown to be toxic.[4][5] The pyrrole ring itself, while a common motif in biological systems, can also exhibit toxicity.[6][7] Therefore, a comprehensive understanding of the potential hazards and the implementation of rigorous safety protocols are paramount for any researcher working with this class of compounds. This guide provides a detailed overview of the necessary safety precautions, handling protocols, and emergency procedures for working with pyrrole aldehydes in a research and development setting.

Hazard Analysis and Risk Mitigation

A thorough risk assessment should be conducted before any new experiment involving pyrrole aldehydes. This involves understanding the specific hazards of the compound being used, the scale of the reaction, and the potential for exposure.

Health Hazards

The primary health hazards associated with pyrrole aldehydes include:

  • Irritation: Pyrrole aldehydes are known to be irritants to the skin, eyes, and respiratory system.[8][9][10][11] Direct contact can cause redness, itching, and inflammation.[8] Inhalation of dust or vapors may lead to respiratory tract irritation.[8][11]

  • Sensitization: Repeated exposure to some aldehydes can lead to allergic contact dermatitis.[4]

  • Toxicity: While the toxicity of all pyrrole aldehydes has not been extensively studied, the parent compound, pyrrole, is known to be harmful if inhaled and has a depressant effect on the central nervous system.[7] Some pyrrole derivatives have shown moderate to high toxicity in animal studies.[2][6][12] It is prudent to treat all new pyrrole aldehydes as potentially toxic.

Physical and Chemical Hazards
  • Flammability: While many pyrrole aldehydes are solids, those that are liquids can be flammable.[13][14] Vapors may form explosive mixtures with air.[13]

  • Reactivity: The aldehyde group is reactive and can undergo vigorous reactions with strong oxidizing agents, acids, and bases.[7][9] Pyrrole itself can polymerize, and this reactivity may be influenced by the aldehyde substituent.[7][13]

  • Instability: Some pyrrole derivatives are sensitive to light and air.[13]

The following table summarizes the key hazard information for a representative pyrrole aldehyde, Pyrrole-2-carboxaldehyde.

Hazard CategoryDescriptionGHS Pictograms
Acute Toxicity (Oral) May be harmful if swallowed.традиційний
Skin Corrosion/Irritation Causes skin irritation.[8][11]традиційний
Serious Eye Damage/Irritation Causes serious eye irritation.[8][9][11]традиційний
STOT - Single Exposure May cause respiratory irritation.[8][11]традиційний

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the most critical line of defense against exposure to pyrrole aldehydes.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[4]To prevent skin contact and absorption. Latex gloves are not recommended as they may not provide adequate protection against aldehydes.[4]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield should be worn when there is a significant splash hazard.[4][15][16]To protect eyes from splashes and airborne particles.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a high risk of splashing, a chemical-resistant apron should be worn.[7][15]To protect skin from accidental contact.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[17] If a fume hood is not available or if there is a risk of generating aerosols outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][14]To prevent inhalation of dust or vapors. Surgical masks do not provide protection against chemical vapors.[15]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize the risk of exposure and accidents.

Engineering Controls

All work with pyrrole aldehydes, including weighing, transferring, and running reactions, should be performed in a properly functioning chemical fume hood.[17] The fume hood sash should be kept as low as possible to maximize containment.

Standard Operating Procedure for Handling Pyrrole Aldehydes

The following is a step-by-step protocol for the safe handling of pyrrole aldehydes in a laboratory setting.

SOP_for_Pyrrole_Aldehydes cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling A 1. Conduct a pre-work risk assessment. B 2. Don appropriate PPE: - Nitrile/Butyl gloves - Safety goggles - Lab coat A->B C 3. Verify fume hood is operational. B->C D 4. Weigh and transfer solid pyrrole aldehydes in the fume hood to avoid dust inhalation. E 5. Handle liquid pyrrole aldehydes in the fume hood, avoiding splashes. D->E F 6. Keep containers tightly closed when not in use. E->F G 7. Decontaminate work surfaces with an appropriate solvent. H 8. Dispose of contaminated waste in a designated hazardous waste container. G->H I 9. Remove PPE and wash hands thoroughly. H->I

Caption: Standard Operating Procedure for Handling Pyrrole Aldehydes.

Storage Requirements
  • Store pyrrole aldehydes in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14][18]

  • Keep containers tightly closed to prevent the escape of vapors and to protect from moisture and air.[13][18]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

  • Some pyrrole aldehydes are light-sensitive and should be stored in amber or opaque containers.[13]

  • Flammable pyrrole aldehydes should be stored in a designated flammables cabinet.[14]

Emergency Procedures

Prompt and correct action in the event of an emergency is crucial to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][11][18]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][11][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[4][8][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][18]
Spill and Leak Procedures

The appropriate response to a spill depends on its size and the specific hazards of the material.

Spill_Response_Flowchart Start Spill Occurs Decision1 Is the spill large, in a public area, or involves a highly toxic material? Start->Decision1 Evacuate Evacuate the area. Alert others. Call emergency services (911). Contact EHS. Decision1->Evacuate Yes SmallSpill Small, Contained Spill Decision1->SmallSpill No DonPPE Don appropriate PPE, including respiratory protection if necessary. SmallSpill->DonPPE Contain Contain the spill with absorbent material (e.g., sand, vermiculite). DonPPE->Contain Neutralize For liquid spills, absorb with an inert material. Contain->Neutralize Collect Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container. Neutralize->Collect Decontaminate Decontaminate the spill area with a suitable solvent and then soap and water. Collect->Decontaminate Dispose Dispose of all waste as hazardous waste. Decontaminate->Dispose

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde. This valuable building block is often s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde. This valuable building block is often synthesized via the Vilsmeier-Haack formylation of 2-ethylpyrrole. This document addresses common challenges, offering troubleshooting advice and optimized protocols to improve yield and purity.

I. Overview of the Vilsmeier-Haack Reaction for 5-ethyl-1H-pyrrole-2-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde, 2-ethylpyrrole is treated with the Vilsmeier reagent, an electrophilic iminium salt. This reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3]

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[4]

  • Electrophilic Aromatic Substitution: The electron-rich 2-ethylpyrrole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis yields the desired 5-ethyl-1H-pyrrole-2-carbaldehyde.[3][4]

Pyrroles are highly reactive towards electrophilic substitution, preferentially at the α-position (C2 or C5) due to the greater stability of the resulting intermediate.[5] For 2-substituted pyrroles like 2-ethylpyrrole, formylation is expected to occur at the vacant C5 position.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Vilsmeier-Haack formylation of 2-ethylpyrrole can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Recommended Solutions:

  • Incomplete Formation or Decomposition of the Vilsmeier Reagent:

    • Cause: The reaction between DMF and POCl₃ is highly exothermic and moisture-sensitive.[2] Impure or wet reagents can lead to the decomposition of the Vilsmeier reagent.

    • Solution: Ensure that both DMF and POCl₃ are of high purity and anhydrous. The reaction to form the reagent should be performed under an inert atmosphere (e.g., nitrogen or argon) and at a controlled low temperature, typically between 0-10 °C, to prevent degradation.[6]

  • Sub-optimal Reaction Temperature:

    • Cause: While the formation of the Vilsmeier reagent requires cooling, the subsequent formylation of the pyrrole often necessitates heating. The optimal temperature is dependent on the substrate's reactivity.[6]

    • Solution: After the addition of 2-ethylpyrrole at a low temperature, the reaction mixture may need to be gently heated (e.g., 40-60 °C) to drive the reaction to completion.[6] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal reaction time and temperature.[6]

  • Improper Work-up Procedure:

    • Cause: The hydrolysis of the intermediate iminium salt is a critical step. Inadequate neutralization can result in low yields and the formation of discolored products.[6]

    • Solution: The reaction mixture is typically quenched by pouring it onto ice, followed by careful neutralization with a base like sodium hydroxide or sodium acetate to liberate the aldehyde.[6] Ensure complete neutralization by monitoring the pH of the aqueous layer.

  • Side Reactions:

    • Cause: As an electron-rich heterocycle, 2-ethylpyrrole can undergo side reactions such as di-formylation or polymerization under harsh conditions.[6]

    • Solution: Use a moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and carefully control the reaction temperature to minimize these side reactions.[6]

Question 2: I am observing the formation of multiple products. How can I improve the regioselectivity?

While formylation of 2-ethylpyrrole is expected to be highly selective for the 5-position, the formation of isomers can occur, influenced by both electronic and steric factors.[6]

Factors Influencing Regioselectivity:

  • Electronic Effects: Formylation generally occurs at the most electron-rich position of the pyrrole ring. For a 2-alkyl substituted pyrrole, the 5-position is electronically favored.[6]

  • Steric Hindrance: The bulkiness of substituents can influence the approach of the Vilsmeier reagent.[6] In the case of a 1-substituted pyrrole, a bulky substituent on the nitrogen can sterically hinder the adjacent 2 and 5 positions, potentially leading to some formylation at the 3 or 4 positions.[7]

Troubleshooting Workflow for Poor Regioselectivity:

start Poor Regioselectivity Observed check_starting_material Verify Purity of 2-Ethylpyrrole start->check_starting_material check_n_substitution Is the Pyrrole N-Substituted? check_starting_material->check_n_substitution steric_hindrance Consider Steric Hindrance from N-substituent check_n_substitution->steric_hindrance Yes optimize_temp Lower Reaction Temperature check_n_substitution->optimize_temp No modify_n_substituent Use a smaller N-substituent if possible steric_hindrance->modify_n_substituent modify_n_substituent->optimize_temp slow_addition Slow Addition of Pyrrole to Vilsmeier Reagent optimize_temp->slow_addition analyze_products Characterize Byproducts (NMR, MS) slow_addition->analyze_products solution Improved Regioselectivity analyze_products->solution

Caption: Troubleshooting workflow for poor regioselectivity.

Question 3: The final product is dark and appears impure. What are the best purification strategies?

The product, 5-ethyl-1H-pyrrole-2-carbaldehyde, can be prone to degradation and discoloration.

Purification Recommendations:

  • Aqueous Work-up: After quenching the reaction, wash the organic extracts with a saturated aqueous sodium carbonate solution to remove acidic impurities.[8]

  • Distillation: The crude product can be purified by vacuum distillation.[8]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system, such as petroleum ether, can yield a highly pure product.[8]

  • Column Chromatography: If distillation or recrystallization is insufficient, purification via column chromatography on silica gel is a viable option.[9]

Product Stability: It is important to note that pyrrole-2-carbaldehydes can be unstable over time, especially when exposed to air and light.[10] It is advisable to store the purified product under an inert atmosphere and at a low temperature.

III. Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 2-Ethylpyrrole (freshly distilled)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, freshly distilled)

  • Ethylene dichloride (anhydrous)

  • Sodium acetate trihydrate

  • Diethyl ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place anhydrous DMF. Cool the flask in an ice bath. Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise over 15 minutes with stirring. An exothermic reaction will occur. After the addition is complete, remove the ice bath and stir for an additional 15 minutes.[8]

  • Formylation Reaction: Cool the mixture back down in an ice bath and add anhydrous ethylene dichloride. Once the internal temperature is below 5 °C, add a solution of freshly distilled 2-ethylpyrrole (1.0 equivalent) in ethylene dichloride dropwise over 1 hour. After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[8]

  • Hydrolysis and Work-up: Cool the reaction mixture to 25-30 °C. Cautiously add a solution of sodium acetate trihydrate (5.5 equivalents) in water. Reflux the mixture again for 15 minutes with vigorous stirring.[8] After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with diethyl ether.[8]

  • Purification: Combine the organic extracts and wash them with saturated aqueous sodium carbonate solution. Dry the organic layer over anhydrous sodium carbonate, filter, and remove the solvents under reduced pressure.[8] The crude product can then be purified by vacuum distillation or recrystallization.[8]

Reaction Mechanism Overview:

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Ethylpyrrole 2-Ethylpyrrole Ethylpyrrole->Intermediate Product 5-ethyl-1H-pyrrole-2-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

IV. Frequently Asked Questions (FAQs)

  • Q1: Can I use other formylating agents?

    • A: While the Vilsmeier-Haack reaction is common, other formylation methods exist, though they may be less direct or efficient for this specific transformation. For instance, the Gattermann reaction is effective for electron-rich systems but may not be as suitable as the Vilsmeier-Haack for this particular substrate.[6]

  • Q2: What is the expected yield for this reaction?

    • A: Yields are highly dependent on the specific reaction conditions, scale, and purity of the starting materials. With careful optimization, yields for the Vilsmeier-Haack formylation of simple pyrroles can be good to excellent. For example, the synthesis of the parent pyrrole-2-carbaldehyde has been reported with yields in the range of 78-79%.[8]

  • Q3: Are there any significant safety precautions I should take?

    • A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] The Vilsmeier reagent is also moisture-sensitive. This reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching step with ice or water should be performed slowly and cautiously to control the exothermic reaction.[2]

  • Q4: How does the ethyl group at the 2-position affect the reaction?

    • A: The ethyl group is an electron-donating group, which further activates the pyrrole ring towards electrophilic substitution, making the reaction generally favorable. Its presence directs the formylation to the C5 position.

V. Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Reagent Purity Use high-purity, anhydrous DMF and POCl₃.Prevents decomposition of the Vilsmeier reagent.[2]
Vilsmeier Reagent Formation Temperature 0-10 °CControls the exothermic reaction and prevents reagent degradation.[6]
Formylation Temperature Monitor by TLC/HPLC; may require gentle heating (40-60 °C).Ensures reaction goes to completion without promoting side reactions.[6]
Stoichiometry 1.1-1.5 equivalents of Vilsmeier reagent.Minimizes di-formylation and polymerization.[6]
Work-up Quench with ice, followed by careful neutralization.Ensures complete liberation of the aldehyde product.[6]
Purification Vacuum distillation or recrystallization.Removes impurities and colored byproducts.[8]

References

Sources

Optimization

Technical Support Center: Purification of Crude 5-ethyl-1H-pyrrole-2-carbaldehyde

Welcome to the technical support center for the purification of 5-ethyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-ethyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific accuracy and offer practical, field-proven insights to overcome common challenges encountered during the purification of this versatile synthetic intermediate.

I. Understanding the Compound and Common Impurities

5-ethyl-1H-pyrrole-2-carbaldehyde is a key building block in organic synthesis.[1] Its purification can be challenging due to potential impurities arising from its synthesis, which is often achieved via the Vilsmeier-Haack reaction.[2][3] Common impurities may include unreacted starting materials, regioisomers, and polymeric byproducts.[4] A successful purification strategy depends on understanding the nature of these impurities and the physicochemical properties of the target compound.

Key Properties of 5-ethyl-1H-pyrrole-2-carbaldehyde:

PropertyValueSource
Molecular FormulaC₇H₉NO[1][5]
Molecular Weight123.15 g/mol [5][6]
AppearanceSolid[6]
Boiling Point (est.)121.66 °C[1]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of crude 5-ethyl-1H-pyrrole-2-carbaldehyde.

Q1: My final product is an oil and won't crystallize. How can I obtain a solid product?

Answer:

The "oiling out" of a product is a common issue in crystallization and can occur for several reasons, including the presence of impurities that depress the melting point or if the cooling process is too rapid.[7] Here’s a systematic approach to address this:

  • Trituration: This is often the first and simplest method to try. It involves stirring the oil with a solvent in which your product has low solubility, but the impurities are soluble. For 5-ethyl-1H-pyrrole-2-carbaldehyde, cold hexanes or a mixture of hexanes and a small amount of ethyl acetate can be effective.[8] This process can induce crystallization by providing a medium for crystal nucleation.

  • Re-evaluate Recrystallization Solvent: If trituration fails, the solvent system for recrystallization may be inappropriate. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[7] For pyrrole-2-carbaldehyde derivatives, petroleum ether or hexanes are often good choices.[7][9] You may need to experiment with solvent mixtures, such as ethyl acetate/hexanes, to find the optimal system.[8]

  • Slow Cooling: Rapid cooling can favor oil formation over crystal growth.[7] After dissolving your crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, it can be moved to a refrigerator and then an ice bath to maximize yield.[7]

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can initiate crystallization.[7]

  • Column Chromatography: If crystallization methods are unsuccessful, column chromatography is a reliable alternative for purifying oily products.[4][8]

Q2: After column chromatography, my yield is very low. What are the likely causes and how can I improve it?

Answer:

Low recovery after column chromatography is a frustrating problem that can stem from several factors. Here's a troubleshooting workflow:

Low_Yield_Chromatography start Low Yield After Column Chromatography incomplete_reaction Incomplete Reaction? start->incomplete_reaction adsorption Product Adsorbed on Silica? incomplete_reaction->adsorption No check_tlc Analyze Crude by TLC incomplete_reaction->check_tlc Yes wrong_eluent Incorrect Eluent Polarity? adsorption->wrong_eluent No use_less_acidic_silica Use Neutralized Silica or Alumina adsorption->use_less_acidic_silica Yes decomposition Product Decomposition? wrong_eluent->decomposition No increase_polarity Gradually Increase Eluent Polarity wrong_eluent->increase_polarity Yes run_cold Run Column at Lower Temperature decomposition->run_cold Yes end Improved Yield decomposition->end No check_tlc->adsorption increase_polarity->end use_less_acidic_silica->end run_cold->end

Caption: Troubleshooting workflow for low yield after column chromatography.

  • Irreversible Adsorption: Pyrrole derivatives can sometimes bind strongly to silica gel, especially if it is slightly acidic. This can be mitigated by using a less acidic (neutralized) silica gel or by switching to a different stationary phase like alumina.

  • Incorrect Eluent System: If the mobile phase is not polar enough, your product may not elute from the column. Conversely, if it is too polar, it may co-elute with impurities. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common eluent for pyrrole derivatives is a gradient of hexane and ethyl acetate.[10][11]

  • Product Decomposition: Some pyrrole derivatives can be sensitive and may decompose on silica gel. If you suspect this is happening, you can try to run the column more quickly (flash chromatography) or use a less reactive stationary phase.

  • Incomplete Reaction: A low yield might reflect an incomplete initial reaction rather than a purification issue. Always check the crude reaction mixture by TLC or another analytical method to estimate the initial product formation.[4]

Q3: My TLC shows multiple spots even after purification. How do I identify and remove these persistent impurities?

Answer:

The presence of multiple spots on a TLC plate post-purification indicates that the chosen method was not effective at separating all components. Here's how to approach this:

  • Impurity Identification:

    • Co-spotting: Run a TLC with your purified sample alongside the starting materials to see if any of the impurities correspond to unreacted reagents.

    • NMR of the "Pure" Sample: A ¹H NMR spectrum can often reveal the presence and even the structure of minor impurities.

  • Improved Separation Techniques:

    • Optimize Column Chromatography: If you used column chromatography, you might need to refine your technique. Try a shallower solvent gradient to increase the separation between spots.[8]

    • Preparative TLC: For small scales, preparative TLC can offer better resolution than column chromatography.[11]

    • Recrystallization: If the product is a solid and the impurities have different solubilities, a second recrystallization from a different solvent system might be effective.

    • Aqueous Wash: If acidic or basic impurities are suspected, an aqueous wash of an organic solution of your crude product can be beneficial before the main purification step. For example, a wash with a dilute sodium bicarbonate solution can remove acidic impurities.[8][9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 5-ethyl-1H-pyrrole-2-carbaldehyde?

Answer:

For solid products like 5-ethyl-1H-pyrrole-2-carbaldehyde, recrystallization is often a highly effective and scalable purification method.[4] Petroleum ether or hexanes are recommended solvents.[7] If the crude product is an oil or contains impurities that are difficult to remove by recrystallization, then flash column chromatography on silica gel is the preferred method.[10][12] A typical eluent system would be a gradient of hexane and ethyl acetate.[10]

Q2: How can I remove unreacted pyrrole starting material from my product?

Answer:

Unreacted pyrrole can be challenging to remove. Here are a few strategies:

  • Aqueous Acid Wash: If your product is stable to acid, you can wash an organic solution of the crude material with a dilute acid like 1 M HCl. This will protonate the basic pyrrole, causing it to move into the aqueous layer.[12]

  • Distillation/Sublimation: If your product is thermally stable and has a significantly different boiling point from pyrrole, distillation or sublimation under reduced pressure can be effective.[12]

  • Chromatography: Column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) is generally effective at separating pyrrole from more polar products.[12]

Q3: What are the expected spectroscopic data for pure 5-ethyl-1H-pyrrole-2-carbaldehyde?

Answer:

While specific analytical data may not be readily available from all suppliers, you can expect the following characteristic signals.[6] Characterization would typically be done using NMR spectroscopy and mass spectrometry.

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the pyrrole ring protons (two doublets or multiplets), the aldehyde proton (a singlet), and the N-H proton (a broad singlet).

  • ¹³C NMR: Expect signals for the two carbons of the ethyl group, the four carbons of the pyrrole ring, and the carbonyl carbon of the aldehyde.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of 123.15. High-resolution mass spectrometry (HRMS) would provide the exact mass.[5][13]

Q4: How should I store purified 5-ethyl-1H-pyrrole-2-carbaldehyde?

Answer:

Pyrrole derivatives, especially aldehydes, can be sensitive to light, air, and heat. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a refrigerator or freezer to minimize degradation over time.

IV. Experimental Protocols

Protocol 1: Recrystallization of 5-ethyl-1H-pyrrole-2-carbaldehyde
  • Place the crude 5-ethyl-1H-pyrrole-2-carbaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as petroleum ether or hexanes.[7]

  • Gently heat the mixture while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to induce crystal formation.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the top of the silica gel bed.[8]

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[8][10]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-ethyl-1H-pyrrole-2-carbaldehyde.[8]

V. References

  • Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde - Benchchem. Available from:

  • Technical Support Center: Purification of 1-(4-Methoxycinnamoyl)pyrrole - Benchchem. Available from:

  • Technical Support Center: Characterization of Pyrrole Derivatives - Benchchem. Available from:

  • Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes - Benchchem. Available from:

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. Available from: [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Available from: [Link]

  • 5-ethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 11073410 - PubChem. Available from: [Link]

  • Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride - Benchchem. Available from:

  • 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1 - Scent.vn. Available from: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC. Available from: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]

  • 5-ethyl-1h-pyrrole-2-carbaldehyde (C7H9NO) - PubChemLite. Available from: [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Ethylpyrrole

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formylation of ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formylation of ethylpyrrole. The inherent reactivity of the pyrrole ring, while beneficial for many transformations, presents unique challenges during electrophilic substitution, often leading to a range of undesirable side reactions. This document provides in-depth, experience-driven answers to common problems, focusing on the widely used Vilsmeier-Haack reaction. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.

Section 1: Foundational Knowledge - Understanding the Reaction

Before troubleshooting, it is crucial to understand the fundamentals of pyrrole reactivity and the formylation process itself.

FAQ 1.1: Which formylation method is best suited for ethylpyrrole?

For electron-rich heterocycles like pyrrole, the Vilsmeier-Haack reaction is overwhelmingly the method of choice.[1] It utilizes a pre-formed electrophile, the Vilsmeier reagent (a chloroiminium salt), generated from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[2][3] This reagent is sufficiently electrophilic to react with the activated pyrrole ring under relatively mild conditions (0 °C to room temperature), which is critical for minimizing side reactions.[4]

Other classical formylation reactions are generally less suitable:

  • Gattermann-Koch/Gattermann Reaction: These require strong Lewis acids and either high-pressure CO or toxic HCN, conditions under which pyrroles readily polymerize.[5][6]

  • Reimer-Tiemann Reaction: This reaction involves harsh basic conditions and the generation of dichlorocarbene. While it can be used for pyrroles, it often leads to ring expansion products (e.g., 3-chloropyridine) rather than simple formylation.[7][8]

  • Duff Reaction: This method is primarily for the ortho-formylation of phenols and requires acidic conditions and hexamine, which are not ideal for pyrrole substrates.[9]

FAQ 1.2: How does the position of the ethyl group (N-, C2-, C3-) affect the reaction outcome?

The substitution pattern of the starting material is the single most important factor determining the product distribution. The pyrrole ring is not symmetrical, and the nitrogen atom and the ethyl group exert powerful directing effects.

  • N-Ethylpyrrole: The nitrogen lone pair strongly activates the C2 and C5 positions for electrophilic attack. Formylation will occur almost exclusively at the C2 position. If both C2 and C5 are blocked, the reaction is much more difficult.

  • 2-Ethylpyrrole: The ring is activated at all positions, but C5 is the most electronically activated and sterically accessible site for electrophilic attack. The major product is expected to be 2-ethyl-5-formylpyrrole. However, formylation at C3 can occur as a minor product.

  • 3-Ethylpyrrole: This isomer presents the greatest challenge for regioselectivity. The C2 and C5 positions are both highly activated. This often leads to a mixture of 3-ethyl-2-formylpyrrole and 3-ethyl-5-formylpyrrole (also named 4-ethyl-2-formylpyrrole).[10] Separating these isomers can be difficult and requires careful chromatographic purification.

Vilsmeier-Haack Reaction Mechanism on a Pyrrole Ring

The reaction proceeds via electrophilic aromatic substitution on the electron-rich pyrrole ring by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.[3]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Pyrrole Ethylpyrrole Sigma_Complex Sigma Complex (Intermediate) Pyrrole->Sigma_Complex + Vilsmeier Rgt. Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Formyl Ethylpyrrole Iminium_Salt->Aldehyde + H₂O (Workup)

Caption: General workflow of the Vilsmeier-Haack formylation of ethylpyrrole.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most frequent issues encountered during the formylation of ethylpyrrole in a question-and-answer format.

Problem 1: Low or No Yield & Formation of Black Tar/Polymer
  • Question: My reaction mixture rapidly turned dark brown or black upon adding the reagents, and my final workup yielded an insoluble tar with little to no desired product. What is causing this, and how can I prevent it?

  • Answer & Analysis: This is the most common failure mode and is caused by acid-catalyzed polymerization . Pyrrole and its derivatives are electron-rich and can be protonated under strongly acidic conditions.[11][12] This protonation disrupts the ring's aromaticity, creating a highly reactive electrophilic species that is attacked by another neutral pyrrole molecule, initiating a chain reaction that leads to insoluble polymers, often referred to as "pyrrole black".[13][14] The Vilsmeier-Haack conditions, while milder than other formylation methods, are still sufficiently acidic to trigger this process if not carefully controlled.

  • Recommended Solutions:

    • Strict Temperature Control: The single most effective preventative measure is maintaining a low temperature. Prepare the Vilsmeier reagent at 0 °C, then cool it further to -10 °C or -5 °C before slowly adding the ethylpyrrole substrate solution dropwise. Do not let the internal temperature rise above 0 °C during the addition.

    • Inverse Addition: Add the solution of ethylpyrrole dropwise to the pre-formed and cooled Vilsmeier reagent. This ensures that the pyrrole is never in excess in the presence of the acid-generating reagents, minimizing self-polymerization.

    • Use of an N-Protecting Group: For particularly sensitive substrates or when higher temperatures are unavoidable, protecting the pyrrole nitrogen with an electron-withdrawing group is the most robust strategy.[14] A tosyl (Ts) group is an excellent choice as it significantly deactivates the ring towards polymerization but still allows for formylation at the C2 position. The tosyl group can be removed later under reductive or basic conditions. A Boc group is not suitable as it is acid-labile and would be removed under the reaction conditions.[14]

    • Ensure Anhydrous Conditions: POCl₃ reacts violently with water to produce HCl and phosphoric acids, which will accelerate polymerization. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

Polymerization_Mechanism Pyrrole Ethylpyrrole Pyrrolenium Reactive Pyrrolenium Ion (Non-aromatic) Pyrrole->Pyrrolenium [from POCl₃/H₂O] Protonation Protonation (H⁺) Dimer Dimer Pyrrolenium->Dimer + another Pyrrole molecule Polymer Insoluble Polymer (Black Tar) Dimer->Polymer + n Pyrrole... (Chain Reaction)

Caption: Pathway of acid-catalyzed polymerization, a major side reaction.

Problem 2: Mixture of Isomers in the Crude Product
  • Question: My TLC and ¹H NMR of the crude product clearly show two or more isomers. How can I improve the regioselectivity of the formylation?

  • Answer & Analysis: This issue is most prevalent when starting with 3-ethylpyrrole , which has two highly activated and sterically accessible positions (C2 and C5). While electronic factors slightly favor the C2 position, the energy barrier for substitution at C5 is very similar, leading to mixtures.[10]

  • Recommended Solutions:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (-20 °C to 0 °C) can sometimes enhance selectivity by favoring the product with the lower activation energy, which is often the thermodynamically preferred isomer.

    • Solvent Choice: While less common, changing the solvent can influence isomer ratios. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Using a more coordinating solvent might subtly alter the steric profile of the Vilsmeier reagent, but this requires empirical testing.

    • Bulky Protecting Groups: Introducing a bulky protecting group on the nitrogen (e.g., triisopropylsilyl, TIPS) can sterically hinder the C2 and C5 positions differently, potentially favoring one over the other. This adds extra steps to the synthesis but can be a powerful tool for controlling regiochemistry.

    • Accept and Purify: In many cases, achieving perfect selectivity is not possible. The most practical approach is often to optimize the reaction for overall yield and then develop a robust purification method, typically silica gel column chromatography. Using a shallow solvent gradient is key to separating closely-related isomers.

Starting MaterialMajor Expected ProductMinor Expected Product(s)Key Considerations to Improve Selectivity
N-Ethylpyrrole N-Ethylpyrrole-2-carbaldehydeN/A (Highly selective)Ensure stoichiometry is ~1.0 to avoid diformylation.
2-Ethylpyrrole 2-Ethyl-5-formylpyrrole2-Ethyl-3-formylpyrroleLow temperature (0 °C) favors C5 substitution.
3-Ethylpyrrole 3-Ethyl-2-formylpyrrole3-Ethyl-5-formylpyrroleVery difficult to control. Low temperatures may help. Focus on an efficient purification strategy.

Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of Ethylpyrrole Isomers.

Problem 3: Significant Amount of Diformylated Product Detected
  • Question: My mass spectrometry analysis shows a peak corresponding to the addition of two formyl groups. How can I suppress this diformylation?

  • Answer & Analysis: The pyrrole ring is exceptionally electron-rich. Even after the addition of one deactivating formyl group, the ring can still be reactive enough to undergo a second formylation, especially if excess Vilsmeier reagent is present or the reaction temperature is too high.[15]

  • Recommended Solutions:

    • Strict Stoichiometry Control: This is the most critical parameter. Use no more than 1.0 to 1.1 molar equivalents of both DMF and POCl₃ relative to the ethylpyrrole. Carefully measure your reagents.

    • Inverse Addition: As mentioned for preventing polymerization, adding the pyrrole to the reagent ensures that the formylated product is not exposed to a large excess of the Vilsmeier reagent at any point.

    • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup. Avoid unnecessarily long reaction times, which can allow the slower diformylation to occur.

Section 3: Recommended Protocols & Best Practices

Protocol 3.1: General Procedure for Vilsmeier-Haack Formylation of 2-Ethylpyrrole
  • Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF (1.1 eq). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (1.1 eq) dropwise to the stirred DMF. The addition is exothermic. Maintain the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A white or pale-yellow solid (the Vilsmeier reagent) may precipitate.[4]

  • Substrate Addition: In a separate flask, dissolve 2-ethylpyrrole (1.0 eq) in a minimal amount of anhydrous DCM. Cool the Vilsmeier reagent slurry to -5 °C (ice-salt bath) and add the 2-ethylpyrrole solution dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC (e.g., using 20% Ethyl Acetate/Hexanes) until the starting material spot has disappeared.

  • Quenching & Workup: Pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This hydrolysis step is highly exothermic. Stir the mixture until all the ice has melted and the solution is basic (pH > 8).

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 3.2: N-Tosyl Protection of Ethylpyrrole
  • Deprotonation: Dissolve the C-ethylpyrrole (1.0 eq) in anhydrous THF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-tosyl protected pyrrole, which can be carried forward to the formylation step.

Section 4: Conclusion

Successfully formylating ethylpyrrole hinges on understanding and controlling the delicate balance of its high reactivity. The primary side reactions—acid-catalyzed polymerization, poor regioselectivity, and diformylation—are not random occurrences but predictable outcomes of specific reaction conditions. By implementing strict temperature control, precise stoichiometric ratios, inverse addition techniques, and, when necessary, N-protection strategies, researchers can reliably mitigate these issues. This guide provides the mechanistic understanding and practical protocols to troubleshoot these challenges, leading to higher yields, cleaner reactions, and more efficient progress in your research and development endeavors.

References

  • Babu, B. F., & Balasubramanian, K. (2012). Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. RSC Advances, 2(24), 9164-9173. [Link]

  • El-Hoshoudy, A. N. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Nanosistemi, Nanomateriali, Nanotehnologii, 20(1), 195–205. [Link]

  • Ashenhurst, J. (2023). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. [Link]

  • Rajput, S. S., & Trivedi, A. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]

  • Wikipedia contributors. (2023). Duff reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Gattermann reaction. Wikipedia. [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Test Prep. [Link]

  • Wang, G., et al. (2014). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Polymer International, 63(8), 1438-1445. [Link]

  • Wikipedia contributors. (2024). Pyrrole. Wikipedia. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes Info. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges in the Functionalization of Pyrrole Rings

Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the synthetic complexities of the pyrrole ring...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the synthetic complexities of the pyrrole ring. Pyrrole is a foundational heterocycle in countless natural products, pharmaceuticals, and advanced materials. However, its unique electronic properties present a distinct set of challenges in achieving desired functionalization patterns.

This document moves beyond standard textbook procedures to provide a troubleshooting-focused resource in a practical question-and-answer format. We will delve into the causality behind common experimental failures and offer field-proven strategies to overcome them, ensuring your synthetic campaigns are both efficient and successful.

Section 1: The Primary Challenge: Instability and Uncontrolled Polymerization

The high electron density that makes the pyrrole ring an excellent nucleophile also renders it highly susceptible to degradation, particularly through acid-catalyzed polymerization. This is often the first and most frustrating hurdle researchers encounter.

Frequently Asked Questions & Troubleshooting

Question: I added a Lewis acid to my pyrrole substrate, and the reaction mixture immediately turned dark brown/black and formed an insoluble tar. What happened?

Answer: You have likely witnessed rapid, uncontrolled acid-catalyzed polymerization of your pyrrole.[1] The pyrrole ring is readily protonated under acidic conditions, even by mild Lewis acids or protic acids generated in situ. This protonation disrupts the ring's aromaticity, creating a highly reactive, non-aromatic cation.[2][3] This cation is a potent electrophile that is immediately attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that leads to the formation of polypyrrole, an insoluble, dark-colored material.[4][5][6]

dot

Caption: Troubleshooting workflow for pyrrole polymerization.

Question: How can I effectively prevent this polymerization when my desired reaction requires acidic or electrophilic conditions?

Answer: The most robust strategy is to temporarily reduce the electron density of the pyrrole ring by installing an electron-withdrawing protecting group on the nitrogen atom.[1][5] This modification makes the ring less susceptible to protonation and subsequent electrophilic attack by another pyrrole unit. The choice of protecting group is critical and depends on its stability to your reaction conditions and the ease of its eventual removal.

N-Protecting Group Common Reagents for Installation Stability Common Deprotection Conditions Key Considerations
Tosyl (Ts) Tosyl chloride (TsCl), Base (NaH, Pyridine)Very stable to strong acids, oxidants, and many organometallics.Strong reducing agents (Na/NH₃) or strong base (NaOH in dioxane).[1]Very robust but requires harsh removal conditions that may not be compatible with other functional groups.[7]
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O), DMAPStable to base and nucleophiles. Labile to strong acids.Strong acids (e.g., Trifluoroacetic acid, TFA).[1]Excellent for protecting the ring during base-mediated or cross-coupling reactions. Unsuitable for reactions requiring strong acid.
Benzyloxymethyl (BOM) Benzyl chloromethyl ether, NaHStable to bases and organometallics.Hydrogenolysis (H₂, Pd/C) followed by aqueous base.[7][8]Provides good stability but removal involves multiple steps.
2-(Phenylsulfonyl)ethyl (PSE) 2-Phenylsulfonylethyl chloride, BaseStable to a range of conditions.Reverse Michael reaction using a non-nucleophilic base (e.g., DBU, NaH).[8][9][10]Offers versatile protection with relatively mild removal.
Experimental Protocol: N-Tosyl Protection of Pyrrole

This protocol provides a reliable method for protecting the pyrrole nitrogen, significantly enhancing its stability for subsequent functionalization.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions.

  • Pyrrole Addition: Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Tosylation: Cool the resulting sodium pyrrolide solution back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-tosylpyrrole can be purified by flash column chromatography or recrystallization.[5]

Section 2: Controlling Regioselectivity in Electrophilic Aromatic Substitution

The functionalization of the pyrrole C-H bonds is dominated by electrophilic aromatic substitution (EAS). However, controlling the site of substitution (the C2/α-position vs. the C3/β-position) is a central challenge.

Frequently Asked Questions & Troubleshooting

Question: Why does electrophilic substitution on a simple N-H or N-alkyl pyrrole almost always occur at the C2 (α) position?

Answer: The strong preference for substitution at the C2 position is a direct consequence of the superior thermodynamic stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction mechanism.[11] When the electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. In contrast, attack at the C3 position only allows for delocalization over two carbon atoms, yielding only two significant resonance structures. The more stable C2-intermediate implies a lower activation energy for its formation, making this pathway kinetically favored.[12][13]

dot

Caption: C2 attack is favored due to a more resonance-stabilized intermediate.

Question: My research requires functionalization at the C3 position. How can I override the natural C2 selectivity?

Answer: Achieving C3 functionalization requires a deliberate strategy to either electronically deactivate or sterically block the more reactive C2 and C5 positions.

  • Steric Hindrance: The most common approach is to install a large, sterically demanding protecting group on the nitrogen. Groups like triisopropylsilyl (TIPS) can physically block the C2 and C5 positions, forcing the incoming electrophile to attack the C3 position.[14]

  • Blocking Groups: A "blocking" group, such as a halogen, can be installed at the C2 and C5 positions. These positions can then be subjected to electrophilic substitution at C3. The blocking groups can potentially be removed in a subsequent step.

  • Directed Metalation: By using an N-protecting group that can act as a directing group (e.g., those containing a coordinating heteroatom), it is possible to use a strong base to selectively deprotonate the C3 position, followed by quenching with an electrophile.

Section 3: Navigating N- vs. C-Functionalization via Deprotonation

When pyrrole is deprotonated with a strong base, the resulting pyrrolide anion is ambident, meaning it can react with electrophiles at either the nitrogen or a carbon atom. Controlling this selectivity is crucial.

Frequently Asked Questions & Troubleshooting

Question: I treated my N-H pyrrole with n-BuLi and then methyl iodide, hoping to get C-methylated pyrrole, but I only isolated N-methylpyrrole. How can I favor C-alkylation?

Answer: The outcome of this reaction is highly dependent on the nature of the cation and the solvent, a principle described by Hard and Soft Acid and Base (HSAB) theory.[2][11]

  • For N-Alkylation (Observed Result): With bases like n-BuLi or NaH, you form a lithium or sodium pyrrolide. In solution, these exist as tight ion pairs or aggregates. The cation (Li⁺, Na⁺) is small and "hard" and coordinates strongly to the "hard" nitrogen atom. This leaves the nitrogen as the most nucleophilic site, leading to N-alkylation. This effect is pronounced in less-polar, non-coordinating solvents like THF or hexane.[2][11]

  • To Achieve C-Alkylation: To favor reaction at the "softer" carbon atoms, you need to dissociate the cation from the nitrogen. This can be achieved by:

    • Using a larger, "softer" cation: Swapping lithium for potassium (e.g., by using KHMDS as the base, or by adding t-BuOK after n-BuLi deprotonation) creates a more "ionic" or "naked" pyrrolide anion.[15]

    • Using a highly polar, coordinating solvent: Solvents like HMPA or DMPU can solvate the cation, freeing the pyrrolide anion to react based on its intrinsic charge distribution, which favors C2-alkylation.

Section 4: Modern Methods: Challenges in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. However, their application to pyrrole substrates is not always straightforward.

Frequently Asked Questions & Troubleshooting

Question: My Suzuki-Miyaura coupling reaction on an N-protected 2-bromopyrrole is giving low yields and many side products. What are the common pitfalls?

Answer: While powerful, Suzuki-Miyaura reactions on pyrroles can be problematic. Here are key areas to troubleshoot:

  • Choice of Base: Pyrroles, even when N-protected, can be sensitive to strongly basic conditions. Harsh bases can sometimes cleave protecting groups (like Boc) or promote side reactions.[16] It is often beneficial to screen milder bases like K₂CO₃, K₃PO₄, or organic bases.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Catalysts like Pd(dppf)Cl₂ are often effective for heteroaromatic substrates because the dppf ligand is electron-rich and has a large bite angle, which can promote the desired reductive elimination step.[17]

  • Borylation of the Pyrrole: In some cases, instead of using a halopyrrole, it is more effective to perform the reaction in the reverse direction: borylate the pyrrole ring (via Ir-catalyzed C-H borylation) and couple it with an aryl halide.[18]

  • One-Pot Procedures: Advanced methods now allow for a one-pot, sequential titanium-catalyzed [2+2+1] pyrrole synthesis followed by a palladium-catalyzed Suzuki coupling, which can be highly efficient for creating complex, polysubstituted pyrroles.[19]

Section 5: The Final Hurdle: Purification

The inherent instability of many functionalized pyrroles can make purification, especially via standard silica gel chromatography, a challenge.

Frequently Asked Questions & Troubleshooting

Question: I've successfully synthesized my target pyrrole derivative, but it decomposes into a brown streak on my silica gel column. What is causing this, and what are my alternatives?

Answer: Standard silica gel is inherently acidic, which can catalyze the polymerization or degradation of sensitive, electron-rich pyrrole derivatives.[20] The prolonged contact time and large surface area during chromatography exacerbate this problem.

Troubleshooting & Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. This can be done by preparing a slurry of the silica gel in the desired eluent containing 1-2% of a base like triethylamine or ammonia. The slurry is then packed into the column as usual. This "deactivated" silica is much gentler on sensitive compounds.[20]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Minimize Contact Time: Use flash chromatography with higher pressure to push the compound through the column as quickly as possible. Avoid letting the compound sit on the column for extended periods.

  • Alternative Purification Methods: If chromatography is consistently failing, consider other methods such as:

    • Recrystallization: If your compound is a solid.

    • Distillation: For volatile and thermally stable liquid pyrroles.[21][22]

    • Preparative TLC: For small-scale purifications, this can be faster than column chromatography.

References
  • Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702.
  • Yadav, J. S., & Reddy, B. V. S. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1135-1162.
  • Guo, J., Yan, M., Xiao, L., Li, J., Qu, Z. W., Grimme, S., & Stephan, D. W. (2025). C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates.
  • Muchowski, J. M., & Greenhouse, R. (2011). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
  • Chemistry Stack Exchange. (2020).
  • Yoshikai, N., & Wei, Y. (2013). Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization. Asian Journal of Organic Chemistry, 2(6), 466-478.
  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep.
  • Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
  • Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Science Publishing.
  • Wikipedia. (n.d.). Pyrrole.
  • Yadav, J. S., & Reddy, B. V. S. (2021).
  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
  • Johnson, J. S., & Odom, A. L. (2020). Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions. Chemical Science, 11(35), 9477-9482.
  • BenchChem. (2025). A Technical Guide to the Reactivity of Fully Substituted Pyrrole Rings.
  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4496-4508.
  • Sharma, S., & De, A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539.
  • BenchChem. (2025).
  • EduRev. (2026). Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF.
  • BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions.
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • Ratcliffe, N. M., & Hawkins, S. J. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
  • Tarasova, O. A., et al. (2022). Selectively Metalated N-Isopropenyl-1H-pyrroles. Chemistry of Heterocyclic Compounds, 58(1), 1-3.
  • BenchChem. (2025).
  • Scribd. (n.d.). Acidic and Basic Character of Pyrrole.
  • BenchChem. (2025).
  • ECHEMI. (n.d.). Regioselectivity in electrophilic substitution of pyrrole.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Paal-Knorr Pyrrole Synthesis Optimization

Welcome to the Technical Support Center for the Paal-Knorr pyrrole synthesis. This guide is designed for synthetic chemists and drug development professionals seeking to optimize reaction conditions, troubleshoot low yie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Paal-Knorr pyrrole synthesis. This guide is designed for synthetic chemists and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields, and implement modern, green chemistry protocols.

Section 1: Mechanistic Overview & Causality

The classical Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine to construct the pyrrole core[1]. The reaction initiates via a nucleophilic attack to form a hemiaminal intermediate, followed by intramolecular cyclization to a 2,5-dihydroxytetrahydropyrrole, and concludes with a double dehydration to yield the aromatic pyrrole[2].

Understanding this pathway is critical: the rate-limiting steps and competing side reactions (such as furan formation) are directly governed by the pH of the system, the steric bulk of the substrates, and the chosen solvent[3][4].

Mechanism A 1,4-Dicarbonyl + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Attack F Furan Byproduct (Acid-Catalyzed Side Reaction) A->F No Amine / pH < 3 C Cyclization (2,5-Dihydroxytetrahydropyrrole) B->C Intramolecular Attack D Double Dehydration (- 2 H2O) C->D Acid Catalysis E Substituted Pyrrole (Target Product) D->E Aromatization

Paal-Knorr Pyrrole Synthesis Mechanism and Furan Side Pathway.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction suffers from low conversion and poor yields. What are the primary causes and solutions? A1: Low conversion is typically caused by poorly reactive starting materials (e.g., anilines with strong electron-withdrawing groups) or severe steric hindrance[3].

  • Causality: Sterically bulky 1,4-diketones physically impede the initial nucleophilic attack of the amine, stalling the reaction at the starting materials.

  • Solution: Systematically increase the reaction temperature or switch to microwave irradiation, which provides rapid, uniform heating that significantly reduces reaction times and forces hindered substrates to react[3]. Additionally, replace bulky Brønsted acids with highly active, small-radius Lewis acid catalysts like Sc(OTf)₃ (1 mol%)[5] or Cerium (IV) ammonium nitrate (CAN)[6].

Q2: I am observing a significant amount of furan byproduct. How can I suppress this? A2: Furan formation is the most common competing side reaction in this synthesis[4].

  • Causality: If the reaction environment is too acidic (pH < 3) or if the primary amine is a poor nucleophile, the 1,4-dicarbonyl compound will undergo an acid-catalyzed intramolecular cyclization and dehydration without incorporating the amine[4][7].

  • Solution: Buffer the acidity. Switch from strong mineral acids to weaker organic acids like glacial acetic acid, or run the reaction under completely neutral conditions using Deep Eutectic Solvents (DES) such as choline chloride/urea[7]. Using a kinetic excess of the primary amine (1.2–1.5 equivalents) also heavily favors the pyrrole pathway over furan formation[4].

Q3: My crude product is a dark, tarry material. How do I prevent this degradation? A3: A dark, tarry crude extract indicates rampant polymerization of the starting materials or the electron-rich pyrrole product[3][4].

  • Causality: Pyrroles are inherently sensitive to highly acidic conditions and prolonged thermal stress, which trigger oligomerization and ring-opening degradation.

  • Solution: Lower the reaction temperature and drastically shorten the reaction time[4]. Transitioning to a solvent-free microwave protocol or utilizing a recoverable biocatalyst like Humin-SO₃H in water at 80 °C allows for high-yield conversion before polymerization can occur[8].

Troubleshooting Start Issue: Low Yield or Impure Product Check1 Are starting materials sterically hindered? Start->Check1 Action1 Use Microwave Heating & Sc(OTf)3 Check1->Action1 Yes Check2 Is Furan byproduct present? Check1->Check2 No Action2 Increase Amine Equivalents & Raise pH (>3) Check2->Action2 Yes Check3 Is the crude mixture dark/tarry? Check2->Check3 No Action3 Lower Temp & Use Milder Acid (e.g., AcOH) Check3->Action3 Yes

Logical Troubleshooting Workflow for Paal-Knorr Pyrrole Synthesis.

Section 3: Optimization Data & Catalyst Selection

To facilitate rapid condition screening, the following table summarizes the performance of modern catalytic systems compared to traditional methods.

Catalyst SystemSolventTemperature / ConditionsReaction TimeTypical YieldRef.
Acetic Acid (Traditional)EthanolReflux2–12 h60–80%[3]
CAN (5 mol%) MethanolAmbient10–20 min96%[6]
Sc(OTf)₃ (1 mol%) Solvent-freeAmbient1–2 h89–98%[5]
Salicylic Acid Solvent-freeMicrowave (420 W)< 10 min> 90%
Choline chloride/urea None (DES)80 °C2–12 h85–95%[7]
Humin-SO₃H Water80 °C2–4 h85–92%[8]

Section 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Optimized for Hindered Substrates)

This self-validating protocol eliminates solvent waste and uses thermal shock to overcome high activation barriers associated with bulky amines.

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.2 mmol).

  • Catalyst Addition: Add crystalline salicylic acid (10 mol%) or Sc(OTf)₃ (1 mol%) directly to the neat mixture[5].

  • Reaction: Seal the vial and subject it to microwave irradiation (e.g., 420 W, max temp 80 °C) for 5–10 minutes.

    • Self-Validation Check: The mixture should transition from a heterogeneous suspension to a homogeneous melt/liquid as the reaction proceeds, indicating complete consumption of the solid starting materials.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize and remove the acid catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-plug silica gel chromatography.

Protocol B: Green Synthesis using CAN in Methanol (Optimized for Sensitive Functionalities)

Cerium (IV) ammonium nitrate (CAN) is an exceptional single-electron oxidant and Lewis acid that drives the reaction to completion at room temperature, preventing the degradation of sensitive functional groups[6].

  • Preparation: Dissolve the 1,4-diketone (1.0 mmol) and primary amine (1.05 mmol) in 5 mL of methanol[6].

  • Catalysis: Add CAN (5 mol%, 0.05 mmol) to the stirring solution[6].

  • Reaction: Stir at ambient temperature for 15–20 minutes.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc); the rapid disappearance of the UV-active dicarbonyl spot and the appearance of a highly fluorescent pyrrole spot under 254 nm UV light confirms CAN's high catalytic turnover.

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between water (10 mL) and dichloromethane (10 mL). Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over MgSO₄, and evaporate to yield the highly pure substituted pyrrole.

Section 5: References

  • Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at:

  • Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation - PMC. Available at:

  • Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis - Benchchem. Available at:

  • Troubleshooting common issues in Paal-Knorr pyrrole synthesis - Benchchem. Available at:

  • Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction - Arabian Journal of Chemistry. Available at:

  • An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions - ResearchGate. Available at:

  • Microwave-assisted synthesis of nitrogen heterocycles - chim.it. Available at:

  • Humin-sulfuric acid as a novel recoverable biocatalyst for pyrrole synthesis in water - PMC. Available at:

  • Organic synthesis in deep eutectic solvents: Paal-Knorr reactions - ResearchGate. Available at:

Sources

Optimization

Pyrrole-2-Carbaldehyde (Py-2-C) Technical Support Center: Acidic Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Pyrrole-2-carbaldehydes (Py-2-C) . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with pyrrole derivatives in complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole-2-carbaldehydes (Py-2-C) . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with pyrrole derivatives in complex synthetic workflows (e.g., porphyrin synthesis, Knoevenagel condensations, and kinase inhibitor development).

Below, you will find mechanistic explanations, troubleshooting FAQs, validated protocols, and structural workflows to optimize your handling of Py-2-C under acidic conditions.

Core Principles: Causality of Acid Sensitivity

Pyrrole is inherently electron-rich and highly susceptible to electrophilic attack. Under acidic conditions, unsubstituted pyrrole undergoes rapid protonation at the C2 or C3 position, generating a highly reactive electrophilic iminium species that attacks adjacent pyrrole rings, initiating a runaway polymerization cascade (often resulting in "black tar")[1].

The Py-2-C Advantage and Its Limits: The addition of a formyl group (-CHO) at the C2 position introduces a strong electron-withdrawing effect. This pulls electron density away from the pyrrole ring, significantly reducing its nucleophilicity and stabilizing it against acid-catalyzed polymerization compared to unsubstituted pyrroles.

However, Py-2-C is not immune to acid degradation . Under strongly acidic conditions (e.g., concentrated mineral acids, strong Lewis acids) or elevated temperatures, the carbonyl oxygen of the formyl group becomes protonated. This dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the C3, C4, or C5 position of another Py-2-C molecule. This leads to unwanted self-condensation (forming dipyrromethanes) or deformylation followed by rapid polymerization[2].

Pathway Py Pyrrole-2-carbaldehyde Acid Acidic Conditions (H+ or Lewis Acid) Py->Acid Mild Mild Acid / Base Catalysis (e.g., Piperidine/EtOH, Oxalic Acid) Acid->Mild Controlled Strong Strong Acid / High Heat (e.g., POCl3, Conc. HCl, >80°C) Acid->Strong Excess/Harsh Knoevenagel Desired Condensation (e.g., Knoevenagel Adduct) Mild->Knoevenagel Target Nucleophile Polymer Degradation / Polymerization (Dipyrromethanes / Tars) Strong->Polymer Self-Condensation

Figure 1: Mechanistic divergence of Pyrrole-2-carbaldehyde reactivity based on acidic severity.

Troubleshooting Guides & FAQs

Q1: My acid-catalyzed condensation (e.g., Vilsmeier-type or alkylation) turned into an intractable black tar. What went wrong?

Causality: You likely exceeded the thermal threshold for Py-2-C in the presence of a strong Lewis or Brønsted acid. While the C2-formyl group provides baseline stability, elevated temperatures (typically >60°C) in the presence of acids like POCl₃, AlCl₃, or concentrated HCl trigger excessive self-condensation[2]. Solution:

  • Temperature Control: Maintain the reaction strictly between -5°C and 30°C during the addition of the acid catalyst[2].

  • Dilution: Run the reaction at a lower molarity to statistically favor the desired intermolecular reaction over Py-2-C self-condensation.

Q2: I am synthesizing Py-2-C via a Maillard-type condensation of carbohydrates, but my yields are <5%. How can I prevent in situ degradation?

Causality: Traditional Maillard syntheses of Py-2-C utilize harsh acids (like acetic acid at high heat) which degrade the Py-2-C product as soon as it forms, leading to low isolated yields[3]. Solution: Switch to a mild organic acid system. Recent advancements demonstrate that using oxalic acid in DMSO at 90°C provides optimal acidity to drive the dehydration/condensation without triggering the subsequent polymerization of the newly formed Py-2-C skeleton[4].

Q3: My stored Py-2-C changed from pale yellow crystals to a dark brown solid. Is it still usable, and how should I purify it?

Causality: Py-2-C is sensitive to auto-oxidation and trace ambient acids over time. Moisture in the air can also lead to slow degradation[5]. Solution: Do not use dark brown Py-2-C directly, as the polymeric impurities will poison sensitive catalysts (e.g., in cross-coupling) or skew reaction stoichiometry.

  • Purification: Pass the material through a short plug of triethylamine-neutralized silica gel using Hexanes/Ethyl Acetate. Unmodified silica gel is slightly acidic and can induce dimerization of pyrroles during column chromatography.

  • Storage: Store the purified, off-white crystals in a tightly sealed, light-protected container at 2–8°C under an inert atmosphere (Argon or Nitrogen)[5].

Workflow Start Issue: Low Yield or Black Tar in Py-2-C Reaction CheckAcid Is strong acid (pH < 2) or high heat (>60°C) used? Start->CheckAcid YesAcid Switch to mild organic acids (e.g., Oxalic acid, Piperidine) or lower temperature (-5°C to 30°C) CheckAcid->YesAcid Yes NoAcid Check Reagent Purity (Oxidation during storage?) CheckAcid->NoAcid No Success Proceed to Reaction (Self-Validating Yield) YesAcid->Success Purify Purify via neutralized silica & store at 2-8°C under Argon NoAcid->Purify Purify->Success

Figure 2: Diagnostic workflow for troubleshooting Py-2-C degradation in synthetic applications.

Quantitative Data: Stability & Reaction Metrics

To aid in experimental design, the following table summarizes the stability profiles and optimal conditions for Py-2-C handling based on empirical data[2][4][5][6].

Condition / ParameterMetric / ReagentImpact on Py-2-C StabilityRecommended Action
Storage Temperature 2–8°C (Refrigerated)High stability (Shelf life ~2 years)Store under Argon, protect from light.
Aqueous Buffer (pH 6.0) 100 mM KPi, 30°CModerate degradation over 18hPrepare fresh stocks immediately before biocatalytic/aqueous use.
Strong Lewis Acids AlCl₃, POCl₃High risk of self-condensationRestrict temperature to <30°C; limit reaction time.
Mild Acid Catalysis Oxalic Acid (in DMSO)Stable product formationIdeal for Maillard-type Py-2-C synthesis at 90°C.
Base/Amine Catalysis Piperidine (in EtOH)Highly stablePreferred for Knoevenagel condensations (reflux 6-8h).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the intermediate visual cues (e.g., color changes, precipitation) do not match the descriptions, the protocol has failed, likely due to reagent degradation or thermal overshoot.

Protocol A: Mild Knoevenagel Condensation (Avoiding Acid Degradation)

This protocol utilizes a mild amine base (piperidine) rather than an acid to drive the condensation, completely bypassing the risk of acid-catalyzed pyrrole polymerization[7].

  • Preparation: In an oven-dried round-bottom flask, suspend 1.0 mmol of the target Py-2-C (e.g., 3,4-diethyl-1H-pyrrole-2-carbaldehyde) and 1.0 mmol of the active methylene compound (e.g., barbituric acid) in 15 mL of anhydrous ethanol.

  • Catalysis: Add 0.1 mmol (10 mol%) of piperidine. Self-Validation Check: The solution should remain clear or slightly turbid, without immediate darkening.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with continuous magnetic stirring for 6–8 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). The disappearance of the Py-2-C spot (UV active) indicates completion.

  • Isolation: Cool the reaction to room temperature. The product will precipitate as a solid. Filter, wash with ice-cold ethanol, and dry under vacuum.

Protocol B: Lewis Acid-Catalyzed Alkylation of Py-2-C

When acid is unavoidable, strict thermal control is the only way to prevent self-condensation[2].

  • Setup: Dissolve 1.0 mmol of Py-2-C and 1.1 mmol of the alkylating agent in a non-coordinating anhydrous solvent (e.g., dichloromethane) under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice/brine bath and allow the internal temperature to equilibrate to between -5°C and 0°C.

  • Acid Addition: Slowly add the Lewis acid catalyst (e.g., a boron or aluminum compound) dropwise over 15 minutes. Self-Validation Check: A rapid spike in temperature or an immediate shift to a black/opaque color indicates the addition is too fast, triggering polymerization.

  • Propagation: Maintain the temperature below 30°C for the duration of the reaction (typically 1 to 10 hours depending on the electrophile).

  • Quenching: Quench the reaction strictly at 0°C with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid before allowing the mixture to warm to room temperature.

References

  • United States Patent US6441194B1. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • ResearchGate. One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Pyrrole Synthesis Products

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require robust, scalable solutions for isolating high-purity pyrroles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require robust, scalable solutions for isolating high-purity pyrroles.

Pyrrole and its derivatives are fundamental pharmacophores, but the electron-rich nature of the pyrrole ring makes it notoriously susceptible to oxidative degradation and acid-catalyzed polymerization (1)[1]. Whether you are utilizing the Paal-Knorr, Knorr, or Hantzsch synthesis routes, this guide provides field-proven, self-validating methodologies to isolate your target compound while mitigating product loss.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude pyrrole product turned from a pale yellow liquid to a dark green/black tar. What happened, and how do I recover the product? A1: The darkening is caused by the autoxidation and subsequent polymerization of the pyrrole ring upon exposure to light and air (2)[2]. Pyrroles are highly sensitive to oxygen, which initiates radical polymerization leading to non-volatile, resinous oligomers (3)[3].

  • Resolution: To recover the volatile pyrrole from the non-volatile polymeric tar, perform a steam distillation[3]. The pure pyrrole will co-distill with water, leaving the dark polymers behind. To prevent future degradation, always store purified pyrroles under an inert atmosphere (nitrogen or argon) in amber vials at sub-zero temperatures.

Q2: I synthesized a pyrrole via the Paal-Knorr condensation, but my product is contaminated with unreacted primary amines and pyrrolidine. How can I remove these basic impurities? A2: Unreacted amines and pyrrolidine byproducts are common in Paal-Knorr syntheses (4)[4]. While acid washing is a standard organic workup for removing amines, it is highly risky for pyrroles. Strong acids (pH < 3) protonate the pyrrole ring, triggering rapid electrophilic aromatic substitution with unreacted pyrrole molecules, resulting in polypyrrole—a black, insoluble solid (5)[5].

  • Resolution: Instead of a harsh aqueous acid wash, treat the crude mixture with a carefully controlled amount of a weak acid (e.g., 10-30% sulfuric acid or formic acid) just sufficient to neutralize the basic impurities without over-acidifying the bulk solution[4]. Alternatively, convert the pyrrole into a potassium salt using solid KOH, which leaves the basic impurities in the organic phase, followed by hydrolysis and fractional distillation[4].

Q3: Can I purify my pyrrole derivative using standard silica gel column chromatography? A3: Proceed with extreme caution. Standard silica gel is slightly acidic. When electron-rich pyrroles are loaded onto a standard silica column, the inherent acidity can catalyze on-column polymerization, leading to drastically reduced yields and dark bands that never elute[5].

  • Resolution: Deactivate the silica gel by pre-treating it with 1-2% triethylamine (TEA) in your eluent system, or use basic alumina as the stationary phase instead.

II. Mechanistic Pathways & Data Presentation

Understanding why pyrroles degrade is critical to selecting the right purification strategy. The diagram below illustrates the causality behind acid-catalyzed polymerization.

G A Pyrrole Monomer (Electron-Rich) B Protonation (H+) (Acidic Conditions) A->B pH < 3 C Electrophilic Attack (on unreacted pyrrole) B->C Reactive Intermediate D Polypyrrole / Tarry Impurity (Insoluble Black Solid) C->D Chain Propagation

Mechanism of acid-catalyzed pyrrole polymerization leading to tarry impurities.

Table: Common Impurities in Pyrrole Synthesis and Targeted Removal Strategies
Impurity TypeSource / CausePhysical CharacteristicsRecommended Removal Method
Polymeric Pyrroles Air oxidation, acid exposure (3)[3]Dark green/black tar or solidSteam distillation or fractional distillation under vacuum[3].
Unreacted Amines Excess reagents in Paal-Knorr (4)[4]Liquid, basic pHControlled weak acid wash or fractional distillation[4].
Water Condensation byproduct (4)[4]Immiscible droplets / azeotropeAzeotropic distillation (e.g., with toluene) or drying over solid KOH[4].
Furan Derivatives Over-acidic Paal-Knorr conditions (6)[6]Volatile liquidCareful fractional distillation or column chromatography (deactivated silica)[6].

III. Experimental Purification Protocols

Purification Crude Crude Pyrrole Mixture (Contains Polymers & Amines) State Physical State? Crude->State Solid Solid Product State->Solid Solid Liquid Liquid Product State->Liquid Liquid Recryst Recrystallization (Avoid acidic solvents) Solid->Recryst Steam Steam Distillation (Removes polymers) Liquid->Steam Highly dark/tarry FracDist Vacuum Fractional Distillation (Over solid KOH) Liquid->FracDist Lightly contaminated Pure Pure Pyrrole (Store under N2, dark) Recryst->Pure Steam->FracDist For ultimate purity FracDist->Pure

Decision matrix for selecting the optimal pyrrole purification methodology.

Protocol 1: Removal of Polymeric Impurities via Steam Distillation
  • Causality Check: Steam distillation exploits the volatility of monomeric pyrroles compared to the non-volatile nature of oxidized polypyrrole resins[3]. This avoids thermal stress that could cause further decomposition.

  • Self-Validating System: The process is visually confirmed when the distillate transitions from a cloudy emulsion of product to a clear, single-phase liquid.

Step-by-Step Methodology:

  • Setup: Transfer the dark, crude pyrrole mixture to a 2-neck round-bottom flask equipped with a steam inlet and a distillation condenser.

  • Distillation: Introduce steam into the flask. Collect the distillate (a mixture of water and pure pyrrole) until the distillate runs clear and no further oily droplets are observed in the receiving flask[3].

  • Extraction: Extract the aqueous distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying: Dry the organic layer over anhydrous solid potassium hydroxide (KOH). KOH is preferred over MgSO4 or CaCl2 as it simultaneously removes trace acidic impurities and water without risking acid-catalyzed degradation[4].

  • Concentration: Remove the solvent under reduced pressure to yield the purified pyrrole. Store immediately under nitrogen.

Protocol 2: High-Purity Fractional Distillation of Liquid Pyrroles
  • Causality Check: For volatile liquid pyrroles, fractional distillation under reduced pressure prevents thermal decomposition while effectively separating low-boiling unreacted amines and high-boiling oligomers (7)[7].

  • Self-Validating System: Purity is confirmed by a stable vapor temperature reading at the target vacuum pressure and the collection of a colorless to pale-yellow liquid[7].

Step-by-Step Methodology:

  • Apparatus: Assemble a fractional distillation setup using a high-efficiency column (e.g., a Vigreux or Oldershaw column)[4]. Ensure the entire system is flushed with nitrogen to prevent oxidative darkening during heating.

  • Base Addition: Add a small amount of solid KOH to the distillation flask containing the crude pyrrole. This neutralizes any residual acidic impurities that could trigger polymerization upon heating[7].

  • Vacuum Application: Apply a controlled vacuum to lower the boiling point of the pyrrole derivative (e.g., target < 100°C if possible) (8)[8].

  • Fraction Collection:

    • Forerun: Collect the initial low-boiling fraction, which typically contains water azeotropes and unreacted amines[4].

    • Main Fraction: Collect the pure pyrrole at its specific boiling point. The liquid should be colorless to pale yellow[7].

    • Residue: Leave the dark, high-boiling polymeric residue in the distillation flask.

IV. References

  • Benchchem. "Technical Support Center: Purification of Crude Pyrrole Synthesis Products." Available at: 4

  • Benchchem. "Technical Support Center: Purification of Crude 2,3,4,5-Tetramethyl-1H-Pyrrole." Available at: 3

  • Benchchem. "Technical Support Center: Paal-Knorr Pyrrole Synthesis." Available at: 6

  • Organic Syntheses. "Pyrrole." Available at: 7

  • Benchchem. "Preventing polymerization of pyrrole compounds under acidic conditions." Available at:5

  • Wikipedia. "Pyrrole." Available at: 2

  • Organic Syntheses. "1 H-Pyrrole-3-methanol, 1-methyl-α-propyl." Available at:8

  • Journal of Materials Chemistry (RSC Publishing). "A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole." Available at: 1

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Substituted Pyrroles

Welcome to the Technical Support Center. Substituted pyrroles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like atorvastatin and various porphyrin derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Substituted pyrroles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like atorvastatin and various porphyrin derivatives. However, transitioning pyrrole synthesis from a milligram-scale discovery bench to a multigram or kilogram pilot plant introduces severe thermodynamic, kinetic, and safety challenges.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven troubleshooting strategies, focusing on reaction engineering, continuous flow methodologies, and self-validating protocols to ensure safe and high-yielding scale-ups.

Scale-Up Decision Matrix

G Start Target Substituted Pyrrole Route Select Synthetic Route (Paal-Knorr vs. Clauson-Kaas) Start->Route Kinetics Exotherm & Kinetics Profiling (DSC / ARC) Route->Kinetics Reactor Reactor Selection Kinetics->Reactor Batch Batch Reactor (Jacketed, Slow Addition) Reactor->Batch Low Exotherm / Solids Flow Continuous Flow Microreactor (High Heat Transfer) Reactor->Flow High Exotherm / Homogeneous OptBatch Temp Control & Crystallization Batch->OptBatch OptFlow Residence Time & Stoichiometry Optimization Flow->OptFlow Scale Numbering-up (Parallelization) or Volume Increase OptBatch->Scale OptFlow->Scale Product Isolated Pyrrole Product Scale->Product

Decision tree for scaling up substituted pyrrole synthesis based on thermodynamic profiles.

Section 1: Reaction Engineering & Exotherm Control

Q: We are scaling up a Paal-Knorr synthesis, but we are observing severe thermal runaways, localized hot spots, and the formation of black tar. How can we control this?

A: The Paal-Knorr cyclocondensation of 1,4-diketones with amines is notoriously exothermic [1]. To understand the causality of the failure, we must look at the mechanism: the reaction involves a rapid pre-equilibrium addition of the amine to the diketone, followed by a rate-determining cyclization step, and finally, two rapid, highly exothermic dehydration steps.

In a traditional batch reactor at high concentrations, the heat generated by these consecutive steps exceeds the cooling capacity of the vessel's jacket. This leads to localized hot spots, which not only boil the solvent but also cause the electron-rich pyrrole product to undergo thermal degradation and oxidative polymerization (tar formation).

The Solution: Transition from batch to a continuous flow microreactor [1]. Microreactors possess an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. This maintains strictly isothermal conditions even at molar concentrations, preventing thermal runaway and preserving the integrity of the pyrrole ring.

Q: Our Clauson-Kaas scale-up is yielding dark, polymerized mixtures instead of the desired N-substituted pyrrole. We are using standard acidic conditions (e.g., acetic acid/reflux). What is going wrong?

A: Pyrroles are highly electron-rich heterocycles and are exquisitely sensitive to strong acids, which catalyze their oligomerization into "pyrrole red" polymers. Traditional Clauson-Kaas conditions (refluxing 2,5-dimethoxytetrahydrofuran with an amine in strong acid) degrade the product almost as fast as it forms during extended scale-up heating cycles.

The Solution: Employ a modified, two-step mild Clauson-Kaas protocol [3].

  • Mild Hydrolysis: First, hydrolyze the 2,5-dimethoxytetrahydrofuran in water at mild temperatures to generate the active intermediate, 2,5-dihydroxytetrahydrofuran.

  • Buffered Condensation: React this intermediate with your primary amine in a buffered aqueous system (e.g., acetate buffer, pH ~4.5) at room temperature.

By separating the harsh deprotection step from the pyrrole-forming step, the product never encounters the highly acidic conditions that drive polymerization.

Section 2: Continuous Flow Implementation

Q: We want to use continuous flow for a Hantzsch pyrrole synthesis, but our intermediates precipitate at room temperature, causing reactor fouling and pressure spikes. What is the workaround?

A: Clogging is the primary failure mode in flow chemistry. It occurs when local concentration gradients exceed the solubility limit, or when reaction byproducts (like water or salts) alter the solvent's solvating power.

The Solution:

  • Solvent Optimization: Switch to a solvent system that maintains solubility for both the starting materials and the final product across the entire temperature gradient of the reactor. Methanol or ethanol are often ideal for pyrroles [1].

  • In-Situ Hydrolysis: If utilizing tert-butyl esters in a Hantzsch-type synthesis, utilize the HBr generated as a byproduct to hydrolyze the esters in situ within the flow stream. This prevents the buildup of insoluble intermediates and allows for the direct isolation of pyrrole-3-carboxylic acids in a single uninterrupted sequence [2].

  • In-line Quenching: Direct the reactor effluent immediately into a larger batch vessel containing an anti-solvent (like cold water) equipped with an overhead stirrer. This turns a continuous homogeneous stream into a controlled batch crystallization, preventing precipitation inside the microchannels.

Section 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: Continuous Flow Paal-Knorr Synthesis

This protocol is designed for the outscaling of pyrrole synthesis using parallel microreactors, ensuring high throughput (e.g., >50 g/hour ) while maintaining absolute safety [1]. This is a self-validating system : it uses an internal standard to continuously verify reaction completion, preventing the scale-up of failed reactions.

Phase 1: Feed Preparation & Validation Setup

  • Prepare Stock Solution A: Dissolve the 1,4-diketone (e.g., 2,5-hexanedione) in methanol. Add exactly 5.0 mol% of 2-bromotoluene as an internal standard.

    • Causality & Validation: The internal standard is inert. Its constant concentration allows for real-time, absolute quantification of the diketone conversion via GC-FID, independent of solvent evaporation or volume changes.

  • Prepare Stock Solution B: Dissolve the primary amine (e.g., ethanolamine) in methanol.

Phase 2: Micro-Scale Optimization (The "Go/No-Go" Gate)

  • Prime a small-volume glass microreactor (e.g., 7 µL internal volume) with pure methanol.

  • Pump Solutions A and B at varying flow rates to screen residence times (e.g., 1 to 5 minutes) at the target temperature.

  • Self-Validation Step: Route the effluent to an at-line GC-FID. Do not proceed to Phase 3 until the GC trace shows >99% consumption of the diketone relative to the 2-bromotoluene standard.

Phase 3: Numbering-Up (Production Scale)

  • Once the optimal residence time is validated, transfer the parameters to a parallel multilayered reactor module (e.g., four microreactors in parallel, total volume 9.6 mL).

  • Self-Validation Step: Monitor the thermal profile of the parallel reactors using IR thermography. A uniform temperature distribution across all four reactors validates that the fluid flow is equally distributed and no micro-channel is blocked.

  • Collect the continuous effluent into a chilled crystallization vessel containing stirred ice water to precipitate the substituted pyrrole as high-purity crystals.

Section 4: Quantitative Data Presentation

The following table summarizes the critical engineering parameters when transitioning a pyrrole synthesis from traditional batch to continuous flow microreactors.

ParameterTraditional Batch ReactorContinuous Flow MicroreactorImpact on Pyrrole Scale-Up
Surface-to-Volume Ratio ~4 m²/m³~10,000 m²/m³Prevents thermal runaway; eliminates tar formation.
Heat Transfer Coefficient Low (Jacket cooling limited)Extremely HighAllows reactions to be run at higher concentrations safely.
Mixing Regime Macro-mixing (Stirrer dependent)Diffusion-controlled micro-mixingEnsures exact stoichiometry; reduces side-reactions.
Scale-Up Methodology Volume expansion (Requires re-optimization)Numbering-up (Parallelization)Zero re-optimization required; linear scale-up [1].
Typical Yield (Paal-Knorr) 60% - 80% (Variable)>95% (Highly reproducible)Drastically reduces downstream chromatography needs.

References

  • Nieuwland, P. J., Segers, R., Koch, K., van Hest, J. C. M., & Rutjes, F. P. J. T. "Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale." Organic Process Research & Development, 2011.[Link]

  • Hooper, A. M., et al. "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters." Organic Letters, 2010.[Link]

  • Organic Chemistry Portal. "Synthesis of Pyrroles." Organic-Chemistry.org, 2024.[Link]

Troubleshooting

Catalyst Selection for Pyrrole Functionalization: A Technical Support Guide

Welcome to the Technical Support Center for Catalyst Selection in Pyrrole Functionalization. This guide is crafted for researchers, chemists, and drug development professionals who are navigating the nuanced landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalyst Selection in Pyrrole Functionalization. This guide is crafted for researchers, chemists, and drug development professionals who are navigating the nuanced landscape of modifying the pyrrole scaffold. The inherent reactivity of the pyrrole ring presents both an opportunity and a significant challenge, particularly in controlling the site of functionalization (regioselectivity).

This document moves beyond simple protocol lists. It is designed as a dynamic troubleshooting resource in a question-and-answer format to address the specific, practical issues encountered in the laboratory. We will explore the causality behind catalyst and condition selection, empowering you to make informed decisions for your synthetic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding catalyst strategy for pyrrole functionalization.

Q1: What is the primary challenge in the selective functionalization of pyrroles?

The primary challenge is controlling regioselectivity. Pyrrole is an electron-rich aromatic heterocycle with five potential sites for substitution. The electronic properties of the ring inherently favor electrophilic attack or metalation at the C2 (α) position, as the resulting cationic intermediate is better stabilized by resonance compared to attack at the C3 (β) position.[1] Overcoming this natural preference to achieve C3 functionalization, or to selectively functionalize only one of the two equivalent C2/C5 positions, is a central theme in pyrrole chemistry.[1][2]

Q2: Which transition metals are most commonly used for pyrrole C-H functionalization, and what are their general roles?

Palladium (Pd) and Rhodium (Rh) are the workhorses for pyrrole C-H functionalization.

  • Palladium (Pd): Palladium catalysts are extensively used for cross-coupling reactions, such as arylation, alkylation, and olefination.[3] They often operate via a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle and typically favor functionalization at the electron-rich C2 position.[3][4]

  • Rhodium (Rh): Rhodium catalysts, particularly in the +3 oxidation state, are powerful tools for directed C-H activation.[5] They are often employed with directing groups to achieve otherwise difficult transformations, such as C3-selective arylations.[5] Dirhodium(II) catalysts are also effective for carbene or nitrene transfer reactions.[6][7][8]

  • Others (Cu, Ru, Co, Ni): Copper is frequently used for N-arylation reactions.[9][10] Ruthenium has been used for directed C3-acylation,[11] while recent advances have shown cobalt and nickel complexes to be promising, earth-abundant alternatives for C-H arylation.[12][13][14]

Q3: How does the N-substituent on the pyrrole ring influence catalyst selection and reactivity?

The N-substituent is arguably the most critical handle for controlling reactivity and selectivity. Its role is multifaceted:

  • Steric Hindrance: A bulky N-substituent (e.g., triisopropylsilyl, TIPS) can sterically block the C2 and C5 positions, forcing functionalization to occur at the C3 position.[1]

  • Electronic Effects: Electron-withdrawing groups (EWGs) like tosyl (Ts) or benzoyl (Bz) decrease the electron density of the pyrrole ring, which can temper its high reactivity, prevent polymerization under acidic conditions, and influence regioselectivity.[1]

  • Directing Group: The substituent can act as a directing group, coordinating to the metal catalyst and delivering it to a specific C-H bond. For instance, a pyridyl or amide group attached to the nitrogen can direct functionalization to the C3 position.[15]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Regioselectivity - Mixture of C2 and C3 Products

"My C-H arylation is giving me a mixture of C2 and C3 isomers. How can I favor one over the other?"

This is the most common challenge. The strategy depends entirely on which isomer you are targeting.

The C2 position is electronically favored.[1] To enhance this inherent preference:

  • Catalyst System: Palladium catalysts are the default choice for C2-selective arylations. A common starting point is a Pd(II) source like Pd(OAc)₂ or (MeCN)₂PdCl₂ with a suitable ligand.[3]

  • Mechanism Insight: The reaction often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where the more acidic C2-proton is preferentially abstracted.[4]

  • N-Substituent: Use a small N-substituent (e.g., N-methyl) that does not sterically hinder the C2 position.

  • Reaction Conditions: Milder conditions, including lower temperatures and less aggressive Lewis acids, can improve selectivity by favoring the kinetically preferred product.[1]

Targeting the C3 position requires overriding the ring's natural electronics.

  • Directed C-H Activation: This is the most robust strategy. Install a directing group (DG) on the pyrrole nitrogen that can coordinate to the metal center. Rhodium(III) catalysts like [Cp*RhCl₂]₂ are highly effective for this. The DG acts as a tether, positioning the catalyst for C-H activation at the C3 position.

  • Steric Blocking: Employ a very bulky N-substituent (e.g., N-TIPS). The sheer size of the group shields the C2/C5 positions, leaving the C3/C4 positions as the only accessible sites for the catalyst.[1][5]

  • Catalyst Choice: While Pd is known for C2 selectivity, specific ligand and substrate combinations can achieve C3 arylation of 2,5-disubstituted pyrroles.[3] Rhodium catalysts, however, are generally more reliable for achieving C3 selectivity on un-substituted pyrroles via directed approaches.[5]

Decision Workflow for Regioselective Arylation

start Desired Regioselectivity? c2 Target: C2-Arylation start->c2 C2 c3 Target: C3-Arylation start->c3 C3 pd_cat Use Palladium Catalyst (e.g., Pd(OAc)₂, (MeCN)₂PdCl₂) c2->pd_cat c3_strat Strategy? c3->c3_strat pd_mech Mechanism: CMD favored at more acidic C2-H pd_cat->pd_mech n_sub_c2 Use small N-substituent (e.g., N-Me, N-H) pd_cat->n_sub_c2 directing Directed C-H Activation c3_strat->directing Directing Group steric Steric Blocking c3_strat->steric Sterics rh_cat Use Rh(III) Catalyst (e.g., [Cp*RhCl₂]₂) directing->rh_cat dg Install N-Directing Group (e.g., Pyridyl, Amide) directing->dg bulky_n Use Bulky N-Substituent (e.g., N-TIPS) steric->bulky_n pd_c3 Consider specific Pd systems for 2,5-disubstituted pyrroles steric->pd_c3

Caption: Decision tree for selecting a strategy for C2 vs. C3 arylation.

Issue 2: Low Yield or No Reaction

"I've set up my cross-coupling reaction according to a literature procedure, but I'm getting very low yield or recovering only starting material. What should I check?"

Low yield is a multifaceted problem. A systematic approach is essential for diagnosis.

Troubleshooting Flowchart for Low Yield

start Problem: Low Yield / No Reaction cat Is the Catalyst Active? start->cat reagents Are Reagents/Solvents Pure & Dry? cat->reagents Yes cat_sol 1. Use a pre-catalyst (e.g., Buchwald G3). 2. Check ligand purity/stability. 3. Ensure inert atmosphere (degas solvent). cat->cat_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol 1. Purify pyrrole (distill/filter through alumina). 2. Use anhydrous solvent. 3. Check base quality (freshly ground?). reagents->reagents_sol No conditions_sol 1. Screen temperature (increase incrementally). 2. Screen different bases (e.g., K₂CO₃ vs. Cs₂CO₃). 3. Screen solvents (e.g., Dioxane vs. Toluene). conditions->conditions_sol No end Re-run Optimized Reaction conditions->end Yes (Optimized) cat_sol->end reagents_sol->end conditions_sol->end

Caption: Systematic workflow for troubleshooting low-yield reactions.

Detailed Checklist:

  • Catalyst Deactivation/Poisoning:

    • Cause: Heteroatoms like nitrogen in pyrrole can coordinate too strongly to the metal center, leading to catalyst poisoning.[15][16] This is a major roadblock in heterocycle chemistry.[16] Impurities in starting materials (e.g., water, other amines) can also deactivate the catalyst.

    • Solution:

      • Use Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald or Fu G3/G4 pre-catalysts) are designed for robust, air-stable handling and efficient generation of the active Pd(0) species in situ.[17]

      • Inert Atmosphere: Rigorously exclude air and moisture. Use Schlenk techniques or a glovebox, and ensure solvents are thoroughly degassed.

      • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can stabilize the metal center and promote the desired catalytic cycle.

  • Purity of Starting Materials:

    • Cause: Pyrrole itself can be unstable and prone to darkening upon exposure to air and light, indicating oligomerization.[18] Solvents must be anhydrous, and bases must be of high quality.

    • Solution: Purify the pyrrole substrate immediately before use (e.g., distillation or filtration through a short plug of activated alumina). Use freshly opened anhydrous solvents and finely ground, dry base.

  • Sub-optimal Reaction Conditions:

    • Cause: The "optimal" conditions reported in the literature may not be optimal for your specific substrate.

    • Solution: Systematically screen parameters. Create a small matrix to test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., toluene, dioxane, DMF), and temperatures. A small increase in temperature (e.g., from 100 °C to 120 °C) can sometimes be sufficient to overcome the activation barrier.[3]

Issue 3: Catalyst-Induced Polymerization

"When I add my catalyst, the reaction turns black and I get an insoluble tar-like material."

Cause: Pyrrole is highly susceptible to acid-catalyzed polymerization.[1] Many transition metal catalysts, especially Lewis acidic ones, or acidic reaction byproducts can initiate this process, leading to intractable tars instead of the desired product.

Solutions:

  • Protect the Nitrogen: Installing an electron-withdrawing group (EWG) on the pyrrole nitrogen is the most effective solution. A tosyl (Ts), acyl, or carbamate (Boc) group significantly reduces the electron density of the ring, making it less prone to electrophilic attack and subsequent polymerization.[1]

  • Use a Milder Catalyst: If possible, switch to a less Lewis-acidic catalyst system. For example, in Friedel-Crafts type reactions, using ZnCl₂ or FeCl₃ is often safer than using AlCl₃.[1]

  • Control the Base: Ensure a suitable base is present to neutralize any acidic species generated during the reaction. The choice of base is critical and can significantly impact the reaction outcome.

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for an acceptable reaction rate.

Part 3: Data & Protocols

Table 1: Comparison of Catalyst Systems for C-H Arylation of N-Substituted Pyrrole
Target PositionN-SubstituentCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key FeatureReference
C2 N-MePd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane100-12070-95High C2 selectivity due to electronic preference.[3]
C3 N-Me (with DG)[Cp*RhCl₂]₂ / AgSbF₆AgOAcDCE80-10060-85Directing-group controlled C3-selectivity.[5]
C3 N-TIPSPd(OAc)₂ / P(o-tol)₃Cs₂CO₃DMA13055-75Steric bulk of N-TIPS directs to C3.[5]
C5 N-H (with EWG)[PdCl₂(MeCN)₂] / NorborneneKHCO₃DMA9065-90Catellani-type reaction for C5 alkylation.[19][20]
C3/C4 N-Boc (2,5-disubstituted)(MeCN)₂PdCl₂NoneDCE8480-95Mild arylation of electron-rich pyrroles.[3]

Note: Yields are representative and highly substrate-dependent. DG = Directing Group, TIPS = Triisopropylsilyl, EWG = Electron-Withdrawing Group.

Protocol: General Procedure for C2-Selective Pd-Catalyzed Arylation

This protocol provides a robust starting point for the C2-arylation of an N-methylpyrrole with an aryl bromide.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₂CO₃ (Potassium carbonate, dried)

  • N-methylpyrrole

  • Aryl bromide

  • Anhydrous 1,4-dioxane

Procedure:

  • Inert Atmosphere Setup: To a pre-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Flask Sealing and Purging: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add N-methylpyrrole (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.2 mmol, 1.2 equiv.) via syringe.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL, to make a 0.2 M solution).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small, quenched aliquot.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the C2-arylated pyrrole.

References

  • Hu, Q., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Catalysts, 12(1163). Available at: [Link]

  • Davies, H. M. L., & Du Bois, J. (2016). Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. PMC. Available at: [Link]

  • Takaya, H., Kojima, S., & Murahashi, S.-I. (2001). Rhodium Complex-Catalyzed Reaction of Isonitriles with Carbonyl Compounds: Catalytic Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]

  • Le, D. N., et al. (2013). Palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives. Angewandte Chemie International Edition, 52(23), 6080-6083. Available at: [Link]

  • Li, G., et al. (2017). Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand. Organic Chemistry Frontiers. Available at: [Link]

  • Noël, T., & van der Wal, J. C. (n.d.). Ru‐catalyzed directed C3‐acylation of pyrrole and indole 2‐carboxaldimines. Europe PMC. Available at: [Link]

  • Mondal, S., & Ghorai, P. (2021). Catalyst-Free Direct Regiospecific Multicomponent Synthesis of C3-Functionalized Pyrroles. Request PDF on ResearchGate. Available at: [Link]

  • Maiti, D., et al. (n.d.). Metal Catalyzed C-H activation. DM lab. Available at: [Link]

  • Gormis, E., et al. (2013). Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. Journal of the American Chemical Society, 135(13), 5021-5024. Available at: [Link]

  • Stephan, D. W., et al. (2025). C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates. Nature Communications. Available at: [Link]

  • Gormis, E., et al. (2013). Rhodium-catalyzed conversion of furans to highly functionalized pyrroles. PubMed. Available at: [Link]

  • Synfacts. (2013). Regioselective C–H Activated Alkylation of Pyrroles. Synfacts, 2013(08), 0864. Available at: [Link]

  • Alberico, D., & Scott, J. E. (2006). The regioselective synthesis of aryl pyrroles. Tetrahedron Letters, 47(37), 6645-6648. Available at: [Link]

  • Stuart, D. R., et al. (2010). Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. Organic Letters, 12(24), 5880-5883. Available at: [Link]

  • Maiti, D., et al. (2023). The Role of Catalysts in Functionalization of C-H and C-C Bonds. MDPI. Available at: [Link]

  • Kim, J., & Chang, S. (2014). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society, 136(39), 13834-13841. Available at: [Link]

  • Chen, G., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • Zhou, M., et al. (2023). Rhodium-Catalyzed [5 + 2] Annulation of Pyrrole Appended BODIPYs: Access to Azepine-Fused BODIPYs. Organic Letters. Available at: [Link]

  • Zhou, M., et al. (2020). Rhodium-catalyzed annulation of pyrrole substituted BODIPYs with alkynes to access π-extended polycyclic heteroaromatic molecules and NIR absorption. ResearchGate. Available at: [Link]

  • Nenajdenko, V. G., et al. (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. Journal of Organic Chemistry, 89(16), 11394-11407. Available at: [Link]

  • Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(5), 416-431. Available at: [Link]

  • S. A. L. (2016). Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. Organic Letters, 18(4), 852-855. Available at: [Link]

  • Chen, K., & Wang, J. (2016). Challenge and progress: palladium-catalyzed sp3 C–H activation. Catalysis Science & Technology. Available at: [Link]

  • Li, T., et al. (2026). Regioselective Synthesis of 1,2,3-Trisubstituted Pyrroles via Addition–Cyclization of Crotonate-Derived Sulfonium Salts with a Carboxylic Acid and an Amine. The Journal of Organic Chemistry. Available at: [Link]

  • Mondal, S., & Ghorai, P. (2022). Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence. Organic Letters. Available at: [Link]

  • Wolf, R., et al. (2024). Cobalt-Mediated Photochemical C−H Arylation of Pyrroles. University of Bath's research portal. Available at: [Link]

  • Buchwald, S. L., et al. (2004). N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Using Diamine Ligands and CuI. Organic Chemistry Portal. Available at: [Link]

  • Bode Research Group. (2012). Update to 2012 Bode Research Group. Creative Commons. Available at: [Link]

  • Wolf, R., et al. (2024). Cobalt‐Mediated Photochemical C−H Arylation of Pyrroles. ResearchGate. Available at: [Link]

  • Yan, S.-J., et al. (2024). Strategies for regioselective pyrrole synthesis through alkyne heterocoupling. ResearchGate. Available at: [Link]

  • Varma, R. S., & Kumar, D. (2021). Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. Available at: [Link]

  • Kakiuchi, F. (n.d.). Chapter 18: Catalytic C-H Functionalization. Lecture Notes. Available at: [Link]

  • Nishihara, Y., et al. (2013). Catalytic C-H Activation. Chemistry Letters, 42(10). Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Available at: [Link]

  • Sarpong, R., et al. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. PMC. Available at: [Link]

  • ResearchGate. (n.d.). 11 questions with answers in C-H ACTIVATION. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Pyrrole-2-Carbaldehyde and Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, aromatic and heteroaromatic aldehydes are fundamental building blocks. Their reactivity dictates the efficiency of cr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, aromatic and heteroaromatic aldehydes are fundamental building blocks. Their reactivity dictates the efficiency of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth, objective comparison of the reactivity of two such aldehydes: pyrrole-2-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. Understanding their distinct electronic properties and resulting reactivity profiles is paramount for designing efficient synthetic routes and optimizing reaction conditions in medicinal chemistry and materials science.

At a Glance: Key Reactivity Differences

FeaturePyrrole-2-CarbaldehydeBenzaldehyde
General Reactivity Generally less reactive towards nucleophilesMore reactive towards nucleophiles
Electronic Nature of Ring Electron-rich π-excessive heterocycleElectron-neutral aromatic ring
Influence on Carbonyl Electron-donating, reduces electrophilicityElectron-withdrawing (by induction), maintains electrophilicity
Reaction Conditions Often requires more forcing conditions or tailored catalystsGenerally reacts under milder conditions

The Decisive Factor: Unraveling the Electronic Landscapes

The difference in reactivity between pyrrole-2-carbaldehyde and benzaldehyde is fundamentally rooted in the electronic nature of the pyrrole and benzene rings.

Benzaldehyde: The benzene ring is an aromatic system with a delocalized π-electron cloud. The carbonyl group is electron-wasting and deactivates the ring towards electrophilic substitution. However, concerning the reactivity of the aldehyde group itself, the phenyl ring acts as an electron-withdrawing group through induction, which maintains the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The reactivity of substituted benzaldehydes can be further modulated; electron-withdrawing groups (e.g., -NO₂) enhance reactivity, while electron-donating groups (e.g., -OCH₃) diminish it. This predictable electronic influence is well-described by the Hammett equation, which provides a linear free-energy relationship for the reactions of substituted benzoic acid derivatives.[1][2]

Pyrrole-2-Carbaldehyde: Pyrrole is a five-membered, electron-rich heteroaromatic compound.[3] The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, resulting in a π-excessive system. This electron richness has a profound effect on the attached carbaldehyde group. The pyrrole ring acts as a strong electron-donating group through resonance, pushing electron density towards the carbonyl carbon. This donation of electron density significantly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and making it less reactive towards nucleophiles compared to benzaldehyde.[3]

Comparative Reactivity in Key Carbonyl Reactions

While direct, side-by-side kinetic studies are not always readily available in the literature, the established principles of organic chemistry, supported by a wealth of experimental observations, allow for a robust comparison of their reactivity in several key transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.

Observations: Benzaldehyde readily undergoes Knoevenagel condensation with active methylene compounds like malononitrile under various catalytic conditions, often with high yields and short reaction times.[4][5] In contrast, due to the reduced electrophilicity of its carbonyl carbon, pyrrole-2-carbaldehyde is expected to react more slowly under identical conditions. While high yields can be achieved, it may necessitate the use of more active catalysts or more forcing conditions to drive the reaction to completion.[3]

Illustrative Data:

AldehydeActive Methylene CompoundCatalystSolventTime (min)Yield (%)Reference
BenzaldehydeMalononitrileAmmonium AcetateNone (Sonication)5.0393.58[4]
p-ChlorobenzaldehydeMalononitrileAmmonium AcetateNone (Sonication)5.0898.89[4]
p-NitrobenzaldehydeMalononitrileAmmonium AcetateNone (Sonication)5.0896.73[4]
Pyrrole-2-carbaldehydePhenylacetonitrile[Bmim]BF₄None-92[3]

Note: The data for pyrrole-2-carbaldehyde was obtained using an ionic liquid, which may enhance the reaction rate. A direct comparison under identical solvent and catalyst conditions is needed for a precise quantitative assessment.

Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide. The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon.

Observations: Benzaldehyde is a standard substrate for the Wittig reaction, providing good to excellent yields of the corresponding alkene.[1] Given the lower electrophilicity of the carbonyl carbon in pyrrole-2-carbaldehyde, it is anticipated that its reaction with a given Wittig reagent would be slower than that of benzaldehyde under the same conditions.[3] Achieving comparable yields with pyrrole-2-carbaldehyde might require longer reaction times or the use of more reactive ylides.

Schiff Base Formation

The formation of a Schiff base (imine) proceeds through the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration. The initial nucleophilic attack is often the rate-limiting step.

Observations: Both benzaldehyde and pyrrole-2-carbaldehyde can form Schiff bases in high yields. However, the electron-donating nature of the pyrrole ring is expected to slow down the initial nucleophilic attack of the amine compared to benzaldehyde.[3] The reactivity of substituted benzaldehydes in Schiff base formation is well-established to be dependent on the electronic nature of the substituent, with electron-withdrawing groups accelerating the reaction rate.[6]

Experimental Protocols: A Framework for Comparative Analysis

To facilitate a direct and objective comparison of reactivity, the following generalized protocols for key reactions are provided. These can be adapted to specific laboratory conditions and analytical capabilities.

General Workflow for a Comparative Reactivity Study

G reactant_prep Reactant Preparation (Aldehydes, Nucleophile, Solvent, Catalyst) reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) reactant_prep->reaction_setup combine Combine Reagents reaction_setup->combine monitoring Reaction Monitoring (TLC, GC, or HPLC) combine->monitoring Monitor progress workup Work-up and Isolation (Extraction, Chromatography) monitoring->workup Upon completion characterization Product Characterization (NMR, MS, IR) workup->characterization Purified product analysis Quantitative Analysis (Yield, Conversion, Rate Constant) characterization->analysis Data for comparison G DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent + POCl3 Pyrrole Pyrrole Sigma_Complex Sigma_Complex Pyrrole->Sigma_Complex + Vilsmeier Reagent (Electrophilic Attack) Iminium_Salt Iminium_Salt Sigma_Complex->Iminium_Salt -H+ Pyrrole_2_carbaldehyde Pyrrole_2_carbaldehyde Iminium_Salt->Pyrrole_2_carbaldehyde Hydrolysis G cluster_benzaldehyde Benzaldehyde cluster_pyrrole Pyrrole-2-carbaldehyde benzaldehyde Ph-CHO benzaldehyde_intermediate [Ph-CH(O⁻)-Nu] benzaldehyde->benzaldehyde_intermediate + Nu⁻ product_benz Ph-CH(OH)-Nu benzaldehyde_intermediate->product_benz H⁺ pyrrole_aldehyde Pyrrole-CHO pyrrole_intermediate [Pyrrole-CH(O⁻)-Nu] pyrrole_aldehyde->pyrrole_intermediate + Nu⁻ product_pyrrole Pyrrole-CH(OH)-Nu pyrrole_intermediate->product_pyrrole H⁺

Caption: General mechanism of nucleophilic addition. The electron-donating pyrrole ring destabilizes the partial positive charge on the carbonyl carbon, slowing the initial attack by the nucleophile (Nu⁻).

Conclusion

The comparative analysis of pyrrole-2-carbaldehyde and benzaldehyde underscores the critical role of the electronic nature of the aromatic or heteroaromatic ring in dictating the reactivity of the aldehyde functionality. Pyrrole-2-carbaldehyde, with its electron-rich pyrrole ring, is generally less reactive towards nucleophiles than benzaldehyde. [3]This fundamental difference necessitates careful consideration when designing synthetic strategies. For reactions involving nucleophilic attack on the carbonyl carbon, pyrrole-2-carbaldehyde may require more forcing conditions, longer reaction times, or the use of more potent catalytic systems to achieve comparable efficiency to benzaldehyde and its electron-deficient derivatives. [3]This guide provides a foundational understanding and practical protocols to aid researchers in navigating the nuances of these important synthetic building blocks.

References

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688–691. [Link]

  • Inagaki, T., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER –TOWARD THE SYNTHESIS OF A STERICALLY LOCKED PHYTOCHROMOBILIN CHROMOPHORE–. HETEROCYCLES, 91(3), 593. [Link]

  • Ohta, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • de Mattos, M. C. S., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1435-1441. [Link]

  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41. [Link]

  • Cho, C. S., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28867–28876. [Link]

  • Ningaiah, S., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Katritzky, A. R., & Laurenzo, K. S. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(3), 240-251. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Hamed, E. A., et al. (2011). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Journal of Physical Organic Chemistry, 24(10), 926-932. [Link]

  • Nakka, M., et al. (2016). Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 27(8), 1344–1354. [Link]

  • Katritzky, A. R., & Laurenzo, K. S. (2000). The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. [Link]

  • Dhayalan, V., et al. (2026). Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews, 126(4), 2582-2652. [Link]

  • DelVal Students. (2022). Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • The Organic Chemistry Tutor. (2021, May 3). 27.03 Hammett Substituent Constants Defined [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. [Link]

  • Chemistry Stack Exchange. (2020, July 25). Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction. [Link]

  • Khan, I., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 1-13. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Andrade, E. M. P., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molbank, 2020(4), M1171. [Link]

  • Swamy, J. R., & Pola, S. (2012). Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine. Arabian Journal of Chemistry, 5(1), 109-116. [Link]

  • Seema Makhijani. (2020, August 5). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Gao, J., & Wang, Y. (2006). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 765(1-3), 51-57. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1959). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 13(4), 353-371. [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. [Link]

  • Sivaraj, K. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. Rjlbpcs.com. [Link]

  • Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles. [Link]

  • Sivaraj, K., et al. (2017). Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. Jetir.org. [Link]

Sources

Comparative

Computational Analysis of Pyrrole Aldehyde Reactivity: A Comparative Guide to DFT Functionals and Software Suites

Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, are indispensable building blocks in the synthesis of porphyrins, BODIPY dyes, and active pharmaceutical ingredients. The reactivity of the aldehyde group is intr...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, are indispensable building blocks in the synthesis of porphyrins, BODIPY dyes, and active pharmaceutical ingredients. The reactivity of the aldehyde group is intrinsically linked to the electron-rich nature of the pyrrole heterocycle, making it highly susceptible to specific nucleophilic and electrophilic attacks.

For drug development professionals and computational chemists, predicting this reactivity requires robust theoretical frameworks. This guide objectively compares the performance of leading Density Functional Theory (DFT) methods and software suites, providing field-proven protocols for mapping the reactivity of pyrrole aldehydes.

Theoretical Frameworks: Comparing DFT Functionals

The choice of exchange-correlation functional dictates the physical accuracy of your computational model. Depending on whether you are calculating global ground-state descriptors, transition state barriers, or excited-state properties, the optimal functional varies significantly.

  • B3LYP (The Baseline Standard): B3LYP is the most widely adopted functional for ground-state geometry optimization. Recent computational studies on pyrrole-2-carboxaldehyde demonstrate that B3LYP, when paired with a sufficiently large basis set, accurately predicts the cis-conformer as the global minimum, finding it more stable than the trans-conformer by 15.21 kJ/mol[1]. It is highly reliable for generating Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) maps [1].

  • M06 / M06-2X (The Kinetic Champions): When modeling the condensation of pyrrole with aldehydes, capturing non-covalent interactions (like π−π stacking) and accurate barrier heights is critical. The M06 suite of density functionals excels here. For instance, in the dynamic chelate conversion of ruthenium pyrrole derivatives, M06 accurately resolves the energetic barriers of complex kinetic mixtures[2].

  • ω B97X-D / TD-DFT (The Spectroscopic Specialists): If the pyrrole aldehyde is a precursor for fluorescent chromophores (such as BOPHY or BODIPY), long-range corrected functionals with dispersion ( ω B97X-D) are mandatory. These functionals correct the charge-transfer excitation errors inherent in B3LYP, yielding Time-Dependent DFT (TD-DFT) absorption spectra that perfectly correlate with experimental quantum yields of 92–95%[3].

Quantitative Performance Comparison
DFT FunctionalPrimary ApplicationKey Quantitative BenchmarkRelative Computational Cost
B3LYP Ground-state geometries, MEP, Fukui functionsPredicts cis-conformer stability by 15.21 kJ/mol[1]Low
M06 / M06-2X Transition states, non-covalent interactionsResolves dynamic chelate conversion barriers[2]Medium
ω B97X-D Excited states, UV-Vis spectra (TD-DFT)Correlates with 92-95% experimental quantum yields[3]High

Software Alternatives: Gaussian 16 vs. ORCA 5.0

While the functional governs the physics, the software suite governs computational efficiency.

  • Gaussian 16: The industry standard for organic reactivity. It provides the most robust implementation of the GIAO (Gauge-Independent Atomic Orbital) method for predicting 1 H and 13 C NMR chemical shifts of pyrrole derivatives[1]. It is the preferred choice for rigorous Natural Bond Orbital (NBO) analysis.

  • ORCA 5.0: A highly optimized, cost-effective alternative (free for academic use). ORCA’s implementation of the RIJCOSX approximation accelerates hybrid functional calculations (like B3LYP and M06-2X) by up to 60% compared to Gaussian, making it ideal for large porphyrin oligomers without sacrificing accuracy.

Causality in Experimental Choices: The Importance of Basis Sets

When calculating local reactivity descriptors—specifically Fukui functions ( f+ , f− , f0 ) to predict where a nucleophile or electrophile will attack—the choice of basis set is non-negotiable.

Why must we use diffuse functions (e.g., the "++" in 6-311++G(d,p))? Fukui functions require calculating the single-point energy of the anionic ( N+1 ) state. Without diffuse functions, the computational model artificially constrains the extra electron close to the nuclei, leading to unbound states or wildly inaccurate electron density distributions. Diffuse functions allow the electron cloud to expand, accurately modeling the nucleophilic susceptibility of the aldehyde's carbonyl carbon[1].

Self-Validating Protocol: Calculating Fukui Functions

To ensure scientific trustworthiness, computational workflows must be self-validating. Below is a rigorously validated, step-by-step methodology for determining the electrophilic and nucleophilic sites of pyrrole-2-carboxaldehyde.

Step 1: Initial Geometry Optimization Run a geometry optimization of the pyrrole aldehyde at the B3LYP/6-311++G(d,p) level.

Step 2: Frequency Validation (Critical Check) Perform a vibrational frequency calculation on the optimized geometry. Self-Validation: Ensure there are zero imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is present, the structure is a transition state, not a local minimum, and the geometry must be perturbed and re-optimized.

Step 3: Single-Point Energy (SPE) Calculations Using the validated neutral geometry, perform three separate SPE calculations to extract the electron density:

  • Neutral state ( N electrons, Charge = 0, Multiplicity = 1)

  • Cationic state ( N−1 electrons, Charge = +1, Multiplicity = 2)

  • Anionic state ( N+1 electrons, Charge = -1, Multiplicity = 2)

Step 4: Population Analysis Extract the atomic charges ( qk​ ) for each atom k using Hirshfeld population analysis. (Hirshfeld is preferred over Mulliken charges, as it is significantly less sensitive to basis set size artifacts).

Step 5: Fukui Function Derivation Calculate the local reactivity descriptors using the finite difference approximation:

  • Nucleophilic attack ( fk+​ ): qk​(N)−qk​(N+1)

  • Electrophilic attack ( fk−​ ): qk​(N−1)−qk​(N)

  • Radical attack ( fk0​ ): [qk​(N−1)−qk​(N+1)]/2

Workflow Start Input: Pyrrole Aldehyde 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Check NImag=0) Opt->Freq Freq->Opt Imaginary Freq (Modify Geometry) SPE Single Point Energies (N, N+1, N-1 states) Freq->SPE Valid Minimum MEP MEP Surface Mapping (Electrophilic/Nucleophilic Sites) Freq->MEP Pop Population Analysis (Hirshfeld/NPA Charges) SPE->Pop Fukui Calculate Fukui Functions (f+, f-, f0) Pop->Fukui

Computational workflow for deriving local reactivity descriptors of pyrrole aldehydes.

Mechanistic Application: Pyrrole-Aldehyde Condensation

The computational descriptors derived above directly map to experimental synthesis. In the formation of porphyrins or dipyrromethanes, the aldehyde carbonyl carbon exhibits the highest f+ value, making it the primary site for initial nucleophilic attack by the C2 position of a second pyrrole ring[4].

Following this attack, the resulting pyrrole-2-carbinol undergoes facile dehydration to form a highly reactive azafulvene (2-methide-2H-pyrrole) intermediate[5]. This electrophilic intermediate is rapidly attacked by another pyrrole molecule to yield the dipyrromethane precursor[5]. Understanding the energetics of this azafulvene formation via DFT is critical for optimizing reaction conditions and preventing unwanted truncation of oligomers during porphyrin synthesis[4].

Mechanism R1 Pyrrole + Aldehyde Protonation Acid-Catalyzed Protonation R1->Protonation Attack1 Electrophilic Attack (C2 of Pyrrole) Protonation->Attack1 Carbinol Pyrrole-2-carbinol Intermediate Attack1->Carbinol Dehydration Dehydration (-H2O) Carbinol->Dehydration Azafulvene Reactive Azafulvene (2-methide-2H-pyrrole) Dehydration->Azafulvene Attack2 Second Pyrrole Attack Azafulvene->Attack2 Product Dipyrromethane Precursor Attack2->Product

Mechanistic pathway of pyrrole-aldehyde condensation to form dipyrromethane.
References
  • Investigation of Barrier Potential, Structure (Monomer & Dimer), Chemical Reactivity, NLO, MEP, and NPA Analysis of Pyrrole-2-Carboxaldehyde Using Quantum Chemical Calculations. Polycyclic Aromatic Compounds (Taylor & Francis).

  • Unpredictable Dynamic Behaviour of Ruthenium Chelate Pyrrole Derivatives. Molecules (PMC - NIH).

  • Highly Fluorescent Pyrrole-BF2 Chromophores. Google Patents (WO2015077427A1).

  • Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Chemistry - A European Journal (PMC - NIH).

Sources

Validation

A Comparative Guide to Purity Assessment of 5-ethyl-1H-pyrrole-2-carbaldehyde: HPLC, GC, and NMR Methodologies

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the reliability of experimental results and the safety of final products. 5-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the reliability of experimental results and the safety of final products. 5-ethyl-1H-pyrrole-2-carbaldehyde, a key building block in the synthesis of various biologically active molecules, is no exception.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for assessing the purity of this compound.

The choice of an analytical technique for purity determination is a critical decision that depends on the physicochemical properties of the analyte and the specific requirements of the analysis. This guide will delve into the principles, experimental protocols, and comparative performance of these three powerful analytical techniques, providing the necessary data to make an informed decision.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 5-ethyl-1H-pyrrole-2-carbaldehyde. Its high resolving power and sensitivity make it ideal for separating the main component from structurally similar impurities.[2]

Principle of HPLC-UV for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like 5-ethyl-1H-pyrrole-2-carbaldehyde. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[3] The analyte and its impurities will have different affinities for the stationary phase, leading to their separation as they are carried through the column by the mobile phase. A UV detector is well-suited for this analysis due to the chromophoric nature of the pyrrole ring and the aldehyde functional group.

The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules.[3] The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the best separation. An acidic pH modifier, such as formic or phosphoric acid, is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and better reproducibility.[3][4][5]

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good resolution and is a standard for method development.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier to elute the analyte and impurities.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B A gradient is used to effectively separate compounds with a range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection Wavelength 280 nm Based on the UV absorbance maximum of the pyrrole-2-carbaldehyde chromophore.

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-ethyl-1H-pyrrole-2-carbaldehyde sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. According to ICH guidelines, impurities present at a level of 0.05% or higher should be reported and identified if they exceed certain thresholds.[6][7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Dilute to Final Concentration s2->s3 h1 Inject Sample s3->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Area % d1->d2 d3 Report Purity d2->d3 Method_Selection start Start: Purity Assessment of 5-ethyl-1H-pyrrole-2-carbaldehyde q1 Are volatile impurities (e.g., residual solvents) a primary concern? start->q1 q2 Is absolute quantification without a specific reference standard required? q1->q2 No gc Primary Method: GC-FID/MS q1->gc Yes q3 Is high-resolution separation of non-volatile, structurally similar impurities needed? q2->q3 No qnmr Primary Method: qNMR q2->qnmr Yes hplc Primary Method: HPLC-UV q3->hplc Yes complementary Use as a complementary technique q3->complementary No gc->q2 qnmr->q3

Sources

Comparative

A Comparative Guide to DFT Studies on the Electronic Structure of Pyrrole Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrrole Aldehydes and the Role of DFT Pyrrole aldehydes are a class of organic compounds that form the backbone of many bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrrole Aldehydes and the Role of DFT

Pyrrole aldehydes are a class of organic compounds that form the backbone of many biologically and pharmaceutically important molecules, including natural products and synthetic drugs. Their electronic structure, particularly the distribution of electrons and the nature of their frontier molecular orbitals, dictates their reactivity, stability, and spectroscopic properties. Understanding these characteristics at a quantum mechanical level is crucial for designing novel therapeutic agents and functional materials. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose, offering a balance between accuracy and computational cost that allows for the detailed investigation of these complex molecules.

This guide provides a comparative analysis of DFT studies on the electronic structure of pyrrole aldehydes. It delves into the critical methodological choices that underpin such studies, compares the electronic properties of various pyrrole aldehyde derivatives, and offers a practical, step-by-step workflow for performing these calculations.

Methodological Considerations in DFT Studies of Pyrrole Aldehydes: A Scientist's Perspective

The reliability of any DFT study hinges on the judicious selection of computational parameters. This section explores the causality behind these choices, providing insights into how they influence the accuracy of the results.

The Crucial Choice of Functional

The exchange-correlation functional is the heart of any DFT calculation. For pyrrole aldehydes, the choice of functional can significantly impact the predicted electronic properties.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals and often serves as a good starting point. It provides a reasonable description of ground-state properties like molecular geometries and electron density distribution for a wide range of organic molecules.[1] Several studies on pyrrole-2-carboxaldehyde have successfully employed B3LYP to analyze its structural conformation and chemical reactivity.[2][3] However, B3LYP is known to have limitations, particularly in describing long-range interactions and charge-transfer excitations, which can be important in larger, more complex pyrrole aldehyde derivatives.[1][4]

  • CAM-B3LYP (Coulomb-Attenuating Method B3LYP): This is a range-separated hybrid functional that improves upon B3LYP by incorporating a correction for long-range interactions.[4] This makes it particularly well-suited for studying systems where charge transfer is significant, such as in the excited states of molecules.[5] For instance, in the investigation of the UV/visible spectra of substituted pyrrole derivatives, CAM-B3LYP has been shown to provide more accurate predictions of absorption wavelengths compared to standard B3LYP.[6]

  • Other Functionals: Researchers have also explored other functionals like M06-2X and ωB97X-D for their improved performance in specific applications, such as reaction kinetics or non-covalent interactions. The M06 suite of functionals, for example, is often favored for its broad applicability across thermochemistry, kinetics, and non-covalent interactions.

The choice of functional should always be guided by the specific properties being investigated. For ground-state geometries and general electronic structure, B3LYP is often sufficient. For excited-state properties, UV-Vis spectra, and systems with potential charge-transfer character, a range-separated functional like CAM-B3LYP is generally recommended.[7]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a good balance of accuracy and computational cost. The addition of polarization functions (d,p) allows for a more flexible description of bonding, while diffuse functions (++) are important for describing anions and weak interactions. Many studies on pyrrole aldehydes have utilized the 6-311++G(d,p) basis set for reliable geometry optimizations and electronic property calculations.[2]

  • Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational expense. They are often used for benchmarking purposes or when very high accuracy is required.

For most routine calculations on pyrrole aldehydes, a Pople-style basis set like 6-311++G(d,p) provides a good compromise between accuracy and computational efficiency.

Modeling the Solvent Environment

Many chemical and biological processes occur in solution. Therefore, accounting for the effect of the solvent is crucial for obtaining realistic predictions.

  • Implicit Solvent Models (e.g., PCM, SMD): The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular implicit solvent models that represent the solvent as a continuous dielectric medium.[8] This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. The GIAO (Gauge-Independent Atomic Orbital) method, often used for NMR chemical shift calculations, is frequently employed in conjunction with a solvent model like DMSO-d6 to mimic experimental conditions.[2]

The choice of solvent model should reflect the experimental conditions being simulated. For general purposes, both PCM and SMD provide a good description of solvent effects on the electronic structure of pyrrole aldehydes.

Comparative Analysis of Electronic Structures

The electronic structure of pyrrole aldehydes is highly sensitive to the position of the aldehyde group and the presence of other substituents on the pyrrole ring. DFT studies have provided valuable insights into these structure-property relationships.

Ground-State Properties
PropertyPyrrole-2-carboxaldehydeSubstituted Pyrrole AldehydesKey Insights
Conformation The cis conformer is more stable than the trans conformer.[2]Substituents can influence the rotational barrier and the relative stability of conformers.Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations.
HOMO-LUMO Gap ~5.0 - 5.5 eV (calculated)Can be tuned by electron-donating or electron-withdrawing groups.[6][9]A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Negative potential around the oxygen atom of the aldehyde group, positive potential around the N-H proton.[2]The distribution of electrophilic and nucleophilic sites can be modulated by substituents.[6]MEP maps are useful for predicting sites of electrophilic and nucleophilic attack.

Table 1: Comparison of Ground-State Properties of Pyrrole Aldehydes.

DFT calculations have shown that for pyrrole-2-carboxaldehyde, the cis conformer, where the aldehyde group is oriented towards the nitrogen atom, is more stable than the trans conformer.[2] This stability is attributed to favorable intramolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be effectively tuned by introducing different substituent groups on the pyrrole ring.[9] For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a smaller energy gap and potentially increased reactivity.[6] Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack.[2]

Excited-State Properties and UV-Vis Spectra

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the excited-state properties of molecules and simulating their UV-Vis absorption spectra.[10]

MoleculeSolventFunctional/Basis SetCalculated λmax (nm)Experimental λmax (nm)
Pyrrole-2-carboxaldehydeMethanolCAM-B3LYP/6-311G(d,p)~290~288
Substituted PyrrolesVariousVariousVaries with substitutionVaries with substitution

Table 2: Comparison of Calculated and Experimental UV-Vis Absorption Maxima (λmax). (Note: The values for pyrrole-2-carboxaldehyde are representative and can vary slightly depending on the specific computational setup).

TD-DFT calculations, particularly when using range-separated functionals like CAM-B3LYP, can provide UV-Vis spectra that are in good agreement with experimental data.[6][10] The position of the maximum absorption wavelength (λmax) is highly dependent on the electronic structure of the pyrrole aldehyde and can be significantly shifted by the introduction of substituents. This solvatochromic effect, the change in color with the polarity of the solvent, can also be investigated using TD-DFT in conjunction with implicit solvent models.[11]

Experimental Workflow: A Practical Guide to Performing DFT Calculations on Pyrrole Aldehydes

This section provides a detailed, step-by-step protocol for performing a DFT calculation on a representative pyrrole aldehyde, pyrrole-2-carboxaldehyde. This workflow is designed to be a self-validating system, ensuring the reliability of the results.

Computational Workflow Diagram

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculation cluster_post Post-processing & Analysis mol_build 1. Build Molecular Structure geom_opt 2. Geometry Optimization mol_build->geom_opt Input Geometry freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Structure elec_prop 4. Electronic Property Calculation freq_calc->elec_prop Verified Minimum analysis 5. Data Analysis (HOMO/LUMO, MEP, etc.) elec_prop->analysis Calculated Properties visualization 6. Visualization analysis->visualization Analyzed Data

Caption: A generalized workflow for performing DFT calculations on pyrrole aldehydes.

Step-by-Step Protocol

Objective: To calculate the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential of pyrrole-2-carboxaldehyde.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Step 1: Building the Initial Molecular Structure

  • Use a molecular builder/editor to construct the 3D structure of pyrrole-2-carboxaldehyde.

  • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol file).

Step 2: Geometry Optimization

  • Rationale: To find the lowest energy conformation of the molecule.

  • Input File Setup:

    • Functional: B3LYP[12]

    • Basis Set: 6-311++G(d,p)[2]

    • Calculation Type: Opt (Optimization)

    • Solvent Model (Optional): SCRF=(PCM, Solvent=Methanol)

  • Execution: Submit the calculation to the quantum chemistry software.

  • Verification: Check the output file to ensure that the optimization has converged successfully. This is typically indicated by the forces on the atoms being close to zero and the displacement in the last optimization step being negligible.

Step 3: Frequency Calculation

  • Rationale: To verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to obtain thermodynamic data. A true minimum will have no imaginary frequencies.

  • Input File Setup:

    • Use the optimized geometry from Step 2.

    • Functional and Basis Set: Same as in Step 2.

    • Calculation Type: Freq (Frequency)

  • Execution: Run the frequency calculation.

  • Verification: Examine the output file for the calculated vibrational frequencies. Ensure that there are no imaginary frequencies (often denoted as negative values).

Step 4: Electronic Property Calculation

  • Rationale: To compute the electronic properties of interest from the optimized and verified structure.

  • Input File Setup:

    • Use the optimized geometry.

    • Functional and Basis Set: Same as in Step 2.

    • Calculation Type: This is often a "single-point" energy calculation.

    • Keywords: Include keywords to request the desired properties, such as Pop=NBO for Natural Bond Orbital analysis or Output=WFX to generate a file for MEP analysis. The HOMO and LUMO energies are typically part of the standard output.

  • Execution: Perform the single-point calculation.

Step 5: Data Analysis

  • HOMO/LUMO: Locate the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals in the output file. Calculate the HOMO-LUMO gap.

  • Molecular Orbitals: Use visualization software (e.g., GaussView, Avogadro) to plot the HOMO and LUMO isosurfaces to understand their spatial distribution.

  • Molecular Electrostatic Potential (MEP): Use a post-processing program to generate the MEP map from the wavefunction file. Analyze the map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Step 6: Visualization

  • Generate high-quality images of the optimized structure, molecular orbitals, and MEP map for inclusion in reports and publications.

Conclusion

DFT studies have proven to be an indispensable tool for unraveling the intricacies of the electronic structure of pyrrole aldehydes. By carefully selecting the computational methodology, researchers can gain deep insights into the factors that govern their reactivity, stability, and spectroscopic properties. This comparative guide has highlighted the importance of functional and basis set selection, the influence of substituents on electronic properties, and has provided a practical workflow for conducting these investigations. As computational resources continue to grow and theoretical methods become more sophisticated, DFT will undoubtedly play an even more prominent role in the rational design of novel pyrrole aldehyde-based compounds for a wide range of applications in medicine and materials science.

References

  • Investigation of Barrier Potential, Structure (Monomer & Dimer), Chemical Reactivity, NLO, MEP, and NPA Analysis of Pyrrole-2. Taylor & Francis. (2022). [Link]

  • Eco-friendly synthesis, spectral and computational study of Pyrrole-2-carboxaldehyde salicylhydrazone (PCSH) for its application. ResearchGate. (2015). [Link]

  • Eco-friendly synthesis, spectral and computational study of pyrrole-2- carboxaldehyde salicylhydrazone (PCSH) for its application. Academia.edu. (n.d.). [Link]

  • Solvatochromic effect on UV–vis absorption and fluorescence emission spectra, second- and third-order nonlinear optical properties of dicyanovinyl-substituted thienylpyrroles: DFT and TDDFT study. Scilit. (n.d.). [Link]

  • DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. (2026). [Link]

  • Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. (2024). [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). [Link]

  • What is difference between B3LYP and CAM B3LYP functionals in computational chemistry?. (2023). [Link]

  • Opto-electronic properties and molecular design of new materials based on pyrrole studied by DFT. ResearchGate. (2012). [Link]

  • Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. ResearchGate. (2008). [Link]

  • Theoretical Insights into the Impact of Pyrrole and Imidazole Substituents on the BODIPY Chromophore. MDPI. (2025). [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. (2023). [Link]

  • A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline–pyrrole copolymer. ResearchGate. (2014). [Link]

  • DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. (2025). [Link]

  • Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. PMC. (2015). [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. (2022). [Link]

  • Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing Applications. Scholars Middle East Publishers. (2025). [Link]

  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate. (2014). [Link]

  • 2-Formyl-1H-pyrrole | CAS#:1003-29-8. Chemsrc. (2025). [Link]

  • Density Functional Theory for Reaction Energies: Test of Meta and Hybrid Meta Functionals, Range-Separated Functionals, and Other High-Performance Functionals. ACS Publications. (2011). [Link]

  • The opto-electronic properties and molecular design of new materials based on pyrrole. DFT study. ResearchGate. (2012). [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. (2025). [Link]

  • Benchmarking and Development of Modern Density Functional Theory. eScholarship. (n.d.). [Link]

  • Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes. PMC. (2015). [Link]

  • B3LYP/6-31G* optimized geometries of pyrrole, 2-nitropyrrole,... ResearchGate. (n.d.). [Link]

  • Benchmark and parameter tuning of hybrid functionals for fast calculation of excitation energies of AIEgens. RSC Publishing. (2020). [Link]

  • Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers. (2025). [Link]

  • Accurate prediction of the properties of materials using the CAM-B3LYP Density Functional. arXiv. (2021). [Link]

  • What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. (2021). [Link]

Sources

Validation

Comparative Guide: Inhibitory Activity of Pyrrole-Based Compounds

Executive Summary & Mechanistic Rationale In medicinal chemistry, the pyrrole scaffold is widely recognized as a privileged structure. Its electron-rich, five-membered heterocyclic aromatic ring serves as an exceptional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the pyrrole scaffold is widely recognized as a privileged structure. Its electron-rich, five-membered heterocyclic aromatic ring serves as an exceptional pharmacophore for hydrogen bonding and hydrophobic interactions within the active sites of various enzymes[1]. As a Senior Application Scientist, I frequently evaluate the efficacy of novel pyrrole derivatives against benchmark therapeutics.

The structural versatility of pyrrole allows it to be functionalized into highly selective inhibitors targeting Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and EGFR, cyclooxygenases (COX-1/2), and cholinesterases[2][3][4]. Mechanistically, pyrrole derivatives often act as competitive inhibitors. For example, in kinase targeting, the pyrrole NH group acts as a critical hydrogen bond donor to the hinge region of the ATP-binding pocket, displacing ATP and halting downstream phosphorylation cascades[3][5].

Pathway Ligand Growth Factor (VEGF / EGF) RTK Receptor Tyrosine Kinase (VEGFR-2 / EGFR) Ligand->RTK Dimerization & Activation ATP_Pocket ATP Binding Pocket (Active Site) RTK->ATP_Pocket Conformational Change Cascade Downstream Signaling (PI3K/AKT, MAPK) ATP_Pocket->Cascade ATP Hydrolysis & Phosphorylation Pyrrole Pyrrole-Based Inhibitor (e.g., Sunitinib, Chalcones) Pyrrole->ATP_Pocket Competitive Binding (H-Bonds) Proliferation Tumor Cell Proliferation & Angiogenesis Cascade->Proliferation Gene Transcription

Inhibition of RTK signaling pathways by pyrrole-based competitive inhibitors.

Quantitative Performance: Pyrrole Derivatives vs. Benchmark Therapeutics

To objectively evaluate the performance of next-generation pyrrole compounds, we must benchmark their half-maximal inhibitory concentration (IC50) against established clinical standards. The table below synthesizes recent experimental data across multiple therapeutic targets, demonstrating how specific substitutions on the pyrrole ring enhance target affinity and selectivity.

Table 1: IC50 Comparison of Pyrrole-Based Inhibitors
Compound Class / DerivativePrimary TargetExperimental IC50Benchmark Drug (IC50)Key Structural Advantage
Pyrrolo[2,3-d]pyrimidines (13a/b) VEGFR-211.9 – 13.6 nMSunitinib (~10 nM)Fused pyrimidine ring enhances hydrophobic fit in the RTK pocket[2].
Pyrrole chalcone urea (5c) EGFR1.0 nMErlotinib (80 nM)Urea moiety forms stable dual hydrogen bonds with Met-793 and Thr-790[3].
1,2,3,5-tetra-substituted pyrrole (4k) COX-2Highly PotentCelecoxib (6.87 pIC50)Acetic acid group at position 1 maximizes interaction with the Arg120 residue[4].
1,3-diaryl-pyrrole (3p) BChE1.71 µMDonepezil (~3.70 µM)Diaryl substitution provides high selectivity for BChE over AChE[6].
2-Cyanopyrrole (A12) Tyrosinase0.97 µMKojic Acid (28.72 µM)Cyano group acts as a strong metal-ligand coordinator with the enzyme's copper ions[7].

Data Interpretation: The data clearly indicates that hybridizing the pyrrole core (e.g., with chalcone or urea moieties) can yield sub-nanomolar potency, outperforming first-generation benchmark drugs like Erlotinib in specific in vitro models[3].

Application Scientist's Protocol: Self-Validating Kinase Inhibition Assay

When evaluating the inhibitory activity of pyrrole-based compounds, traditional radiometric assays are being phased out in favor of luminescence-based ADP detection (e.g., ADP-Glo). This method provides a higher signal-to-background ratio and avoids the safety hazards of ^33P-ATP[1].

Below is a highly optimized, self-validating methodology designed to ensure data integrity and prevent false positives caused by compound aggregation or solvent interference.

Experimental Workflow

Workflow Solubilization 1. Solubilization (DMSO < 1% v/v) PreIncubation 2. Pre-incubation (Kinase + Inhibitor) Solubilization->PreIncubation Serial Dilution Reaction 3. ATP Addition (Kinase Reaction) PreIncubation->Reaction Equilibrium Reached Detection 4. ADP-Glo Luminescence Reaction->Detection Quench & Convert Analysis 5. IC50 Calculation (Non-linear Regression) Detection->Analysis Dose-Response

Step-by-step workflow for evaluating in vitro kinase inhibitory activity.

Step-by-Step Methodology & Causality

Step 1: Compound Solubilization and Serial Dilution

  • Action: Dissolve the pyrrole derivative in 100% anhydrous DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in the assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Causality: Pyrrole rings, particularly those fused with indoles or halogens, are highly lipophilic. DMSO prevents compound precipitation. However, the final DMSO concentration in the assay well must remain below 1% (v/v) to prevent solvent-induced denaturation of the kinase[1].

Step 2: Pre-Incubation (The Equilibrium Phase)

  • Action: Combine the purified kinase with the diluted pyrrole inhibitor in a 384-well plate. Incubate for 30 minutes at room temperature before adding ATP.

  • Causality: Many pyrrole-based inhibitors are Type II inhibitors that bind to the inactive conformation of the kinase. Pre-incubation ensures the inhibitor reaches binding equilibrium within the ATP pocket. Skipping this step often results in an artificial right-shift (weakening) of the apparent IC50 curve[3].

Step 3: Reaction Initiation

  • Action: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. The ATP concentration must be set exactly at the enzyme's predetermined Michaelis constant ( Km​ ). Incubate for 60 minutes.

  • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for competitive inhibitors. If the ATP concentration is too high, it will outcompete the pyrrole compound, masking its true inhibitory potency.

Step 4: Quenching and Luminescence Detection

  • Action: Add the ADP-Glo reagent to terminate the kinase reaction and deplete any unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read the luminescence on a microplate reader.

  • Causality & Self-Validation: This protocol is a self-validating system. It requires two strict internal controls: a No-Enzyme Control (yielding baseline luminescence) and a Vehicle Control (1% DMSO, yielding maximum luminescence). If a known benchmark drug (e.g., Sunitinib) run in parallel fails to produce its established IC50 within this specific luminescence window, the assay is immediately flagged for systematic error (e.g., ATP degradation or enzyme loss of function)[1].

References

  • BenchChem. "A Comparative Study on the Kinase Inhibitory Activity of Pyrrolo[2,3-b]indole Analogs." BenchChem. 1

  • NIH PMC. "Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor." National Center for Biotechnology Information. 6

  • Frontiers. "Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors." Frontiers in Chemistry. 7

  • NIH PMC. "Bioactive pyrrole-based compounds with target selectivity." National Center for Biotechnology Information. 2

  • Taylor & Francis. "Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry. 3

  • ACS Publications. "Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach." ACS Omega. 4

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Reagents for the Formylation of Pyrroles

The formyl group is a synthetically versatile handle, serving as a gateway to a multitude of chemical transformations. For chemists working with pyrrolic scaffolds—the core of vital structures from heme and chlorophyll t...

Author: BenchChem Technical Support Team. Date: March 2026

The formyl group is a synthetically versatile handle, serving as a gateway to a multitude of chemical transformations. For chemists working with pyrrolic scaffolds—the core of vital structures from heme and chlorophyll to blockbuster pharmaceuticals and advanced materials—the introduction of a formyl group is a frequent and critical step.[1][2] While the Vilsmeier-Haack reaction has long been the stalwart method for this purpose, its reliance on harsh reagents and its limitations with sensitive substrates have driven the exploration of alternative methodologies.[3][4]

This guide provides a comparative analysis of key alternative reagents for pyrrole formylation. We move beyond simple protocols to dissect the causality behind reagent choice, offering field-proven insights to help researchers navigate the options and select the optimal conditions for their specific synthetic challenge.

The Benchmark: The Vilsmeier-Haack Reaction

Before exploring alternatives, it is crucial to understand the benchmark. The Vilsmeier-Haack reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate the electrophilic "Vilsmeier reagent."[5][6]

Mechanism of Action

The reaction proceeds in two main stages: the formation of the chloroiminium salt (Vilsmeier reagent) and the subsequent electrophilic substitution on the pyrrole ring.

  • Vilsmeier Reagent Formation: The lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and rearrangement generate the highly electrophilic dichloromethyliminium ion.[5][7]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Pyrroles preferentially react at the α-position (C2 or C5) as this allows for the most effective delocalization of the positive charge in the resulting intermediate (the sigma complex).[6][7]

  • Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium salt intermediate to yield the final formylated pyrrole.[5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VR Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VR - OP(O)Cl₂⁻ Pyrrole Pyrrole VR->Pyrrole Reacts with SigmaComplex Sigma Complex Pyrrole->SigmaComplex + Vilsmeier Reagent IminiumProduct Iminium Intermediate SigmaComplex->IminiumProduct - H⁺ Aldehyde 2-Formylpyrrole IminiumProduct->Aldehyde + H₂O (workup)

Caption: The Vilsmeier-Haack reaction pathway.

Representative Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole[6]
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (1.2 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 3,4-diethylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Progression & Work-up: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 40-60 °C for 2-4 hours, monitoring by TLC. Upon completion, cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Expert Insight: The primary driver for α-selectivity is electronic. However, for N-substituted pyrroles, bulky substituents on the nitrogen can sterically hinder the approach to the C2/C5 positions, leading to an increase in the C3 (β) formylated product.[8] For substrates with electron-withdrawing groups, the reaction may require higher temperatures and can sometimes yield a mixture of 4- and 5-formylated products.[4]

Alternative 1: Dichloromethyl Alkyl Ethers with Lewis Acids

For substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction, or when specific regioselectivity is desired, dichloromethyl alkyl ethers in the presence of a Lewis acid offer a powerful alternative.[9][10] The combination of dichloromethyl methyl ether (DCME) and titanium tetrachloride (TiCl₄) is particularly effective for the ortho-formylation of electron-rich phenols and can be applied to pyrroles.[11][12]

Mechanism of Action

The Lewis acid (e.g., TiCl₄) coordinates to the ether oxygen of DCME, facilitating the departure of a chloride ion to generate a highly electrophilic chloromethoxymethyl cation. This electrophile is then attacked by the pyrrole ring. Subsequent hydrolysis during work-up yields the aldehyde. The Lewis acid also plays a crucial role in activating the substrate, particularly in phenolic compounds, by coordinating to the hydroxyl group.[12]

DCME_Mechanism cluster_0 Electrophile Generation cluster_1 Formylation & Hydrolysis DCME Cl₂CH-OMe Electrophile [ClCH-OMe]⁺ DCME->Electrophile + TiCl₄ - [TiCl₅]⁻ TiCl4 TiCl₄ Pyrrole Pyrrole Electrophile->Pyrrole Reacts with Intermediate Alkoxy Intermediate Pyrrole->Intermediate + Electrophile Aldehyde Formylpyrrole Intermediate->Aldehyde + H₂O (workup)

Caption: Formylation pathway using DCME and a Lewis acid.

Representative Experimental Protocol: Formylation of an Activated Arene[11]
  • Setup: Dissolve the aromatic substrate (1.0 eq) in dry DCM under an argon atmosphere and cool to 0 °C.

  • Lewis Acid Addition: Add TiCl₄ (2.2 eq) dropwise. Stir the mixture for 1 hour at 0 °C.

  • Reagent Addition: Add dichloromethyl methyl ether (1.1 eq) and allow the reaction to proceed for 45 minutes.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer and wash sequentially with 0.1 N HCl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Expert Insight: This method provides exceptional regiocontrol, especially with pyrrole-2-carboxylates, where traditional Vilsmeier-Haack conditions can be problematic. By tuning the choice of Lewis acid and reaction conditions, formylation can be directed to either the C4 or C5 position in nearly quantitative yields.[13] Crucial Safety Note: Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Alternative 2: Orthoformates with Acid Catalysis

A significantly milder approach involves the use of trialkyl orthoformates, such as triethyl orthoformate (TEOF) or trimethyl orthoformate (TMOF), typically with an acid catalyst.[14] This method avoids the use of POCl₃ and is often compatible with more delicate functional groups. Trifluoroacetic acid (TFA) is a common activating acid, but Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) have also proven highly effective.[15][16]

Mechanism of Action

The acid catalyst protonates an alkoxy group of the orthoformate, leading to the elimination of an alcohol molecule to form a dialkoxycarbenium ion. This ion is sufficiently electrophilic to be attacked by the electron-rich pyrrole ring. A final hydrolysis step during workup reveals the aldehyde.

Orthoformate_Mechanism Orthoformate Triethyl Orthoformate HC(OEt)₃ Protonation Protonated Orthoformate Orthoformate->Protonation + H⁺ (from TFA) Electrophile Dialkoxycarbenium Ion [HC(OEt)₂]⁺ Protonation->Electrophile - EtOH Pyrrole Pyrrole Intermediate Pyrrole Adduct Pyrrole->Intermediate + Electrophile Aldehyde Formylpyrrole Intermediate->Aldehyde + H₂O (workup)

Caption: Acid-catalyzed formylation using triethyl orthoformate.

Representative Experimental Protocol: Formylation of Dipyrromethanes[15]
  • Decarboxylation (if applicable): Treat the 5-carboxy-5'-methyldipyrromethane precursor with trifluoroacetic acid briefly to effect decarboxylation.

  • Quenching & Isolation: Quench the TFA solution and isolate the decarboxylated dipyrromethane.

  • Formylation: Formylate the isolated intermediate using a pre-formed complex of dimethylformamide and p-nitrobenzoyl chloride. (Note: This is a modified procedure for a specific substrate class, a more general procedure for indoles uses BF₃·OEt₂ with TMOF under neat conditions at room temperature for 1-5 minutes).[16]

Expert Insight: The success of the TFA/orthoformate method can be critically dependent on reaction time and temperature.[15] Prolonged exposure to TFA can lead to decomposition of the pyrrole. However, when optimized, the BF₃·OEt₂/TMOF system is remarkably fast and efficient, often complete in minutes at ambient temperature, making it highly attractive for rapid synthesis and scalability.[16]

Other Notable Alternatives: Duff and Gattermann Reactions

While less commonly employed for simple pyrroles today, the Duff and Gattermann reactions are classic formylation methods worth noting for specific applications.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium to formylate highly activated arenes, particularly phenols.[17][18] Its main drawback is generally low efficiency and yields.[19] However, it is unique in its ability to introduce multiple aldehyde groups, a task challenging for other methods.[17]

  • Gattermann Reaction: The classic Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and HCl.[18] For safety reasons, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is preferred.[4] This method is most effective for electron-rich aromatics but is often found to be sluggish or less effective than the Vilsmeier-Haack reaction for many pyrrole substrates.[4]

Comparative Performance Guide

The selection of a formylating agent is a multifactorial decision balancing yield, regioselectivity, substrate tolerance, and safety. The following table summarizes the key characteristics of the discussed reagents.

MethodReagentsTypical ConditionsYield (%)Regioselectivity (on Pyrrole)Key AdvantagesKey Limitations & Safety Concerns
Vilsmeier-Haack DMF, POCl₃0 °C to Reflux80-95%Predominantly C2 (α)[20]High yields, reliable, widely applicable.Harsh (POCl₃), not suitable for acid-sensitive groups, potential for side reactions.[4]
DCME / Lewis Acid Cl₂CHOMe, TiCl₄/SnCl₄0 °C to RT~40-95%[11][12]Tunable (C4 or C5) on substituted pyrroles[13]Excellent regiocontrol, high yields.DCME is a carcinogen . Requires stoichiometric strong Lewis acids.
Orthoformate / Acid HC(OR)₃, TFA or BF₃·OEt₂RT50-95%[15][16]C2 (α)Very mild conditions, rapid reaction times, avoids POCl₃.Can be sensitive to reaction time and temperature, potential for substrate decomposition.[15]
Duff Reaction Hexamethylenetetramine (HMTA), AcidHeatLow to ModerateOrtho to activating groupsCan introduce multiple formyl groups.[17]Inefficient, low yields, requires strongly activated substrates.[17][19]
Gattermann Reaction Zn(CN)₂, HClVariesModerateC2 (α)Classic method for phenols/ethers.Highly toxic cyanide reagents . Often sluggish for pyrroles.[4]

Conclusion

While the Vilsmeier-Haack reaction remains a cornerstone of pyrrole chemistry, a modern understanding of its alternatives is essential for the synthetic chemist. For sensitive substrates requiring mild conditions and rapid execution, acid-catalyzed orthoformate methods present a compelling option. When precise regiochemical control is paramount, particularly with pre-functionalized pyrroles, Lewis acid-activated dichloromethyl alkyl ethers, despite their handling requirements, offer unparalleled precision. By understanding the mechanisms, advantages, and limitations of each reagent system, researchers can make informed, causality-driven decisions to efficiently achieve their synthetic goals.

References

  • Pyrrole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis . Natural Product Reports, 35(9), 913-935. Available from: [Link]

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent . In C-1 Building Blocks in Organic Synthesis. Available from: [Link]

  • Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials . CORE. Available from: [Link]

  • Warashina, T., Matsuura, D., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether . Organic Process Research & Development, 22(10), 1416-1424. Available from: [Link]

  • Aznar, F., & Valdés, C. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations . Molecules, 20(4), 5726-5740. Available from: [Link]

  • Vilsmeier-Haack Formylation of Pyrroles . (2013, March 28). Scribd. Available from: [Link]

  • Rico-Gomez, R., et al. (n.d.). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 . ResearchGate. Available from: [Link]

  • Warashina, T., Matsuura, D., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether . Organic Process Research & Development, 22(10), 1416-1424. Available from: [Link]

  • Wee, A. G. H., Bunnenberg, E., & Djerassi, C. (1984). Formylation of Pyrrole Derivatives . Synthetic Communications, 14(5), 383-392. Available from: [Link]

  • Singh, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . RSC Advances, 13(39), 27367-27399. Available from: [Link]

  • Duff reaction . (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles . (2022). Institute of Metallophysics. Available from: [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source . (2025, May 14). ACS Omega. Available from: [Link]

  • Vilsmeier-Haack Reaction . (2023, April 24). Chemistry Steps. Available from: [Link]

  • Li, F., & Gribble, G. W. (2020). Recent Advancements in Pyrrole Synthesis . Molecules, 25(3), 543. Available from: [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2006). Synthesis of Highly Substituted Pyrroles via a Multimetal-Catalyzed Rearrangement−Condensation−Cyclization Domino Approach . Organic Letters, 8(10), 2043-2045. Available from: [Link]

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles . The Journal of Organic Chemistry, 38(22), 4002-4005. Available from: [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis . Natural Product Reports, 35(9), 913-935. Available from: [Link]

  • Raposo, M. M. M., et al. (2010). Synthesis of formyl-thienylpyrroles: Versatile building blocks for NLO materials . Tetrahedron, 66(45), 8787-8795. Available from: [Link]

  • Vilsmeier-Haack Reaction . (n.d.). Master Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Dar, B. A., & Sharma, P. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media . RSC Advances, 10(54), 32675-32707. Available from: [Link]

  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) . (2024, February 21). YouTube. Available from: [Link]

  • Applying green chemistry principles to iron catalysis: Mild and selective domino synthesis of pyrroles from nitroarenes . (2023). Chemical Science. Available from: [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions . (n.d.). PMC. Available from: [Link]

  • Reddy, T. R., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source . ACS Omega. Available from: [Link]

  • Recent Advances On Direct Formylation Reactions . (n.d.). ResearchGate. Available from: [Link]

  • The Duff Reaction: Researching A Modification . (n.d.). The ScholarShip. Available from: [Link]

  • Nguyen, H. T., et al. (2019). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication . RSC Advances, 9(17), 9621-9628. Available from: [Link]

  • 2,2'-Dipyrromethene . (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Vilsmeier–Haack formylation of pyrrole . (n.d.). ResearchGate. Available from: [Link]

  • Chiral phosphoric acid-catalyzed Friedel-Crafts reaction of 2,5- disubstituted and 2-monosubstituted pyrroles with isoindolinone . (n.d.). FULIR. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Pyrrole-2-Carboxamides: Targeting Tuberculosis and Cancer

In the landscape of modern medicinal chemistry, the pyrrole-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrrole-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two distinct classes of pyrrole-2-carboxamide derivatives: those targeting the Mycobacterium tuberculosis MmpL3 protein for the treatment of tuberculosis, and those targeting tubulin for cancer chemotherapy. By examining the nuanced structural modifications that govern their activity against these disparate targets, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

Introduction: The Versatility of the Pyrrole-2-Carboxamide Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in a multitude of natural products and synthetic compounds with significant biological activities. When functionalized with a carboxamide at the 2-position, the resulting scaffold offers a unique combination of structural rigidity and synthetic tractability. The hydrogen bond donor and acceptor capabilities of the amide linkage, coupled with the potential for diverse substitutions on the pyrrole ring and the amide nitrogen, provide a rich chemical space for optimizing interactions with biological targets. This guide will dissect the SAR of pyrrole-2-carboxamides in the context of two critical therapeutic areas: infectious diseases and oncology.

Comparative Structure-Activity Relationship Analysis

The biological activity of pyrrole-2-carboxamides is exquisitely sensitive to the nature and position of substituents. Below, we compare the SAR for two distinct biological targets: MmpL3 and tubulin.

Pyrrole-2-Carboxamides as MmpL3 Inhibitors for Tuberculosis

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a precursor to the mycolic acids that form the core of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts this crucial pathway, leading to bacterial death.[1]

A systematic exploration of the pyrrole-2-carboxamide scaffold has revealed key structural features that govern its anti-tuberculosis activity.[2][3] A structure-guided design based on the crystal structure of MmpL3 has led to the development of potent inhibitors.[2][4]

Core Scaffold and Key Modifications (Anti-Tuberculosis):

Caption: General chemical structure of pyrrole-2-carboxamide MmpL3 inhibitors.

Key SAR Insights for MmpL3 Inhibition:

  • Substituents on the Pyrrole Ring (R¹, R³, R⁴): Attaching phenyl and pyridyl groups with electron-withdrawing substituents at these positions generally enhances anti-tuberculosis activity.[2][3] For instance, compounds with a fluorophenyl moiety have shown potent activity.[2]

  • Amide Substituent (R²): Bulky and lipophilic groups are highly favored at this position.[2][3] The adamantyl group, for example, led to a more than 100-fold increase in potency compared to smaller groups.[2] In contrast, small groups, aromatic groups, and secondary amines at this position result in a significant loss of activity.

  • Pyrrole and Amide N-H Bonds: The hydrogens on the pyrrole nitrogen and the amide nitrogen are crucial for potency, likely participating in key hydrogen bonding interactions within the MmpL3 binding pocket.[2]

Table 1: SAR of Pyrrole-2-Carboxamides as MmpL3 Inhibitors

CompoundR³ & R⁴MIC (μg/mL) vs. M. tuberculosis H37RvReference
1 2,4-dichlorophenylCyclohexylH> 16[2]
5 2,4-dichlorophenylAdamantylH0.03[2]
16 2-fluorophenylAdamantylH< 0.016[2]
18 4-fluorophenylAdamantylH< 0.016[2]
32 4-pyridylAdamantylH< 0.016[2][4]
Pyrrole-2-Carboxamides as Tubulin Inhibitors for Cancer

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[5] Pyrrole-2-carboxamides have been identified as a novel class of tubulin polymerization inhibitors that bind to the colchicine-binding site, leading to mitotic arrest and apoptosis.[5][6]

Core Scaffold and Key Modifications (Anticancer):

Caption: General chemical structure of 2-aminopyrrole-based carboxamide tubulin inhibitors.

Key SAR Insights for Tubulin Inhibition:

  • Amino Group at C3 (R³ position): The presence of an amino group is a critical determinant of cytotoxic activity.[5]

  • Substituents on the Pyrrole Ring and Amide (R¹, R², R⁴): The nature of the substituents at these positions significantly influences the binding affinity to the colchicine site and, consequently, the anticancer potency. Specific substitutions can lead to potent compounds with IC50 values in the low micromolar range.[7]

  • Molecular Docking: Studies have shown that these compounds effectively bind to the colchicine-binding site on tubulin, with specific hydrogen bond interactions contributing to their high affinity.[5][6]

Table 2: SAR of Pyrrole-2-Carboxamides as Tubulin Inhibitors

CompoundR⁴IC50 (μM) vs. HCC1806 (Breast Cancer)Reference
CA-61 Varied arylVaried arylNH₂CO₂Et1.2[5]
CA-84 Varied arylVaried arylNH₂CO₂Et0.8[5]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Synthesis of Pyrrole-2-Carboxamide Derivatives

A general and efficient method for the synthesis of pyrrole-2-carboxamides involves the coupling of a pyrrole-2-carboxylic acid with a desired amine.[8]

General Procedure for Amide Coupling:

  • To a solution of the pyrrole-2-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA or triethylamine).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the corresponding amine to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrole-2-carboxamide.

Biological Evaluation Protocols

Workflow for Biological Evaluation:

G cluster_0 Anti-Tuberculosis Evaluation cluster_1 Anticancer Evaluation a Synthesized Pyrrole-2-Carboxamides b Resazurin Microtiter Assay (REMA) for MIC Determination a->b Screening c Cytotoxicity Assay (e.g., MTT on Vero cells) b->c Selectivity Index d [14C] Acetate Metabolic Labeling Assay b->d Mechanism of Action e Lead Compound Identification c->e d->e f Synthesized Pyrrole-2-Carboxamides g Cytotoxicity Assay (e.g., MTS on Cancer Cell Lines) f->g Screening h Tubulin Polymerization Assay g->h Mechanism of Action k Lead Compound Identification g->k i Cell Cycle Analysis h->i j Apoptosis Assay i->j j->k

Caption: Experimental workflow for the biological evaluation of pyrrole-2-carboxamides.

1. Anti-Tuberculosis Activity: Resazurin Microtiter Assay (REMA) [9]

This colorimetric assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to the mid-log phase.

  • Serially dilute the test compounds in a 96-well microtiter plate using the 7H9 broth.

  • Add the bacterial inoculum to each well.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • Add a resazurin solution to each well and incubate for another 16-24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.

2. Anticancer Activity: Tubulin Polymerization Assay [10][11]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Prepare a reaction mix on ice containing purified tubulin in a GTP-supplemented buffer.

  • Add the test compound (or vehicle control) to the reaction mix.

  • Transfer the reaction mix to a pre-warmed 96-well plate.

  • Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer at 37°C.

  • Inhibitors of tubulin polymerization will show a reduced rate and extent of absorbance increase compared to the control.

Conclusion and Future Directions

The pyrrole-2-carboxamide scaffold represents a highly adaptable platform for the development of targeted therapeutics. The comparative analysis presented here underscores the critical role of substituent patterns in dictating biological activity. For anti-tuberculosis agents targeting MmpL3, bulky, lipophilic groups on the amide nitrogen are paramount for high potency. In contrast, for anticancer agents targeting tubulin, an amino group on the pyrrole ring is a key pharmacophoric feature.

These distinct SAR profiles provide a clear roadmap for the rational design of next-generation inhibitors. Future efforts should focus on leveraging these insights to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel pyrrole-2-carboxamide derivatives, paving the way for the discovery of new and effective treatments for tuberculosis and cancer.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link][2][3][4][12]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PMC. [Link][5][6]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. PubMed. [Link][13]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. [Link]

  • Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability | Request PDF. ResearchGate. [Link][14]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link][15]

  • [PDF] The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site | Semantic Scholar. Semantic Scholar. [Link][16]

  • Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. MDPI. [Link][17]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PMC. [Link][18]

  • Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis. PMC. [Link][19]

  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. PMC. [Link]

  • Identification of new MmpL3 inhibitors by untargeted and targeted mutant screens defines MmpL3 domains with differential resistance. bioRxiv. [Link][20]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. ASM Journals. [Link][21]

  • (PDF) Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis. ResearchGate. [Link][22]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 5-ethyl-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedur...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe handling of 5-ethyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole that requires meticulous attention to safety protocols due to its potential hazards. By understanding the causality behind each procedural step, you can build a self-validating system of safety and ensure the integrity of your research.

Hazard Assessment and Triage: Understanding the Risks

5-ethyl-1H-pyrrole-2-carbaldehyde is a solid compound with the following hazard classifications:

  • Acute Toxicity 4, Oral: Harmful if swallowed.[1]

  • Skin Irritation 2: Causes skin irritation.[1]

  • Eye Irritation 2: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure 3: May cause respiratory irritation.[1]

Given these hazards, a proactive and comprehensive approach to personal protective equipment (PPE) and engineering controls is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling 5-ethyl-1H-pyrrole-2-carbaldehyde.

Hand Protection: Selecting the Right Gloves

Standard disposable nitrile gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, heavier-duty nitrile or butyl rubber gloves should be used. The rationale for this selection is based on the general resistance of nitrile to a variety of chemicals, including aldehydes.[2] However, it is crucial to understand that no glove material offers indefinite protection.

  • Best Practice: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after glove removal.

Glove TypeRecommended UseRationale
Disposable Nitrile Gloves (≥5 mil) Incidental contact (e.g., weighing, transferring small quantities)Provides adequate protection against splashes and brief contact.
Butyl Rubber Gloves Prolonged contact or spill cleanupOffers superior resistance to a wide range of chemicals, including aldehydes.
Eye and Face Protection: Shielding from Irritants

Given that 5-ethyl-1H-pyrrole-2-carbaldehyde is a serious eye irritant, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Higher Risk Operations: Chemical splash goggles should be worn when there is a higher risk of dust or aerosol generation, such as during transfers of larger quantities or when the compound is heated. A face shield, in conjunction with goggles, is recommended for maximum protection during these activities.

Body Protection: A Barrier Against Contamination

A standard laboratory coat is required to protect against skin contact. For tasks with a higher potential for contamination, a chemically resistant apron over the lab coat is advisable.

Respiratory Protection: Assessing the Inhalation Hazard

5-ethyl-1H-pyrrole-2-carbaldehyde is a solid with a low estimated vapor pressure at room temperature (0.0077 hPa at 20°C), which means it is not highly volatile.[3]

  • For standard handling of small quantities in a certified chemical fume hood: Respiratory protection is typically not required, as the engineering controls should provide adequate protection.

  • When engineering controls are not available or during a large spill: A NIOSH-approved respirator is necessary. Given that the primary hazard is respiratory irritation from solid particulates, a half-mask or full-facepiece respirator with N95 or P100 particulate filters is recommended.[4][5]

  • If heating the compound or generating aerosols: A respirator with an organic vapor cartridge in combination with a particulate filter is required to protect against both vapors and airborne particles.[6]

Engineering Controls: Creating a Safe Workspace

The primary engineering control for handling 5-ethyl-1H-pyrrole-2-carbaldehyde is a certified chemical fume hood.

Fume Hood Best Practices

Proper fume hood technique is as crucial as the equipment itself.

  • Sash Position: Always work with the sash at the lowest possible height that is comfortable for the procedure, and never above the certified maximum opening height.[7]

  • Work Area: Conduct all manipulations at least six inches inside the hood to ensure effective containment.[7][8][9]

  • Airflow: Avoid rapid movements and minimize foot traffic in front of the hood to prevent disruption of the air curtain.[10][11] Keep the fume hood free of clutter to ensure proper airflow. Large equipment should be elevated on blocks to allow air to flow underneath.[7][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures safety and reproducibility.

Preparation and Weighing
  • Don all required PPE before entering the designated handling area.

  • Ensure the chemical fume hood is operational and the airflow is adequate.

  • Place a weigh boat or appropriate container on an analytical balance inside the fume hood.

  • Carefully transfer the desired amount of 5-ethyl-1H-pyrrole-2-carbaldehyde to the container, minimizing the creation of dust.

  • Securely close the primary container immediately after dispensing.

Dissolution and Reaction Setup
  • Perform all dissolutions and additions to reaction vessels within the fume hood.

  • Add the solid reagent to the solvent slowly to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and ensure the reaction vessel is properly secured.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with 5-ethyl-1H-pyrrole-2-carbaldehyde, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvents used. Do not mix incompatible waste streams.[12]

  • Empty Containers: The original container, even if seemingly empty, should be treated as hazardous waste and disposed of accordingly.[13]

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[14]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Spills
  • Minor Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material, such as vermiculite or sand, to cover the spill.[15]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[16]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[15] Collect all decontamination materials as hazardous waste.

  • Major Spill (outside a fume hood or a large spill inside):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or there is a risk of airborne dust, evacuate the entire laboratory and call your institution's emergency response team.[17]

    • Close the laboratory doors to contain the spill.

    • Do not attempt to clean up a major spill without proper training and equipment.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[18]

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes at a safety shower. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[18]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedures for the safe handling of 5-ethyl-1H-pyrrole-2-carbaldehyde.

Caption: A flowchart illustrating the key steps for the safe handling of 5-ethyl-1H-pyrrole-2-carbaldehyde.

References

  • 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1. Scent.vn. [Link]

  • General Work Practices for Laboratory Hoods. Office of Clinical and Research Safety, Duke University. [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. University of California, Riverside Environmental Health & Safety. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. [Link]

  • Chemical Emergency Response. Office of Environmental Health and Safety, Wayne State University. [Link]

  • Chemical Spills. Emergency Management, Florida State University. [Link]

  • Fume Hood Proper Work Practices. Office of Environmental Health and Safety, University of Massachusetts Amherst. [Link]

  • SAFETY GUIDELINE Laboratory Fume Hoods. University of Nebraska Medical Center. [Link]

  • Fume Hoods. Environment, Health & Safety, University of Wisconsin-Madison. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety, University of Pennsylvania. [Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH, Centers for Disease Control and Prevention. [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.